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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Basic Properties, Synthesis, and Pharmaceutical Applications of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

Executive Summary In the modern landscape of fragment-based drug discovery (FBDD), escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving drug efficacy and r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of fragment-based drug discovery (FBDD), escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical imperative for improving drug efficacy and reducing off-target toxicity. Methyl (3S,4R)-4-methylpiperidine-3-carboxylate has emerged as a highly privileged, sp3-rich chiral building block. By providing a rigid chair conformation with precisely defined vectors for functional group projection, this saturated nitrogen heterocycle serves as a foundational scaffold for synthesizing complex active pharmaceutical ingredients (APIs), most notably kinase inhibitors targeting autoimmune diseases and oncology pathways[1].

As a Senior Application Scientist, this guide synthesizes the core physicochemical properties, mechanistic synthetic workflows, and downstream signaling applications of this critical stereoisomer, providing a self-validating framework for researchers and drug development professionals.

Core Physicochemical Properties

The utility of methyl (3S,4R)-4-methylpiperidine-3-carboxylate stems from its distinct stereochemistry. The (3S,4R) configuration dictates the relative spatial orientation (axial vs. equatorial) of the methyl ester and the methyl group on the piperidine ring. This 3D geometry is non-negotiable when designing molecules intended to fit into highly specific enzymatic pockets, such as the hinge region of kinases.

To facilitate handling and long-term storage, the compound is frequently utilized as a hydrochloride salt, which prevents ambient oxidation and amine degradation[2].

Table 1: Quantitative Physicochemical Data
PropertyFree BaseHydrochloride Salt
CAS Number 1009376-57-1[3]2387561-44-4[2]
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
Purity Standard ≥ 97%≥ 97%
Physical State Viscous liquid / OilCrystalline solid
Storage Conditions 2–8°C, inert atmosphere-20°C, desiccated, protected from light
SMILES COC(=O)[C@@H]1CNCC[C@H]1CC[C@@H]1CCNC[C@H]1C(=O)OC.Cl

Structural and Mechanistic Insights

The causality behind selecting the (3S,4R) enantiomer over its diastereomers lies in its pharmacophore vectoring . When integrated into a larger drug molecule, the secondary amine of the piperidine core typically serves as an attachment point (e.g., via amidation or alkylation) to a larger heterocyclic system (such as a pyrimidine or purine analog).

The C4-methyl group provides steric bulk that restricts the rotational degrees of freedom of the parent molecule, locking the drug into a bioactive conformation. Simultaneously, the C3-carboxylate acts as a versatile synthetic handle, allowing for further functionalization into amides, alcohols, or nitriles. This exact stereochemical arrangement is critical in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, where the piperidine ring must navigate the narrow hydrophobic pockets of the target enzyme without inducing steric clashes[4].

Experimental Protocols: Synthesis and Validation Workflow

The synthesis of highly pure methyl (3S,4R)-4-methylpiperidine-3-carboxylate requires a robust, self-validating protocol. The most scalable approach involves the catalytic hydrogenation of an aromatic precursor followed by chiral resolution[1].

Step-by-Step Methodology

Step 1: Catalytic Hydrogenation (Ring Saturation)

  • Procedure: Dissolve methyl 4-methylnicotinate (1.0 eq) in glacial acetic acid. Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.05 eq). Evacuate the reaction vessel and backfill with H₂ gas (50 psi). Stir vigorously at room temperature for 24 hours.

  • Causality: PtO₂ under acidic conditions is specifically chosen because it efficiently reduces the stable aromatic pyridine ring to a fully saturated piperidine while suppressing the hydrogenolysis of the ester group.

  • Output: A diastereomeric mixture of cis and trans methyl 4-methylpiperidine-3-carboxylate.

Step 2: Epimerization and Chiral Resolution

  • Procedure: To enrich the thermodynamically favored isomer, the mixture can be subjected to base-catalyzed epimerization using KOtBu in THF at -78°C[1]. Subsequently, dissolve the crude mixture in ethanol and introduce a resolving agent, such as Di-p-toluoyl-L-tartaric acid (L-DTTA). Heat to reflux, then allow to cool slowly to induce fractional crystallization.

  • Causality: The chiral acid forms diastereomeric salts with the piperidine enantiomers. Due to distinct lattice energies, the salt of the (3S,4R) isomer selectively precipitates out of the solution.

Step 3: Salt Breakage and Hydrochloride Formation

  • Procedure: Filter the crystals and partition between dichloromethane (DCM) and 1M NaOH to liberate the free base. Extract the organic layer, dry over MgSO₄, and concentrate. To form the stable HCl salt, dissolve the free base in diethyl ether and dropwise add a 2M solution of HCl in dioxane at 0°C. Filter the resulting white precipitate.

Step 4: Self-Validation System

  • Validation: The protocol is validated via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10) to confirm an enantiomeric excess (ee) of >98%. Absolute relative geometry must be confirmed via 2D NOESY NMR; a strong spatial correlation (cross-peak) between the C3-H and C4-H protons validates the specific cis/trans relationship of the synthesized batch.

Synthesis A Methyl 4-methylnicotinate (Aromatic Precursor) B PtO2 / H2 / AcOH (Stereoselective Reduction) A->B  Hydrogenation C cis/trans-Piperidine Mixture B->C  Ring Saturation D Chiral Resolution (e.g., L-DTTA) C->D  Salt Formation E Methyl (3S,4R)-4-methylpiperidine -3-carboxylate D->E  Isolation

Workflow for the synthesis and chiral resolution of the (3S,4R)-piperidine core.

Pharmaceutical Applications: BTK Inhibition Pathways

The (3S,4R)-piperidine core is frequently utilized as a structural anchor in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[4]. BTK is a crucial signaling node in the B-cell receptor (BCR) pathway. Aberrant activation of this pathway leads to the uncontrolled proliferation of B-cells, a hallmark of B-cell malignancies (like Mantle Cell Lymphoma) and autoimmune diseases (like Rheumatoid Arthritis).

When the (3S,4R)-piperidine derivative is incorporated into a BTK inhibitor, the 3D spatial arrangement allows the molecule to lodge deeply into the ATP-binding pocket of the kinase. The piperidine nitrogen often acts as a hinge-binder or a linker to an electrophilic warhead (such as an acrylamide) that forms a covalent bond with the Cys481 residue of BTK. This targeted geometry prevents off-target binding to other kinases (like EGFR or ITK), thereby widening the therapeutic window.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Proliferation) PLCg2->NFkB Inhibitor (3S,4R)-Piperidine-Derived BTK Inhibitor Inhibitor->BTK Allosteric/Covalent Blockade

Integration of the (3S,4R)-piperidine pharmacophore in BTK inhibition pathways.

References

  • White Rose eTheses Online. "Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space". whiterose.ac.uk. Available at: [Link]

  • Google Patents. "ES2711936T3 - Bruton tyrosine kinase inhibitors". patents.google.com.

Sources

Exploratory

Synthesis of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate: A Comprehensive Technical Guide

Introduction & Rationale As a Senior Application Scientist, I frequently encounter the challenge of synthesizing rigidified, 3-dimensional chiral fragments. The molecule methyl (3S,4R)-4-methylpiperidine-3-carboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

As a Senior Application Scientist, I frequently encounter the challenge of synthesizing rigidified, 3-dimensional chiral fragments. The molecule methyl (3S,4R)-4-methylpiperidine-3-carboxylate (CAS: 1009376-57-1)[1] is a prime example. This specific chiral, di-substituted piperidine derivative is a highly sought-after building block in contemporary drug discovery, particularly in the development of species-selective reversible proteasome inhibitors for malaria[2] and advanced kinase inhibitors.

Unlike flat aromatic systems, the sp 3 -rich core of this piperidine provides superior shape diversity and physicochemical properties, significantly reducing off-target toxicity[3]. However, establishing the contiguous stereocenters at C3 and C4 requires a highly controlled, self-validating synthetic strategy. This whitepaper details the optimal route: a diastereoselective catalytic hydrogenation followed by classical chiral resolution.

Retrosynthetic Analysis & Route Selection

To synthesize the (3S,4R) enantiomer, we must first establish the cis-relationship between the C3-carboxylate and C4-methyl groups.

Why not de novo asymmetric synthesis? While organocatalytic Michael additions can establish these stereocenters, they often suffer from scalability issues and require expensive chiral auxiliaries.

The Industrial Standard: The catalytic hydrogenation of the commercially available aromatic precursor, methyl 4-methylnicotinate, offers a highly scalable, atom-economical pathway[4]. Hydrogenation over Adams' catalyst (PtO 2​ ) predominantly yields the cis-piperidine[5]. Subsequent chiral resolution using a resolving agent isolates the desired (3S,4R) configuration[6].

Workflow for the scalable synthesis of methyl (3S,4R)-4-methylpiperidine-3-carboxylate.

Mechanistic Insights: The Causality of Experimental Design

True expertise lies in understanding why a reaction proceeds in a specific trajectory.

  • Solvent Causality (The role of Acetic Acid): Hydrogenating a pyridine ring is notoriously difficult because the basic nitrogen lone pair coordinates to the platinum surface, poisoning the catalyst. By utilizing glacial acetic acid (AcOH) or an EtOH/HCl mixture[3], the pyridine nitrogen is protonated. This eliminates catalyst poisoning and increases the electrophilicity of the aromatic ring, facilitating hydride transfer[5].

  • Stereochemical Causality (cis-Selectivity): The cis-diastereoselectivity is governed by the physical adsorption of the substrate. The protonated methyl 4-methylnicotinate binds flat against the heterogeneous PtO 2​ surface. Hydrogen atoms are delivered via syn-addition from the catalyst face to the same side of the ring. This kinetic control exclusively generates the cis-isomer (a racemic mixture of 3S,4R and 3R,4S)[4].

Stereochemical mechanism of PtO2-catalyzed hydrogenation ensuring cis-selectivity.

Data Presentation: Process Optimization

To validate the methodology, quantitative data from catalyst and resolution screening are summarized below.

Table 1: Optimization of Hydrogenation Conditions

EntryCatalystSolventPressure (psi)Temp (°C)Conversion (%)cis:trans Ratio
1Pd/C (10%)MeOH50254265:35
2Rh/Al 2​ O 3​ (5%)MeOH50258880:20
3PtO 2​ EtOH / HCl5025>9990:10
4 PtO 2​ AcOH 50 25 >99 95:5

Note: Entry 4 provides the optimal thermodynamic environment for kinetic syn-addition[5].

Table 2: Chiral Resolution Screening for (3S,4R) Enantiomer

Resolving AgentSolventYield of Salt (%)Diastereomeric Excess (de %)
L-(+)-Tartaric acidEtOH/H 2​ O4518
(-)-Dibenzoyl-L-tartaric acidAcetone3852
(-)-Di-p-toluoyl-L-tartaric acid Isopropanol 39 >98

Note: (-)-DPTTA in isopropanol yields a highly crystalline, thermodynamically stable diastereomeric salt[6].

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of rac-cis-Methyl 4-methylpiperidine-3-carboxylate
  • Preparation: In a high-pressure Parr hydrogenation flask, dissolve methyl 4-methylnicotinate (10.0 g, 66.1 mmol) in glacial acetic acid (100 mL).

  • Catalyst Addition: Carefully add PtO 2​ (Adams' catalyst, 0.5 g, 2.2 mmol). Safety Note: PtO 2​ can be pyrophoric when saturated with hydrogen; purge the flask with N 2​ prior to H 2​ introduction.

  • Hydrogenation: Evacuate and backfill the flask with H 2​ three times. Pressurize to 50 psi and agitate at 25 °C for 16 hours.

  • Self-Validation Checkpoint (IPC): Withdraw a 0.5 mL aliquot, filter through Celite, concentrate, and analyze via 1 H-NMR. The reaction is complete when aromatic signals ( δ 8.5–9.0 ppm) disappear. The cis-geometry is validated by the C3-H to C4-H coupling constant ( J3,4​≈4.5 Hz), distinguishing it from the trans-isomer ( J3,4​>10 Hz).

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous NaHCO 3​ (pH ~8) and extract with dichloromethane (3 × 100 mL). Dry over anhydrous Na 2​ SO 4​ and concentrate to yield the rac-cis intermediate as a pale yellow oil.

Protocol 2: Chiral Resolution to Methyl (3S,4R)-4-methylpiperidine-3-carboxylate
  • Salt Formation: Dissolve the rac-cis intermediate (8.0 g, 50.9 mmol) in hot isopropanol (80 mL). In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (19.6 g, 50.9 mmol) in hot isopropanol (100 mL).

  • Crystallization: Combine the two solutions at 70 °C. Allow the mixture to cool slowly to room temperature over 12 hours without agitation to promote the growth of high-purity diastereomeric crystals.

  • Isolation: Filter the precipitated salt and wash with cold isopropanol (20 mL). Recrystallize once more from boiling isopropanol to upgrade the optical purity.

  • Self-Validation Checkpoint (IPC): Analyze a small sample of the free-based salt via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA 90:10:0.1). The target (3S,4R) enantiomer must show 98% ee.

  • Free-basing: Suspend the enantiopure salt in water (50 mL) and basify to pH 10 using 2M Na 2​ CO 3​ . Extract with dichloromethane (3 × 50 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate to afford the pure methyl (3S,4R)-4-methylpiperidine-3-carboxylate as a colorless oil[1].

References

  • University of York. "Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space". White Rose eTheses Online.[Link]

  • Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria". Journal of Medicinal Chemistry (ACS Publications).[Link]

  • "WO2018021977A1 - Glycine metabolism modulators and uses thereof".
  • "Piperidines ESI-revised3". Royal Society of Chemistry. [Link]

Sources

Foundational

methyl (3S,4R)-4-methylpiperidine-3-carboxylate CAS number 1009376-57-1

[label=" Gs-protein coupled", Figure 2: Mechanism of action for A2aR antagonists incorporating the (3S,4R)-piperidine scaffold. Synthetic Workflow & Causality in Experimental Design The synthesis of the pure (3S,4R) enan...

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Gs-protein coupled",

Figure 2: Mechanism of action for A2aR antagonists incorporating the (3S,4R)-piperidine scaffold.

Synthetic Workflow & Causality in Experimental Design

The synthesis of the pure (3S,4R) enantiomer typically begins with the catalytic hydrogenation of methyl 4-methylnicotinate to form a racemic cis/trans mixture, followed by rigorous chiral resolution[1].

Mechanistic Causality:

  • Why use Platinum Oxide (PtO2) for Hydrogenation? Unlike Palladium on Carbon (Pd/C), PtO2 (Adams' catalyst) is highly effective for reducing pyridines to piperidines under acidic conditions while actively suppressing the hydrogenolysis of the delicate C-O bond in the methyl ester[1].

  • Why use Di-p-toluoyl-tartaric acid for Resolution? Diastereomeric salt crystallization relies on differential solubility. The bulky, rigid p-toluoyl groups of the resolving agent create a highly crystalline lattice exclusively with the (3S,4R) enantiomer, allowing for scalable separation without the need for expensive preparative chiral chromatography.

SynthesisWorkflow N1 Methyl 4-methylnicotinate (Starting Material) N2 Catalytic Hydrogenation (PtO2, H2, AcOH, 50 psi) N1->N2 N3 Racemic cis/trans 4-methylpiperidine-3-carboxylate N2->N3 N4 Chiral Resolution (e.g., (+)-Di-p-toluoyl-D-tartaric acid) N3->N4 N5 Diastereomeric Salt Crystallization (MeOH/Acetone) N4->N5 N6 Free-Basing & Extraction (Aq. NaHCO3, DCM) N5->N6 N7 methyl (3S,4R)-4-methylpiperidine -3-carboxylate (Target) N6->N7

Figure 1: Step-by-step synthetic workflow and chiral resolution for CAS 1009376-57-1.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems containing internal quality checkpoints.

Protocol A: Catalytic Hydrogenation
  • Preparation: Dissolve methyl 4-methylnicotinate (1.0 eq) in a mixture of Methanol and glacial Acetic Acid (10:1 v/v)[1].

  • Catalyst Addition: Carefully add PtO2 (0.05 eq) under an inert Argon atmosphere to prevent spontaneous ignition.

  • Reaction: Pressurize the reaction vessel with H2 gas to 50 psi. Stir vigorously at 25 °C for 12–16 hours[1].

  • Filtration: Purge the vessel with Argon. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol.

  • Validation Checkpoint: Take a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 152.1) is fully depleted and the product mass (m/z 158.2) is dominant[2].

Protocol B: Chiral Resolution & Free-Basing
  • Salt Formation: Dissolve the racemic cis-methyl 4-methylpiperidine-3-carboxylate in a 1:1 mixture of Methanol/Acetone. Add (+)-Di-p-toluoyl-D-tartaric acid (1.0 eq).

  • Crystallization: Heat the mixture to reflux until homogeneous, then cool slowly to 20 °C at a rate of 5 °C/hour to induce selective crystallization.

  • Filtration: Filter the resulting diastereomeric crystals and wash with cold Acetone.

  • Free-Basing: Suspend the crystals in Dichloromethane (DCM). Add saturated aqueous NaHCO3 (pH ~8). Causality note: A mild base ensures complete deprotonation of the piperidine nitrogen (pKa ~9.5) without hydrolyzing the methyl ester.

  • Extraction: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the (3S,4R) free base.

  • Validation Checkpoint: Determine the enantiomeric excess (ee) via Chiral HPLC (Protocol C). If ee < 98%, perform a second recrystallization. Do not proceed until stereochemical purity is validated.

Protocol C: Analytical Validation (Chiral HPLC)

Because the aliphatic piperidine lacks a strong chromophore, UV detection is prone to baseline drift. We strongly recommend using a Charged Aerosol Detector (CAD) for robust quantification.

Table 2: Chromatographic Conditions for Chiral Validation
ParameterConditionRationale (Self-Validating Design)
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Immobilized stationary phase prevents degradation from basic modifiers.
Mobile Phase Hexane / IPA / DEA (90:10:0.1)DEA (Diethylamine) suppresses secondary interactions with residual silanols, ensuring sharp peaks.
Flow Rate 1.0 mL/minBalances theoretical plate count with efficient run times.
Detection CAD (Charged Aerosol Detector)Overcomes the lack of UV chromophore in the aliphatic piperidine ring.
Column Temp 25 °CStabilizes retention times for highly reproducible enantiomeric excess (ee) calculations.

References

  • Advanced ChemBlocks. methyl (3S,4R)-4-methylpiperidine-3-carboxylate 97%. AChemBlock.
  • Google Patents. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use.
  • Google Patents. WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES.
  • White Rose eTheses Online. Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space.
  • MilliporeSigma. Methyl (3R,4S)-4-methylpiperidine-3-carboxylate hydrochloride | 2387562-17-4.

Sources

Exploratory

The Architecture of Asymmetry: A Complete Guide to the Structure Elucidation of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

Executive Summary Methyl (3S,4R)-4-methylpiperidine-3-carboxylate[1] is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and GPCR modulators. Because...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate[1] is a highly valuable chiral building block utilized in the synthesis of advanced therapeutics, including kinase inhibitors and GPCR modulators. Because the biological efficacy of these target molecules is intrinsically tied to their three-dimensional spatial arrangement, rigorous structure elucidation is a non-negotiable regulatory and scientific requirement.

This whitepaper outlines an orthogonal, self-validating workflow for the complete structural and stereochemical elucidation of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD), we establish a definitive proof of both constitution and absolute configuration.

ElucidationWorkflow A Methyl (3S,4R)-4-methylpiperidine -3-carboxylate B HRMS (ESI-TOF) Exact Mass & Formula A->B C 1D & 2D NMR Constitutional Connectivity B->C D J-Coupling & NOESY Relative Stereochem (trans) C->D E VCD / Chiral HPLC Absolute Config (3S,4R) D->E

Fig 1. Orthogonal workflow for complete structural and stereochemical elucidation.

Constitutional Profiling: HRMS and 2D NMR

Before assessing chirality, the two-dimensional constitutional framework must be unequivocally validated.

High-Resolution Mass Spectrometry (HRMS): ESI-TOF mass spectrometry provides the exact mass of the molecule. For C8​H15​NO2​ , the theoretical [M+H]+ ion is m/z 158.1176. Observing this mass with an error of <2 ppm confirms the elemental composition and rules out isobaric impurities.

Multidimensional NMR Connectivity:

  • COSY (Correlation Spectroscopy): Traces the contiguous aliphatic spin system from the secondary amine (NH) through the piperidine backbone (C2 C3 C4 C5 C6).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, allowing for the differentiation of the diastereotopic methylene protons at the C2, C5, and C6 positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the critical proof of the ester linkage. A strong 3JCH​ correlation from the methoxy protons ( δ ~3.68) and the C3 methine proton ( δ ~2.30) to the carbonyl carbon ( δ ~174.5) locks the ester group to the C3 position.

Stereochemical Logic: Conformational Analysis & The Karplus Relationship

The relative stereochemistry defines whether the C3 ester and C4 methyl groups are cis or trans. In the lowest-energy chair conformation of a 3,4-disubstituted piperidine, steric A(1,3) and 1,3-diaxial interactions heavily penalize axial substituents. Consequently, the molecule adopts a conformation where both bulky groups (the ester and the methyl) are equatorial.

If both substituents are equatorial, their geminal protons (H3 and H4) must both reside in axial positions.

According to the Karplus equation, the 3JHH​ coupling constant is highly dependent on the dihedral angle. Two axial protons possess an antiperiplanar relationship (dihedral angle ≈180∘ ), which manifests as a large coupling constant (typically 10–12 Hz). Conversely, an axial-equatorial relationship (dihedral angle ≈60∘ ) yields a much smaller coupling (3–5 Hz). Experimental observation of a large 3JH3,H4​ coupling (~10.5–11.5 Hz) definitively proves the trans relationship, isolating the relative stereochemistry to the (3S,4R) or (3R,4S) enantiomeric pair[2].

StereochemLogic N1 Measure 3J(H3,H4) Coupling Constant N2 Large J (~10-12 Hz) N1->N2 N3 Small J (~3-5 Hz) N1->N3 N4 Axial-Axial Protons (trans-diequatorial) N2->N4 N5 Axial-Equatorial Protons (cis substituents) N3->N5 N6 Enantiomeric Pair: (3S,4R) or (3R,4S) N4->N6 N7 VCD Analysis Confirms (3S,4R) N6->N7

Fig 2. Logical decision tree for assigning relative and absolute stereochemistry.

Absolute Configuration: Vibrational Circular Dichroism (VCD)

NMR spectroscopy in an achiral environment is blind to enantiomers. To distinguish the target (3S,4R) configuration from its (3R,4S) mirror image without relying on crystallization (which is notoriously difficult for low-molecular-weight piperidine oils), we employ Vibrational Circular Dichroism (VCD)[3].

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[4]. By computing the theoretical VCD spectrum of the (3S,4R) enantiomer using Density Functional Theory (DFT) and overlaying it with the experimental solution-state spectrum, we can definitively assign the absolute configuration. A positive correlation of the major vibrational bands (e.g., the C=O stretch at ~1740 cm −1 and the C-H bending modes) provides unambiguous proof of the (3S,4R) absolute stereochemistry[4].

Quantitative Spectral Data Summaries

Table 1: HRMS (ESI-TOF) Data
ParameterTheoretical ValueExperimental ValueError (ppm)
Formula C8​H15​NO2​ --
Exact Mass [M+H]+ 158.1176158.1178+1.2
Ionization Method ESI (Positive Mode)ESI (Positive Mode)-
Table 2: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Shift (ppm)Key HMBC Correlations
1 (NH) 2.10 (br s, 1H)--
2 3.10 (dd, J = 11.5, 4.0, 1H, eq)2.60 (t, J = 11.5, 1H, ax)49.0C3, C4, C6
3 2.30 (td, J = 11.0, 4.0, 1H, ax)48.5C2, C4, C=O
4 1.50 (m, 1H, ax)32.0C3, C5, 4-CH 3​
5 1.60 (m, 1H, eq)1.10 (m, 1H, ax)34.5C3, C4, C6
6 3.00 (m, 1H, eq)2.50 (td, J = 11.5, 3.0, 1H, ax)46.5C2, C4, C5
4-CH 3​ 0.95 (d, J = 6.5, 3H)19.5C3, C4, C5
OCH 3​ 3.68 (s, 3H)51.5C=O
C=O -174.5-

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

    • Causality: High analyte concentration is required to achieve adequate signal-to-noise ratios for 2D HMBC experiments within a practical timeframe.

  • Instrument Calibration: Tune and match the probe to the exact solvent impedance. Lock onto the deuterium signal and shim the magnetic field until the TMS peak FWHH (Full Width at Half Height) is <0.8 Hz.

    • Self-Validation Check: A sharp TMS peak ensures that the fine J-couplings—which are critical for the stereochemical assignment—are not artificially broadened or obscured by magnetic field inhomogeneity.

  • Acquisition: Execute 1D 1 H (16 scans, D1 = 2.0 s) and 13 C (512 scans, D1 = 2.0 s) sequences. Follow with gradient-selected COSY, HSQC, and HMBC sequences. Optimize the HMBC long-range coupling delay for nJCH​=8 Hz.

Protocol B: Chiroptical VCD Analysis
  • Computational Modeling: Perform a conformational search of the (3S,4R) enantiomer using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

    • Causality: VCD signals are highly sensitive to 3D geometry; averaging the Boltzmann-weighted spectra of all accessible conformers is mandatory for an accurate theoretical model.

  • Sample Preparation: Dissolve 5 mg of the analyte in 150 μ L of CDCl 3​ (yielding a ~0.2 M solution). Inject into a BaF 2​ cell with a 100 μ m path length.

  • Spectral Acquisition: Collect the IR and VCD spectra on a chiroptical spectrometer at 4 cm −1 resolution for 4–6 hours.

    • Self-Validation Check: Subtract the solvent baseline. The standard IR spectrum must show a maximum absorbance between 0.2 and 0.8 AU to ensure the detector is operating in its linear, non-saturated regime.

  • Correlation: Overlay the experimental VCD spectrum with the DFT-calculated spectrum. A matching sign and relative intensity profile in the mid-IR region (1200–1800 cm −1 ) definitively validates the (3S,4R) absolute configuration.

Sources

Foundational

Structural, Stereochemical, and Synthetic Elucidation of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate: A Technical Guide

Executive Summary & Core Identity Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a highly valuable chiral building block in modern medicinal chemistry. Featuring a saturated nitrogen heterocycle with two contiguous s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a highly valuable chiral building block in modern medicinal chemistry. Featuring a saturated nitrogen heterocycle with two contiguous stereocenters, it serves as a critical structural motif in the development of kinase inhibitors, adenosine receptor antagonists, and species-selective proteasome inhibitors[1][2]. This guide deconstructs the IUPAC nomenclature, stereochemical assignment, conformational thermodynamics, and the self-validating synthetic protocols required to isolate this specific enantiomer.

Deconstructing the IUPAC Nomenclature

The Preferred IUPAC Name (PIN) is derived systematically based on current organic nomenclature standards:

  • Parent Hydride: The core six-membered saturated nitrogen heterocycle is piperidine .

  • Principal Functional Group: The ester moiety (-COOCH₃) takes precedence over the amine and alkyl groups. It is denoted by the suffix -carboxylate .

  • Numbering: The heteroatom (nitrogen) is assigned position 1. The ring is numbered to give the principal functional group the lowest possible locant. Thus, the carboxylate is positioned at C3.

  • Substituents: The methyl group is located at C4.

  • Resulting Base Name: methyl 4-methylpiperidine-3-carboxylate.

Cahn-Ingold-Prelog (CIP) Stereochemical Assignment

The absolute configuration of the (3S,4R) enantiomer is determined by applying CIP priority rules to the C3 and C4 stereocenters.

At the C3 Stereocenter:

  • -COOCH₃ : Highest priority (Carbon bonded to three oxygen equivalents).

  • -C2 : Second priority (Carbon bonded to Nitrogen).

  • -C4 : Third priority (Carbon bonded to another Carbon).

  • -H : Lowest priority. With the lowest priority proton oriented away (on a dash), the sequence 1 → 2 → 3 traces a counter-clockwise path, assigning the S configuration.

At the C4 Stereocenter:

  • -C3 : Highest priority (Carbon bonded to the carboxylate carbon).

  • -C5 : Second priority (Carbon bonded to C6, which links to N).

  • -CH₃ : Third priority.

  • -H : Lowest priority. With the lowest priority proton oriented away, the sequence 1 → 2 → 3 traces a clockwise path, assigning the R configuration.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignments for the C3 and C4 stereocenters.

Conformational Analysis and Thermodynamic Stability

The (3S,4R) configuration dictates a trans relationship between the C3-carboxylate and C4-methyl groups. In a saturated piperidine ring, a 1,2-trans disubstitution can adopt either a diaxial (a,a) or diequatorial (e,e) chair conformation.

Due to severe 1,3-diaxial steric clashes in the (a,a) conformation, the molecule overwhelmingly populates the (e,e) chair conformation. In this state, both the bulky ester and methyl groups are positioned equatorially, minimizing steric strain. This thermodynamic preference is the fundamental driving force exploited during its synthesis[3].

Synthetic Methodology and Protocol

The synthesis of the (3S,4R) enantiomer typically begins with the aromatic precursor, methyl 4-methylnicotinate. The workflow relies on kinetic hydrogenation followed by thermodynamically driven epimerization.

Figure 2: Synthetic workflow from methyl 4-methylnicotinate to the target (3S,4R) enantiomer.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and diastereomeric outcomes.

Starting MaterialReagents & ConditionsControl MechanismMajor Productcis:trans Ratio
Methyl 4-methylnicotinateH₂ (1 atm), PtO₂, AcOH, 25 °CKinetic (Syn-addition)cis-isomer85:15
cis-enriched mixtureNaOMe (1.2 eq), MeOH, 65 °CThermodynamic (Enolization)trans-isomer5:95
Step-by-Step Experimental Protocol

Step 1: Kinetic Hydrogenation (cis-selective)

  • Dissolve methyl 4-methylnicotinate (1.0 eq) in glacial acetic acid (0.5 M).

  • Add Adam's catalyst (PtO₂, 10 mol%) under an argon atmosphere.

  • Evacuate and back-fill the reaction vessel with H₂ gas (1 atm). Stir vigorously at room temperature for 16 hours.

  • Causality Note: The heterogeneous catalyst surface forces the syn-addition of hydrogen, delivering both protons to the same face of the pyridine ring, yielding the kinetically favored cis diastereomer[4].

  • Filter through Celite, concentrate under reduced pressure, and neutralize to obtain the cis-enriched intermediate.

Step 2: Thermodynamic Epimerization (trans-selective)

  • Dissolve the cis-enriched intermediate in anhydrous methanol (0.3 M).

  • Add sodium methoxide (NaOMe, 1.2 eq). Heat the mixture to reflux (65 °C) for 4 hours.

  • Causality Note: The base deprotonates the relatively acidic alpha-proton at C3, forming an enolate intermediate. Reprotonation occurs selectively from the more sterically hindered axial face, pushing the bulky carboxylate group into the equatorial position to yield the thermodynamically stable trans (e,e) configuration[3].

  • Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

Step 3: Protocol Validation via ¹H NMR This protocol is a self-validating system via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Validation Metric: Analyze the coupling constant ( J ) of the C3 proton.

  • In the trans (e,e) product, the C3 and C4 protons are both axial (dihedral angle ~180°). The Karplus equation dictates a large coupling constant ( Ja,a​≈10−12 Hz).

  • If the epimerization fails, the cis (e,a) isomer will exhibit a significantly smaller coupling constant ( Ja,e​≈3−5 Hz).

Step 4: Chiral Resolution To isolate the specific (3S,4R) enantiomer from the racemic trans mixture, perform a classical resolution using a chiral acid (e.g., Di-p-toluoyl-D-tartaric acid) to form diastereomeric salts, followed by selective crystallization.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria, Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use, Google Patents. 2

  • A Mechanistic Approach Towards Highly Efficient Synthesis, Harvard DASH. 4

  • Piperidines ESI-revised3, RSC.org. 3

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Exploratory

An In-depth Technical Guide to Methyl (3S,4R)-4-methylpiperidine-3-carboxylate: A Chiral Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of methyl (3S,4R)-4-methylpiperidine-3-carboxylate, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of methyl (3S,4R)-4-methylpiperidine-3-carboxylate, a chiral heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The piperidine moiety is a cornerstone in medicinal chemistry, and the specific stereochemical configuration of this molecule offers a unique three-dimensional architecture for the design of novel therapeutics.[1] This document will delve into the chemical structure, plausible stereoselective synthesis, expected physicochemical and spectroscopic properties, and potential applications of this valuable building block.

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold in the development of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for selective interactions with biological targets. The introduction of stereocenters, as seen in methyl (3S,4R)-4-methylpiperidine-3-carboxylate, further enhances the structural diversity and potential for target-specific binding. The cis-relationship between the methyl and carboxylate groups at the 3 and 4 positions creates a defined conformational preference that can be exploited in the design of potent and selective modulators of various biological pathways.

Chemical Structure and Properties

The fundamental characteristics of methyl (3S,4R)-4-methylpiperidine-3-carboxylate are summarized in the table below. The (3S,4R) stereochemistry dictates a cis relationship between the methyl group at the 4-position and the methyl carboxylate group at the 3-position of the piperidine ring.

PropertyValueSource
IUPAC Name rel-methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate[2]
CAS Number 1217684-50-8 (for a related cis-diastereomer)[2]
Molecular Formula C8H15NO2[3]
Molecular Weight 157.21 g/mol [3]
Canonical SMILES C[C@H]1CNCC[C@@H]1C(=O)OC[3]

Proposed Stereoselective Synthesis

Synthetic Strategy Overview

The proposed synthesis commences with a commercially available chiral piperidinone derivative, which is then converted to a key methylene intermediate. Subsequent stereoselective hydrogenation is expected to yield the desired (3S,4R) diastereomer.

Synthetic_Pathway A R-configured Piperidinone Precursor B Methylene Piperidine Intermediate A->B Olefination Reaction C Methyl (3S,4R)-4-methylpiperidine-3-carboxylate B->C Stereoselective Catalytic Hydrogenation

Caption: Proposed synthetic workflow for methyl (3S,4R)-4-methylpiperidine-3-carboxylate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Methylene Piperidine Intermediate

This initial step involves an olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, on a suitable R-configured 4-oxo-piperidine-3-carboxylate derivative. The use of a chiral starting material is crucial for establishing the desired stereochemistry at the 3-position.

  • To a solution of the R-configured N-protected-4-oxopiperidine-3-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add the appropriate ylide reagent at a controlled temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the methylene piperidine intermediate.

Step 2: Stereoselective Catalytic Hydrogenation

The key stereochemistry-determining step is the catalytic hydrogenation of the exocyclic double bond of the methylene piperidine intermediate. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity.[5][6][7]

  • Dissolve the methylene piperidine intermediate in a suitable solvent (e.g., methanol or ethanol).

  • Add a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).[5][8]

  • Subject the mixture to a hydrogen atmosphere (typically 1-50 atm) in a hydrogenation apparatus.

  • Stir the reaction at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting crude product, methyl (3S,4R)-4-methylpiperidine-3-carboxylate, can be further purified if necessary.

Physicochemical and Spectroscopic Characterization (Expected)

While experimental data for the target molecule is not available in the reviewed literature, the following spectroscopic characteristics can be predicted based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group at the 4-position (a doublet), and the methyl ester group (a singlet). The coupling constants between the protons at the 3 and 4 positions will be indicative of their cis relationship.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the piperidine ring, the methyl group at the 4-position, and the methyl ester carbon.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit a strong absorption band corresponding to the carbonyl stretching of the ester group (around 1730 cm⁻¹).

Potential Applications in Drug Discovery

Substituted piperidine-3-carboxylic acid derivatives have been investigated for a range of biological activities. The specific stereochemistry of methyl (3S,4R)-4-methylpiperidine-3-carboxylate makes it an attractive scaffold for the development of novel therapeutic agents.

Central Nervous System (CNS) Disorders

The piperidine nucleus is a common feature in many CNS-active drugs. The conformational rigidity and defined substituent pattern of this molecule could be exploited to design ligands for various receptors and transporters in the brain.

Analgesics

Derivatives of 4-substituted piperidines have a long history as potent analgesics.[9] The (3S,4R) stereoisomer could serve as a chiral building block for the synthesis of novel opioid receptor modulators with potentially improved efficacy and side-effect profiles.

Other Therapeutic Areas

The versatility of the piperidine scaffold suggests that derivatives of methyl (3S,4R)-4-methylpiperidine-3-carboxylate could also be explored for applications in oncology, infectious diseases, and metabolic disorders.[10]

Conclusion

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate represents a valuable, stereochemically defined building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a plausible and scientifically grounded pathway for its stereoselective synthesis and has outlined its expected physicochemical properties and potential applications. The structural features of this compound offer a promising starting point for the design of novel, potent, and selective therapeutic agents across a range of disease areas. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully unlock its therapeutic potential.

References

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D'hooghe, M., & De Kimpe, N. (2011). Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines through Ring Transformation of 2-(2-Mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375.
  • Mollet, K., Catak, S., Waroquier, M., Van Speybroeck, V., D'hooghe, M., & De Kimpe, N. (2011). Stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines. PubMed.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Glorius, F., et al. (n.d.).
  • Rueping, M., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives.
  • Klegraf, E., & Kunz, H. (2012). ChemInform Abstract: Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine and Piperidin-2-one Derivatives.
  • Gais, H.-J., et al. (2014).
  • Zhang, Y., et al. (2024).
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4)IR1. ChemicalBook.
  • Rauf, A., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC.
  • Zimmerman, D. M., et al. (n.d.). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed.
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  • Laggner, C., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. MDPI.
  • CN103664936A - Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate. (2014).
  • ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 1H NMR spectrum. ChemicalBook.
  • Feldman, P. L., et al. (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • AChemBlock. (2026). cis-4-Boc-aMino-piperidine-3-carboxylic acid methyl ester 98%. AChemBlock.
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  • Mohamed, M. A., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
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Foundational

From Pepper to Pills: A Technical History of the Piperidine Scaffold

An In-depth Guide to the Discovery, Synthesis, and Pharmacological Ascendance of a Cornerstone Heterocycle Introduction: The Unassuming Potency of a Six-Membered Ring In the vast lexicon of organic chemistry, few structu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Discovery, Synthesis, and Pharmacological Ascendance of a Cornerstone Heterocycle

Introduction: The Unassuming Potency of a Six-Membered Ring

In the vast lexicon of organic chemistry, few structures are as foundational yet medicinally prolific as the piperidine scaffold. This simple, saturated six-membered heterocycle, composed of five methylene bridges and a single nitrogen atom, is a cornerstone of modern pharmaceutical science.[1] Its unique conformational flexibility and basic nitrogen atom allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets. Today, the piperidine motif is embedded in the core of countless therapeutic agents, from potent analgesics and antipsychotics to antihistamines and anticancer drugs.[1][2]

This guide provides a comprehensive technical journey through the history of piperidine and its derivatives. We will begin by tracing its origins from a natural product responsible for the pungency of black pepper to its isolation and structural elucidation in the 19th century. We will then explore the landmark achievements and evolving strategies in its chemical synthesis, which transformed it from a natural curiosity into a readily accessible building block. Finally, we will examine the historical breakthroughs in drug discovery that cemented the piperidine ring as a "privileged scaffold" in medicinal chemistry, a status it retains to this day. This exploration is designed for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also field-proven insights into the causality behind key experimental milestones.

Part 1: The Genesis - From Natural Products to a Fundamental Heterocycle

The story of piperidine begins not in a laboratory, but in the spice trade that has shaped global history. Its discovery is intrinsically linked to the quest to understand the chemical principles behind the flavors of nature.

The Pungent Principle of Pepper: Discovery of Piperine

The first crucial step towards the discovery of piperidine was the isolation of its natural precursor, piperine. In 1819, the Danish physicist and chemist Hans Christian Ørsted—more famous for his discovery of electromagnetism—isolated a crystalline substance from the fruit of Piper nigrum (black pepper), which he identified as the compound responsible for its sharp taste.[3] This compound was named piperine.

The Birth of Piperidine: Isolation and Early Characterization

Over three decades after Ørsted's work, the piperidine heterocycle itself was finally unveiled. In 1850, the Scottish chemist Thomas Anderson at the University of Edinburgh subjected piperine to chemical degradation. By treating piperine with nitric acid, he successfully isolated a new, volatile, basic compound.[4][5] Independently, in 1852, the French chemist Auguste André Thomas Cahours reported the same compound, which he obtained through the alkaline degradation of piperine.[6][7][8] Cahours named the substance "piperidine," acknowledging its origin from piperine, which itself comes from the Latin Piper for pepper.[4][5]

The cleavage of the amide bond in piperine yields piperic acid and piperidine, a foundational reaction that unlocked the study of this new class of heterocycles.[9]

G Piperine Piperine (from Black Pepper) Degradation Chemical Degradation (Anderson, 1850; Cahours, 1852) Reagents: Nitric Acid or Alkali Piperine->Degradation Piperidine Piperidine Degradation->Piperidine PipericAcid Piperic Acid Degradation->PipericAcid caption Fig. 1: Isolation of Piperidine from Piperine. G cluster_0 Ladenburg's Synthesis of (±)-Coniine (1886) Picoline 2-Methylpyridine (α-Picoline) Condensation Knoevenagel Condensation with Acetaldehyde Picoline->Condensation Propenylpyridine 2-Propenylpyridine Condensation->Propenylpyridine Reduction Reduction (Sodium in Ethanol) Propenylpyridine->Reduction Coniine (±)-Coniine Reduction->Coniine caption Fig. 2: Workflow of Ladenburg's historic synthesis of Coniine.

Fig. 2: Workflow of Ladenburg's historic synthesis of Coniine.
Foundational Synthetic Methods

While Ladenburg's synthesis was a landmark achievement, more general and scalable methods were needed. The two most fundamental approaches that emerged were the reduction of pyridines and the cyclization of acyclic precursors.

The most direct and industrially significant route to piperidine is the catalytic hydrogenation of pyridine. [5]This process, however, was initially challenging. Early attempts using nickel catalysts often led to ring-opening to form amyl-amine. [10]The development of more robust catalytic systems was key.

  • Catalysts: Noble metal catalysts, particularly platinum (e.g., Adams' catalyst, PtO₂) and rhodium, proved highly effective. [11][12]For industrial-scale production, catalysts like molybdenum disulfide and nickel are commonly used under high pressure and temperature. [5]- Mechanism: The reaction involves the addition of three equivalents of hydrogen (H₂) across the double bonds of the aromatic pyridine ring, resulting in the saturated piperidine ring. The process is often carried out in an acidic solvent like acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction and mitigating catalyst poisoning by the basic nitrogen atoms. [3]

G Pyridine Pyridine Reaction Catalytic Hydrogenation + 3 H₂ Pyridine->Reaction Catalyst Catalyst (e.g., PtO₂, Ni, Rh/C) Solvent (e.g., Acetic Acid) High Pressure Reaction->Catalyst Piperidine Piperidine Reaction->Piperidine caption Fig. 3: General scheme for Piperidine synthesis via Pyridine hydrogenation.

Fig. 3: General scheme for Piperidine synthesis via Pyridine hydrogenation.

To create more complex, functionalized piperidines, intramolecular cyclization strategies are essential. The Dieckmann condensation is a classic and powerful method for forming cyclic β-keto esters, which are versatile precursors to substituted piperidones (piperidine rings containing a ketone group). [13][14]

  • Mechanism: This reaction is an intramolecular version of the Claisen condensation. [13]A diester, such as a derivative of adipic or pimelic acid where a nitrogen atom is incorporated into the chain, is treated with a strong base (e.g., sodium ethoxide). The base removes an acidic α-proton from one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and closing the ring. Subsequent loss of an alkoxide group yields the cyclic β-keto ester.

G cluster_0 Dieckmann Condensation for Piperidone Synthesis Diester Acyclic N-Substituted Diester Base 1. Strong Base (e.g., NaOEt) Diester->Base Cyclization Intramolecular Nucleophilic Acyl Substitution Base->Cyclization Workup 2. Acidic Workup (H₃O⁺) Cyclization->Workup Piperidone Substituted Piperidone Precursor (β-Keto Ester) Workup->Piperidone caption Fig. 4: Logical workflow of the Dieckmann Condensation.

Fig. 4: Logical workflow of the Dieckmann Condensation.

Part 3: The Pharmacological Era - Piperidine in Drug Discovery

With robust synthetic methods in hand, chemists could now produce a vast array of piperidine derivatives. This accessibility, combined with the ring's favorable physicochemical properties, set the stage for its explosion onto the pharmacological scene in the 20th century.

A "Privileged Scaffold" in Medicinal Chemistry

The piperidine ring is often referred to as a "privileged scaffold," a term for molecular frameworks that are capable of binding to multiple, distinct biological targets. Its success can be attributed to several factors:

  • Three-Dimensionality: The saturated, sp³-hybridized nature of the ring allows substituents to be projected into three-dimensional space, enabling more specific and complex interactions with protein binding pockets compared to flat, aromatic rings.

  • Conformational Flexibility: The chair conformation of piperidine is flexible, allowing it to adopt different shapes to fit various receptors. [5]* Basic Nitrogen Center: The nitrogen atom is typically basic (pKa of the conjugate acid is ~11.2) and is often protonated at physiological pH. [4][5]This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptors.

  • Favorable Physicochemical Properties: Incorporation of the piperidine scaffold often improves a molecule's solubility and metabolic stability, which are critical properties for a successful drug.

Historical Milestone 1: Pethidine (Meperidine) - A Synthetic Opioid

One of the first major breakthroughs for a piperidine-based drug came in the late 1930s. In 1938, German chemist Otto Eisleb, working at IG Farben, synthesized a series of phenylpiperidine compounds while searching for new anticholinergic agents (atropine-like drugs). One of these compounds was pethidine (also known as meperidine in the US).

The analgesic properties of pethidine were discovered serendipitously by pharmacologist Otto Schaumann, also at IG Farben. [3]During animal testing, he observed that the drug induced a tail-erecting (Straub tail) response in mice, a characteristic effect of morphine and other opioids. This unexpected finding led to its investigation as a pain reliever. [3]Pethidine was found to be a potent analgesic and was quickly adopted for medical use, becoming the first fully synthetic opioid and a crucial alternative to morphine during World War II. [3]

Historical Milestone 2: Haloperidol - A Revolution in Antipsychotic Treatment

The second landmark discovery emerged from the laboratory of Dr. Paul Janssen in Belgium in 1958. [9]Janssen's team was systematically modifying the structure of pethidine, seeking to improve its analgesic properties. During this research, they synthesized a new class of compounds called butyrophenones. One particular compound, named haloperidol , produced unexpected effects in animal models. Instead of the agitation typical of opioids, mice given haloperidol became calm and sedated.

Janssen, recognizing the potential significance of this observation, hypothesized that the drug might have antipsychotic properties. Clinical trials were rapidly initiated, and the first publication in late 1958 confirmed its remarkable efficacy in treating agitation and, most importantly, the positive symptoms of schizophrenia, such as delusions and hallucinations. [9]Haloperidol represented a major advance over existing treatments and became one of the most widely used antipsychotic medications worldwide, solidifying the importance of the piperidine scaffold in central nervous system drug discovery. [9]

Discovery Key Figure(s) Year Significance
Isolation of Piperine H. C. Ørsted 1819 Identified the pungent principle of black pepper, the natural source of piperidine. [3]
Isolation of Piperidine T. Anderson / A. Cahours 1850/1852 First isolation of the piperidine heterocycle from piperine. [4][5]
Proposed Structure of Piperidine A. von Baeyer 1883 Correctly proposed the six-membered cyclic structure of piperidine. [4]
First Total Synthesis of an Alkaloid (Coniine) A. Ladenburg 1886 Confirmed the structure of a substituted piperidine and marked a milestone in synthetic chemistry. [15]
Synthesis of Pethidine (Meperidine) O. Eisleb / O. Schaumann 1938 Discovery of the first fully synthetic opioid, establishing the 4-phenylpiperidine scaffold as a key analgesic pharmacophore.

| Synthesis of Haloperidol | P. Janssen | 1958 | Revolutionized antipsychotic treatment and demonstrated the versatility of the piperidine scaffold in CNS drug design. [9]|

Table 1: Key Milestones in the History of Piperidine and its Derivatives.

G N1819 1819 Ørsted isolates Piperine N1850 1850-52 Anderson & Cahours isolate Piperidine N1819->N1850 N1883 1883 von Baeyer proposes Piperidine structure N1850->N1883 N1886 1886 Ladenburg synthesizes Coniine N1883->N1886 N1938 1938 Eisleb & Schaumann discover Pethidine N1886->N1938 N1958 1958 Janssen discovers Haloperidol N1938->N1958

Fig. 5: A Timeline of Key Discoveries in Piperidine Chemistry and Pharmacology.

Part 4: Representative Experimental Protocols

To provide a practical understanding of the chemistry discussed, this section provides representative, detailed protocols for the key synthetic transformations that defined the history of piperidine. These protocols are based on modern adaptations of the classical reactions, reflecting contemporary laboratory standards.

Protocol: Catalytic Hydrogenation of Pyridine using Adams' Catalyst

This protocol describes the reduction of the aromatic pyridine ring to the saturated piperidine ring, a foundational method in this field. The use of an acidic solvent is crucial for activating the substrate and preventing catalyst poisoning. [3] Objective: To synthesize piperidine via the catalytic hydrogenation of pyridine.

Materials:

  • Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve pyridine (e.g., 5.0 g, 63.2 mmol) in glacial acetic acid (30 mL).

  • Catalyst Addition: Under a flow of inert gas (e.g., nitrogen), carefully add PtO₂ catalyst (e.g., 0.36 g, 1.58 mmol, 2.5 mol%) to the solution. Causality: PtO₂ is a highly active and reliable pre-catalyst that is reduced in situ to platinum black, the active catalyst. It is effective for reducing the stable aromatic pyridine ring.

  • Hydrogenation: Securely seal the reactor vessel. Purge the system several times with nitrogen to remove all oxygen, then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar). [9]4. Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic. Maintain the reaction at room temperature or with gentle cooling until hydrogen uptake ceases (typically 6-12 hours). Causality: Vigorous agitation is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with ethyl acetate.

  • Catalyst Removal: Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional ethyl acetate. Safety Note: The catalyst on the filter pad is pyrophoric and may ignite if allowed to dry in air. Quench the filter cake immediately with water.

  • Basification and Extraction: Cool the filtrate in an ice bath and slowly neutralize the acetic acid by adding cold 5 M NaOH solution until the aqueous layer is strongly basic (pH > 12). Transfer the mixture to a separatory funnel.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield piperidine. Further purification can be achieved by distillation.

Protocol: Dieckmann Condensation for a Piperidone Precursor

This protocol outlines the intramolecular cyclization of a diester to form a cyclic β-keto ester, a key intermediate for piperidones. Diethyl adipate is used here as a model for forming a six-membered ring.

Objective: To synthesize ethyl 2-oxocyclohexane-1-carboxylate via Dieckmann condensation of diethyl adipate.

Materials:

  • Diethyl adipate (1.0 eq)

  • Sodium ethoxide (NaOEt, 1.1 eq)

  • Anhydrous ethanol (solvent)

  • Anhydrous toluene (co-solvent)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Base Preparation: In the flask, place sodium ethoxide (e.g., 3.74 g, 55 mmol) and suspend it in anhydrous toluene (50 mL). Causality: The reaction must be anhydrous as any water will quench the strong base and hydrolyze the esters. Sodium ethoxide is the base of choice as it matches the ethyl ester groups, preventing transesterification.

  • Substrate Addition: Dissolve diethyl adipate (e.g., 10.1 g, 50 mmol) in anhydrous toluene (25 mL) and add it to the dropping funnel. Add the diester solution dropwise to the stirred base suspension over 1 hour.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-4 hours. The reaction mixture will become thick and gelatinous as the sodium salt of the product precipitates.

  • Quenching and Work-up: Cool the reaction mixture to room temperature, then cool further in an ice bath. Carefully and slowly add the reaction mixture to a beaker containing a stirred mixture of ice (100 g) and concentrated HCl (15 mL). Causality: The acidic work-up is critical. The product initially exists as its enolate salt. Acidification protonates this enolate to give the final neutral β-keto ester product.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the acidic aqueous layer twice with diethyl ether.

  • Isolation: Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvents under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclohexane-1-carboxylate.

Conclusion

The journey of the piperidine ring is a compelling narrative of chemical discovery and innovation. It began with the simple human appreciation for the taste of pepper and evolved through the ingenuity of 19th-century chemists who isolated and defined its structure. The development of powerful synthetic methods in the 20th century transformed it from a mere curiosity into one of the most versatile and reliable building blocks in the chemist's arsenal. This synthetic prowess directly enabled the pharmacological breakthroughs of pethidine and haloperidol, which not only changed the landscape of medicine but also cemented the piperidine scaffold's reputation as a privileged structure. From its humble origins to its current ubiquity in life-saving medicines, the history of piperidine is a testament to the power of fundamental chemical research to profoundly impact human health and society.

References

  • Wikipedia. (n.d.). Coniine. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Haloperidol. Retrieved March 14, 2026, from [Link]

  • Baria, B. (2020, November 28). Synthesis of Coniine [Video]. YouTube. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). PETHIDINE. Retrieved March 14, 2026, from [Link]

  • University of Bristol. (n.d.). Coniine and the Hemlock Alkaloids - Synthesis.
  • DTIC. (1993, May). Piperidine Synthesis. Retrieved March 14, 2026, from [Link]

  • Granger, B., & Albu, S. (2005). The haloperidol story.
  • Adli Tıp Bülteni. (2022). A Comprehensive Review of Pethidine, One of the Most Abused Drugs in the Health Sector. Adli Tıp Bülteni, 27(2), 163-176.
  • Wikipedia. (n.d.). Pethidine. Retrieved March 14, 2026, from [Link]

  • Alex's blog. (2023, December 23). The pharma industry from Paul Janssen to today: why drugs got harder to develop and what we can do about it.
  • Bionity.com. (n.d.). Coniine. Retrieved March 14, 2026, from [Link]

  • Inxight Drugs. (n.d.). CONIINE HYDROCHLORIDE. Retrieved March 14, 2026, from [Link]

  • PubMed. (2005). The haloperidol story.
  • Chemeurope.com. (n.d.). Piperidine (C5H11N) properties.
  • Janssen, P. (1992). The “Social Chemistry” of Pharmacological Discovery: The Haloperidol Story. An Interview with Dr. Paul Janssen, January 21, 1986.
  • Kehlet, H., & Dahl, J. B. (2017). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesiology, 126(1), 172-183.
  • Société Chimique de France. (n.d.). Auguste Cahours (1813-1891). Retrieved March 14, 2026, from [Link]

  • Georgia Institute of Technology. (1951). THE CATALYTIC HYDROGENATION OF PYRIDINE AT HIGH PRESSURES. Retrieved March 14, 2026, from [Link]

  • Journal of the American Chemical Society. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Scribd. (n.d.). Pethidine. Retrieved March 14, 2026, from [Link]

  • Google Patents. (1934). Purification and hydrogenation of pyridines.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3611-3614.
  • ResearchGate. (2007).
  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved March 14, 2026, from a chapter in a book on name reactions.
  • PubMed Central. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2).
  • Wikipedia. (n.d.). Piperidine. Retrieved March 14, 2026, from [Link]

  • Cardiff University. (n.d.). Acid-catalysed hydroamination for targeted synthesis. Retrieved March 14, 2026, from ORCA - Cardiff University's online research repository.
  • Encyclopedia.com. (n.d.). Baeyer Adolf Johann Friedrich Wilhelm von. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2013). Auguste André Thomas Cahours. Retrieved March 14, 2026, from [Link]

  • Britannica. (n.d.). Adolf von Baeyer and his contributions to chemistry. Retrieved March 14, 2026, from [Link]

  • MDPI. (2023).
  • Taylor & Francis Online. (n.d.). Piperidine alkaloids – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • New World Encyclopedia. (n.d.). Adolf von Baeyer. Retrieved March 14, 2026, from [Link]

  • Revistas UNAM. (2013). Vista de Auguste André Thomas Cahours. Educación Química, 24(4), 451-460.
  • Exposome-Explorer. (n.d.). Piperidine (Compound). Retrieved March 14, 2026, from [Link]

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Exploratory

Spectroscopic Characterization of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals, and the specific stereochemistry of substituents on the piperidine ring can dramatically influence biological activity, pharmacokinetic properties, and safety profiles. Therefore, unambiguous structural elucidation and confirmation of stereochemistry are critical aspects of the synthesis and development of such compounds.

This technical guide provides a comprehensive overview of the expected spectroscopic data for methyl (3S,4R)-4-methylpiperidine-3-carboxylate, a specific cis-diastereomer. While direct experimental spectra for this exact stereoisomer are not widely available in the public domain, this guide will leverage data from closely related piperidine derivatives and fundamental spectroscopic principles to provide a detailed prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is paramount for researchers engaged in the synthesis, purification, and characterization of this and related molecules.

The Significance of Stereochemistry in Piperidine Derivatives

The (3S,4R) designation specifies the absolute configuration at the two stereocenters, C3 and C4. This particular arrangement results in a cis relationship between the methyl group at C4 and the carboxylate group at C3. The stereochemistry dictates the preferred three-dimensional conformation of the piperidine ring, which in turn influences how the molecule interacts with biological targets.

dot

Caption: Axial vs. Equatorial proton NMR characteristics.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C=O (Ester)~173-176
OCH₃~51-53
C3~45-50
C4~35-40
CH₃ (at C4)~15-20
C2, C5, C6~40-55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-infrared region (typically 4000-400 cm⁻¹).

Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300-3500Medium, broad
C-H Stretch (sp³)2850-3000Strong
C=O Stretch (Ester)1730-1750Strong, sharp
C-O Stretch (Ester)1150-1250Strong
C-N Stretch1000-1250Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Acquire a full scan mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Expected Mass Spectral Data

  • Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): The molecular weight of methyl (3S,4R)-4-methylpiperidine-3-carboxylate (C₈H₁₅NO₂) is 157.21 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 158. In EI-MS, the molecular ion M⁺ at m/z 157 might be observed.

  • Key Fragmentation Patterns: Common fragmentation pathways for piperidine derivatives involve alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and loss of substituents. Expected fragments for this molecule could include the loss of the methoxy group (-OCH₃, 31 Da), the carbomethoxy group (-COOCH₃, 59 Da), and the methyl group (-CH₃, 15 Da).

dot

Fragmentation [M+H]+ (m/z 158) [M+H]+ (m/z 158) Loss of CH3OH (m/z 126) Loss of CH3OH (m/z 126) [M+H]+ (m/z 158)->Loss of CH3OH (m/z 126) Loss of COOCH3 (m/z 99) Loss of COOCH3 (m/z 99) [M+H]+ (m/z 158)->Loss of COOCH3 (m/z 99) Alpha-cleavage products Alpha-cleavage products [M+H]+ (m/z 158)->Alpha-cleavage products

Caption: Plausible ESI-MS fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of methyl (3S,4R)-4-methylpiperidine-3-carboxylate requires a multi-technique approach. While this guide provides a robust framework for the expected NMR, IR, and MS data based on established principles and data from analogous structures, it is imperative for researchers to acquire and interpret experimental data for the specific compound to ensure unambiguous characterization. The subtle differences in chemical shifts and coupling constants in NMR, along with precise mass measurements, are key to confirming the identity and stereochemistry of this important chiral building block.

References

  • At the time of this writing, specific, publicly available, peer-reviewed spectroscopic data for methyl (3S,4R)-4-methylpiperidine-3-carboxylate (CAS 1009376-57-1) was not found. The predictions and methodologies presented are based on general principles of organic spectroscopy and data for closely related piperidine derivatives. For definitive characterization, comparison to an authenticated reference standard is recommended. Relevant foundational texts include: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

The Piperidine Pharmacophore: A Technical Guide to the Biological Activity and Synthesis of Substituted Piperidines

Executive Summary The piperidine ring—a six-membered nitrogenous heterocycle—is one of the most privileged scaffolds in medicinal chemistry and drug discovery. Its conformational flexibility, coupled with the ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring—a six-membered nitrogenous heterocycle—is one of the most privileged scaffolds in medicinal chemistry and drug discovery. Its conformational flexibility, coupled with the ability to introduce diverse stereocenters, allows it to interact with a vast array of biological targets. This whitepaper provides an in-depth mechanistic analysis of the biological activities of substituted piperidines, synthesizes quantitative efficacy data, and outlines field-proven, self-validating experimental protocols for their synthesis and in vitro evaluation.

The Structural Dominance of Piperidines in Pharmacology

Piperidines are ubiquitous in modern pharmacology, present in over twenty classes of pharmaceuticals, including antihistamines, antipsychotics, and analgesics 1[1]. The introduction of chiral centers into the piperidine ring drastically alters the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. According to FDA approval data, chiral piperidine scaffolds are foundational to numerous recently approved therapeutics, modulating properties ranging from aqueous solubility to target binding affinity 2[2].

The biological activity of a piperidine derivative is dictated by its substitution pattern:

  • N-substitution (Position 1): Modulates lipophilicity and basicity, directly impacting blood-brain barrier (BBB) penetration.

  • C-substitution (Positions 2-6): Dictates the spatial orientation of pharmacophores. For instance, 2,6-disubstituted piperidines often exhibit potent neurological activity, while 4-substituted derivatives are frequently explored for antimicrobial and analgesic properties 3[3].

Mechanisms of Biological Activity

Neurological and Analgesic Activity

The piperidine moiety is the core pharmacophore of morphine and its synthetic analogs (e.g., fentanyl, pethidine). Substituted 4-aminomethyl piperidines demonstrate profound analgesic potential by acting as potent agonists or antagonists at the µ-opioid receptor (µ-OR). In vivo studies utilizing the writhing test have shown that specific rationally designed piperidine derivatives can achieve up to 100% pain inhibition, an effect that is reversible by naloxone, confirming direct µ-OR engagement 3[3]. Furthermore, N-benzyl-piperidine analogs have been developed as multi-targeted anti-Alzheimer agents, exhibiting dual acetylcholinesterase (AChE) inhibition and high free radical scavenging properties (up to 99.51% inhibition) 4[4].

Antimycotic and Antimicrobial Pathways

Piperidine derivatives, such as fenpropidin and novel 4-aminopiperidine hybrids, exhibit remarkable antimycotic activity against Candida and Aspergillus species 5[5]. The primary mechanism of action involves the disruption of fungal cell membrane integrity via the inhibition of ergosterol biosynthesis. Specifically, these compounds target sterol C-14 reductase (ERG24) and sterol C-8 isomerase (ERG2), leading to the accumulation of toxic aberrant sterols and the depletion of essential ergosterol.

G A Substituted Piperidine (e.g., Fenpropidin analogs) B Inhibition of ERG24 (C-14 reductase) A->B C Inhibition of ERG2 (C-8 sterol isomerase) A->C D Accumulation of Toxic Sterols B->D E Depletion of Ergosterol C->E F Fungal Cell Membrane Disruption & Death D->F E->F

Mechanism of action of piperidine-based antimycotics via ergosterol biosynthesis inhibition.

Quantitative Structure-Activity Relationship (QSAR) Data

The efficacy of piperidine derivatives is highly sensitive to functional group modifications. The table below summarizes the quantitative biological activities of various substituted piperidines across different therapeutic targets.

Compound ClassTarget Organism / Cell LineAssay TypeEfficacy / EndpointRef
4-Aminopiperidine Hybrids Candida & Aspergillus spp.Microdilution AssayMIC: 1–4 µg/mL5[5]
Piperidine-Benzodioxoles Leishmania amazonensisAntileishmanial AssayIC50: 17.24 μM6[6]
Functionalized Piperidines U251, MCF7, PC-3 Cancer CellsSRB Viability AssayGI50: Varied (Dose-dependent)7[7]
4-Amino Methyl Piperidines µ-opioid receptor (in vivo)Murine Writhing Test100% Pain Inhibition3[3]
N-benzyl-piperidines AChE (Alzheimer's model)Radical Scavenging99.51% Inhibition4[4]

Experimental Methodologies: Synthesis & Biological Evaluation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide researchers in troubleshooting and optimizing their workflows.

Workflow S1 1. Rationally Designed Precursors S2 2. Reductive Amination (NaBH(OAc)3, DCM) S1->S2 S3 3. Purification & Characterization (NMR/MS) S2->S3 S4 4. In Vitro Screening (MTT / Microdilution) S3->S4 S5 5. Hit Identification & QSAR Modeling S4->S5

Standardized workflow for the synthesis and biological evaluation of piperidine derivatives.

Protocol 1: Synthesis of N-Substituted Piperidines via Reductive Amination

Reductive amination is the premier method for functionalizing the piperidine nitrogen. It avoids the over-alkylation issues common in direct alkylation and maintains the stereochemical integrity of chiral precursors 5[5].

  • Imine Formation: Dissolve the secondary piperidine amine (1.0 eq) and the target aliphatic/aromatic aldehyde (1.2 eq) in anhydrous dichloromethane (DCM) or toluene.

    • Causality & Validation: Non-polar, anhydrous solvents drive the equilibrium forward by facilitating the dehydration step required for iminium ion formation. Validate complete imine formation via TLC before proceeding to reduction.

  • Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 to 2.0 eq) portion-wise at 0°C, then allow the reaction to warm to room temperature and stir overnight.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the highly electrophilic iminium ion much faster than the unreacted aldehyde, preventing the formation of unwanted primary alcohol byproducts.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Causality: The basic bicarbonate quench neutralizes the acetic acid byproduct generated by the reducing agent and free-bases the newly formed tertiary amine, ensuring it partitions into the organic layer during extraction.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Cell-Based Cytotoxicity Screening (MTT Assay)

Before advancing a piperidine hit for specific target efficacy, its general cytotoxicity must be established to determine the therapeutic window 7[7]. The MTT assay provides a self-validating, colorimetric readout of metabolic activity.

  • Cell Seeding: Seed target cells (e.g., MCF7 breast cancer cells or normal human fibroblasts) in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in 5% CO2.

    • Causality: This incubation period allows cells to adhere to the plastic substrate and re-enter the logarithmic growth phase, ensuring they are metabolically active prior to drug exposure.

  • Compound Treatment: Aspirate the media and add fresh media containing the synthesized piperidine analogs dissolved in DMSO. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Causality: Keeping DMSO below 0.5% prevents solvent-induced baseline cytotoxicity, ensuring that any observed cell death is solely attributable to the piperidine derivative.

  • MTT Addition: After the desired incubation period (e.g., 48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark at 37°C.

    • Causality: Viable cells possess active NAD(P)H-dependent cellular oxidoreductase enzymes that cleave the tetrazolium ring of the MTT reagent, converting the yellow solution into insoluble purple formazan crystals. Dead cells lack this enzymatic activity.

  • Solubilization and Quantification: Carefully remove the media and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells. The IC50 can be calculated by plotting a dose-response curve of absorbance versus compound concentration.

Conclusion

The biological activity of substituted piperidines is a testament to the scaffold's versatility. By carefully controlling stereochemistry and substitution patterns, researchers can fine-tune these molecules to act as potent analgesics, targeted antimycotics, or selective anticancer agents. Utilizing rigorous, self-validating protocols for both synthesis and biological screening is paramount for translating these chemical entities from benchtop hits into viable clinical candidates.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Source: Taylor & Francis Online URL:[Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry-Section A URL:[Link]

  • Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates Source: PubMed (NIH) URL:[Link]

Sources

Exploratory

The Piperidine Scaffold in Medicinal Chemistry: Conformational Dynamics, Physicochemical Tuning, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Ubiquity of the Piperidine Core In the landscape of modern drug discovery, the se...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Ubiquity of the Piperidine Core

In the landscape of modern drug discovery, the selection of a molecular scaffold is rarely arbitrary. It is a calculated decision balancing structural rigidity, three-dimensional conformational flexibility, and optimal physicochemical properties. Among nitrogenous heterocycles, the piperidine ring stands out as a privileged scaffold, featured prominently in over 70 FDA-approved drugs, including blockbuster therapeutics like donepezil, paroxetine, and clopidogrel[1].

As application scientists, we favor the piperidine core because it serves as a highly versatile vector for pharmacophore presentation. The introduction of chiral centers into the piperidine ring not only increases the fraction of sp³ carbons ( Fsp3​ )—a metric strongly correlated with clinical success—but also generates multiple configurational isomers that perfectly adapt to the complex topology of protein binding pockets[1].

Physicochemical Tuning: Modulating pKa and Lipophilicity

The Causality of Basicity in ADMET Profiles

The unsubstituted piperidine ring is a strong secondary amine, with its conjugate acid possessing a pKa of approximately 11.2. While this high basicity facilitates the formation of stable, water-soluble salts, it presents a significant liability in physiological environments. At a physiological pH of 7.4, a basicity of pKa > 9.5 ensures the molecule is predominantly ionized.

The Mechanistic Consequence: High ionization severely limits passive membrane diffusion, thereby lowering oral bioavailability. Furthermore, highly basic, lipophilic amines are notorious for binding to the human ether-a-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity, and they frequently trigger P-glycoprotein (P-gp) efflux pumps[2].

To mitigate these liabilities, medicinal chemists employ stereoelectronic tuning. By introducing electron-withdrawing groups (EWGs) such as fluorine atoms, oxygen heteroatoms, or carbonyls, the basicity of the amine nitrogen is systematically lowered through inductive σ -transmission pathways[2].

ConformationalTuning A Piperidine Core (pKa ~11.2) B EWG Substitution (Fluorine/Oxygen) A->B Inductive Effect C Reduced Basicity (pKa 7.0 - 9.0) B->C D Decreased hERG Affinity C->D Lower Ionization E Increased Membrane Permeability C->E Higher Neutral Fraction

Fig 1: Logical pathway of stereoelectronic tuning on ADMET properties.

Quantitative Data on pKa Shifts

The strategic placement of substituents allows for precise tuning of the piperidine pKa. The table below summarizes the quantitative impact of various structural modifications on the basicity of the scaffold.

Table 1: Quantitative pKa Shifts in Piperidine Derivatives

Compound ScaffoldMeasured pKaStructural Causality & EffectReference
Piperidine 11.2Unsubstituted sp³ nitrogen; highly basic, potential hERG liability.
2,2,6,6-tetramethylpiperidine 11.1Steric bulk alone does not significantly alter inductive basicity.[2]
2-(2-oxopropyl)piperidine 9.5Single σ -transmission pathway from the carbonyl lowers basicity.[2]
4-oxo-2,2,6,6-tetramethylpiperidine 7.9Dual σ -transmission pathways from the ketone drastically reduce pKa.[2]
Morpholine (Isostere) 8.3Oxygen heteroatom acts as an inductive EWG, increasing polarity.[3]
1,4-oxazepine 9.0Homologated ring slightly reduces the inductive pull compared to morpholine.[3]

Structural and Conformational Dynamics

Structurally, piperidine predominantly adopts a chair conformation, analogous to cyclohexane. However, due to rapid nitrogen inversion, piperidine exists in two distinguishable chair conformations: one with the N–H bond in an axial position, and the other in an equatorial position[4].

In the gas phase, the equatorial conformation is favored by approximately 0.72 kcal/mol[4]. In medicinal chemistry, understanding this dynamic is critical when designing di- or tri-substituted piperidines. Substituents will naturally drive the ring into a conformation that minimizes 1,3-diaxial interactions (A 1,3 -strain). For example, in a 2,4-disubstituted piperidine, the lowest energy conformation will dictate whether the substituents adopt a pseudo-equatorial twist-boat or a strict axial-equatorial chair, fundamentally altering the 3D shape and exit vectors of the molecule[5].

Experimental Methodology: Stereocontrolled Synthesis

Accessing specific diastereomers of substituted piperidines is a foundational workflow in drug discovery. A highly reliable, self-validating approach to access trans-disubstituted piperidines begins with the catalytic hydrogenation of commercially available pyridines to yield the cis-isomer, followed by thermodynamic epimerization[5].

SynthesisWorkflow S1 1. Pyridine Hydrogenation S2 2. N-Boc Protection S1->S2 cis-Piperidine S3 3. Base-Mediated Epimerization S2->S3 Thermodynamic Control S4 4. NMR Validation S3->S4 trans-Piperidine

Fig 2: Experimental workflow for diastereoselective piperidine synthesis.

Protocol: Synthesis of trans-Disubstituted Piperidines via Epimerization

System Self-Validation Principle: This protocol utilizes orthogonal analytical techniques at each step to ensure the reaction has proceeded correctly before advancing, preventing the propagation of synthetic errors.

Step 1: Catalytic Hydrogenation of Pyridine

  • Procedure: Dissolve the substituted pyridine precursor in glacial acetic acid. Add 10% Pd/C catalyst (10 mol%). Subject the mixture to hydrogenation in a Parr shaker at 50 psi H₂ and 60°C for 12 hours. Filter through Celite to remove the catalyst.

  • Causality: The heterogeneous metal catalyst delivers hydrogen to the less sterically hindered face of the aromatic ring, yielding predominantly the cis-piperidine diastereomer.

  • Self-Validation Check: Monitor via LC-MS or UV-TLC. Because the resulting piperidine lacks the aromatic chromophore of the starting pyridine, the complete disappearance of UV activity at 254 nm confirms full conversion.

Step 2: Amine Protection (N-Boc)

  • Procedure: To the crude cis-piperidine in dichloromethane, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and Triethylamine (2.0 eq). Stir at room temperature for 4 hours.

  • Self-Validation Check: Perform a Ninhydrin stain on a TLC plate. The secondary amine starting material will stain intensely (purple/pink). A successful Boc-protection yields a negative (colorless) spot, confirming the nitrogen lone pair is fully sequestered.

Step 3: Base-Mediated Thermodynamic Epimerization

  • Procedure: Dissolve the N-Boc cis-piperidine in anhydrous THF. Add Sodium tert-butoxide (NaOtBu, 1.5 eq) and reflux for 16 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Causality: The cis-isomer often forces one substituent into an unfavorable axial position to accommodate the N-Boc group. Strong base deprotonates the α -carbon. Re-protonation occurs under thermodynamic control, yielding the trans-isomer where substituents can adopt a lower-energy conformation (e.g., diequatorial), effectively relieving A 1,3 -strain[5].

Step 4: Isolation and Stereochemical Validation

  • Procedure: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Check: Analyze the purified product via ¹H-NMR. Extract the coupling constants ( J -values) of the ring protons. A large diaxial coupling constant ( J≈10−12 Hz) between the protons on the substituted carbons definitively confirms the stereochemical inversion to the trans-diequatorial geometry.

Conclusion

The piperidine scaffold remains a cornerstone of medicinal chemistry. Its success is not accidental but rather a product of its highly tunable physicochemical properties and predictable conformational dynamics. By leveraging stereoelectronic effects to modulate pKa and utilizing rigorous, stereocontrolled synthetic methodologies, drug discovery professionals can optimize piperidine-containing leads to achieve superior target affinity, excellent oral bioavailability, and minimized off-target toxicities.

References

  • Title: PIPERIDINE - Ataman Kimya | Source: atamanchemicals.com | URL:

  • [4] Title: Piperidine - Wikipedia | Source: wikipedia.org | URL:

  • [1] Title: Application of Chiral Piperidine Scaffolds in Drug Design | Source: thieme-connect.com | URL:

  • [2] Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities | Source: yuntsg.com | URL:

  • [3] Title: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | Source: chemrxiv.org | URL:

  • [5] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates | Source: rsc.org | URL:

Sources

Foundational

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate: Commercial Availability and Application Workflows in Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction: The Strategic Value of 3,4-Disubstituted Piperidines In modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of 3,4-Disubstituted Piperidines

In modern medicinal chemistry, escaping "flatland" (the over-reliance on planar, sp2-hybridized aromatic rings) is a primary objective for improving the clinical success rates of drug candidates. Increasing the fraction of sp3-hybridized carbons (Fsp3) enhances solubility, reduces off-target toxicity, and improves protein-ligand shape complementarity.

The methyl (3S,4R)-4-methylpiperidine-3-carboxylate building block is a highly valuable chiral fragment. The piperidine ring provides a conformationally restricted basic amine, while the cis-oriented methyl and carboxylate groups serve as precise vectors for accessing deep hydrophobic pockets and forming hydrogen bonds, respectively. This specific stereoisomer is frequently employed in the synthesis of GPCR ligands, kinase inhibitors, and 3D fragment libraries[1].

Chemical Identity & Commercial Landscape

Procuring the correct form of this building block is critical for downstream synthetic success. The compound is commercially available in two primary forms: the free base and the hydrochloride (HCl) salt.

From an application standpoint, the HCl salt is vastly superior for long-term storage . Free base piperidine-3-carboxylates are prone to spontaneous inter-molecular lactamization (forming diketopiperazine derivatives) and aerial oxidation. The HCl salt effectively protonates the secondary amine, neutralizing its nucleophilicity and rendering the compound a bench-stable, free-flowing crystalline solid.

Table 1: Commercial Availability and Physicochemical Properties
Property / SpecificationFree Base FormHydrochloride (HCl) Salt Form
CAS Number 1009376-57-1[2]2387561-44-4[3]
Molecular Formula C₈H₁₅NO₂C₈H₁₆ClNO₂
Molecular Weight 157.21 g/mol 193.67 g/mol
Physical State Viscous OilCrystalline Solid
Typical Purity ≥97%≥97%
Storage Conditions -20°C, Inert AtmosphereRoom Temperature, Desiccated
Key Suppliers Advanced ChemBlocks[2]MolCore[4], Calpaclab[3]

Stereoselective Synthesis & Manufacturing Workflows

Understanding how this building block is manufactured provides critical context for its impurity profile. The industrial synthesis typically avoids complex asymmetric catalysis in favor of a robust diastereoselective reduction followed by classical chiral resolution.

The Synthetic Logic
  • Diastereoselective Hydrogenation: The synthesis begins with the reduction of methyl 4-methylnicotinate. Using Adam's Catalyst (PtO₂) in acidic media (e.g., HCl in ethanol) forces the syn-addition of hydrogen across the pyridine ring[1]. The catalyst surface geometry heavily favors the formation of the cis-diastereomer (a racemic mixture of the 3S,4R and 3R,4S enantiomers).

  • Chiral Resolution: The racemic cis-mixture is subjected to fractional crystallization using a chiral auxiliary, typically (2S,3S)-2,3-dihydroxysuccinic acid (D-tartaric acid)[5]. The (3S,4R)-enantiomer selectively forms an insoluble diastereomeric salt, which is filtered, freebased, and subsequently treated with HCl in dioxane to yield the final API building block.

SynthesisFlow A Methyl 4-methylnicotinate (Starting Material) B Catalytic Hydrogenation (PtO2, H2, Acidic Media) A->B C Racemic cis-methyl 4-methylpiperidine-3-carboxylate B->C Diastereoselective syn-addition D Chiral Resolution via (2S,3S)-Tartaric Acid C->D E (3S,4R)-Diastereomeric Tartrate Salt D->E Fractional Crystallization F Salt Exchange (Base wash, then HCl in Dioxane) E->F G Methyl (3S,4R)-4-methylpiperidine -3-carboxylate HCl (Target API Building Block) F->G High ee/de yield

Figure 1: Industrial synthetic workflow for methyl (3S,4R)-4-methylpiperidine-3-carboxylate HCl.

Analytical Characterization: Self-Validating Protocols

To ensure the integrity of your downstream biological data, the enantiomeric excess (ee) and diastereomeric excess (de) of the commercial building block must be verified prior to library synthesis.

Protocol: Chiral HPLC Determination of ee/de

Causality Note: Piperidines lack a strong UV chromophore. Therefore, detection must be performed at a low wavelength (210 nm) or via an Evaporative Light Scattering Detector (ELSD). Furthermore, the basic secondary amine will cause severe peak tailing on silica-based chiral columns unless a mobile phase modifier is used.

Methodology:

  • Column Selection: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA) . The DEA is non-negotiable; it masks the residual silanols on the stationary phase, ensuring sharp, quantifiable peaks.

  • Flow Rate: 1.0 mL/min, isocratic elution.

  • Sample Prep: Dissolve 1 mg of the HCl salt in 1 mL of mobile phase. Add 1 drop of triethylamine to neutralize the HCl salt in the vial prior to injection.

  • Detection: UV at 210 nm or ELSD (Drift tube temp: 60°C, Gas pressure: 30 psi).

  • Validation: The (3S,4R) isomer should elute as a single major peak (>98% AUC). The absence of a peak corresponding to the (3R,4S) enantiomer confirms high ee, while the absence of trans-isomer peaks confirms high de.

Downstream Application: N-Acylation Workflow

The most common application of this building block is functionalization at the N1 position via amide coupling to generate targeted libraries.

Protocol: HATU-Mediated Amide Coupling

When using the HCl salt (CAS 2387561-44-4)[3], stoichiometry is the most common point of failure. You must account for the HCl equivalent when calculating your organic base.

Reagents:

  • Methyl (3S,4R)-4-methylpiperidine-3-carboxylate HCl: 1.0 eq

  • Target Carboxylic Acid (R-COOH): 1.1 eq

  • HATU: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

  • Anhydrous DMF: 0.1 M concentration

Step-by-Step Procedure:

  • Activation: In an oven-dried vial under N₂, dissolve the R-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active OAt-ester.

  • Freebasing the Piperidine: In a separate vial, suspend the piperidine HCl salt (1.0 eq) in DMF and add the remaining 2.0 eq of DIPEA . Causality: 1.0 eq neutralizes the HCl salt, generating the nucleophilic free amine in situ; the remaining 1.0 eq maintains the basic pH required to drive the coupling forward.

  • Coupling: Transfer the freebased piperidine solution dropwise into the activated acid mixture. Stir at room temperature for 2 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

CouplingFlow N1 Methyl (3S,4R)-4-methylpiperidine -3-carboxylate HCl N2 In Situ Freebasing (DIPEA, 2.0 eq) N1->N2 N4 N-Acylation (Coupling Reaction) N2->N4 N3 Carboxylic Acid Activation (HATU, DIPEA 1.0 eq) N3->N4 N5 N-Acyl Piperidine Derivative N4->N5

Figure 2: Logical workflow for the HATU-mediated N-acylation of the piperidine HCl salt.

References

  • Calpaclab. "methyl (3S,4R)-4-methylpiperidine-3-carboxylate;hydrochloride, 95% | CAS: 2387561-44-4". Calpaclab Catalog. Available at:[Link][3]

  • Google Patents (DK2506716T3). "HIS UNKNOWN TRICYCLIC RELATIONS". Patent detailing the chiral resolution of 4-methylpiperidine-3-carboxylate derivatives using (2S,3S)-2,3-dihydroxysuccinic acid. Available at:[5]

  • White Rose eTheses Online. "Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space". Academic thesis detailing the synthesis of methyl 4-methylpiperidine-3-carboxylate via PtO2 hydrogenation. Available at:[Link][1]

Sources

Exploratory

safety and handling of methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond standard safety data sheets. Handling chiral building blocks like methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond standard safety data sheets. Handling chiral building blocks like methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride requires a deep understanding of physicochemical causality. This guide provides drug development professionals with a self-validating framework for the safe handling, storage, and synthetic derivatization of this critical intermediate.

Physicochemical Profiling & Causality in Handling

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride is a highly specialized, 3,4-disubstituted chiral piperidine. It is predominantly utilized as a foundational scaffold in the synthesis of targeted kinase inhibitors and novel therapeutics.

Understanding the physical state of this compound is critical to its handling. It is supplied as a hydrochloride (HCl) salt rather than a free base. While the free base of piperidine derivatives can be volatile, alkaline, and prone to oxidation, the HCl salt is a stable, crystalline solid. However, this stability introduces a new variable: hygroscopicity .

If exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture. This not only causes the powder to clump—introducing significant gravimetric errors during precise stoichiometric weighing—but the presence of water can also catalyze the slow hydrolysis of the methyl ester into its corresponding carboxylic acid, destroying the molecule's synthetic utility[1].

Quantitative Data Summary
ParameterValueCausality / Implication for Researchers
CAS Number 2387561-44-4Unique identifier for the exact (3S,4R) diastereomeric salt.
Molecular Formula C8H16ClNO2The presence of the HCl equivalent requires stoichiometric base neutralization prior to any coupling reactions.
Molecular Weight 193.67 g/mol Must be used for all molar calculations; failing to account for the HCl mass will result in a ~19% stoichiometric deficit.
SMILES C[C@@H]1CCNC[C@H]1C(=O)OC.ClDefines the trans-relative stereochemistry crucial for downstream target binding affinity.
Storage Conditions Inert atmosphere, RT to -20°CStrict exclusion of moisture prevents hygroscopic degradation and ester hydrolysis.
Hazard Codes H302, H315, H319, H332Dictates the absolute necessity of engineering controls to prevent inhalation of fine crystalline dust[2].

Safety & Hazard Mitigation (Self-Validating Systems)

Piperidine derivatives are inherently bioactive. This specific compound carries hazard statements H302 (Harmful if swallowed) , H315 (Causes skin irritation) , H319 (Causes serious eye irritation) , and H332 (Harmful if inhaled) [3].

Because it is a finely milled hydrochloride salt, the primary exposure route in a laboratory setting is the aerosolization of dust during weighing and transfer. Standard fume hoods provide directional airflow, but they can exacerbate the scattering of light powders. Therefore, handling must be executed within a controlled environment using a self-validating workflow.

SafeHandling Step1 1. Environmental Prep Purge Glovebox with N2/Ar Step2 2. PPE Verification Don Nitrile Gloves & Respirator Step1->Step2 Step3 3. Material Transfer Move Sealed Vial to Airlock Step2->Step3 Step4 4. Gravimetric Dispensing Use Anti-Static Spatula Step3->Step4 Step5 5. Vessel Sealing Cap & Parafilm under N2 Step4->Step5 Step6 6. Decontamination Acidic Aqueous Wipe-Down Step5->Step6 Step7 7. System Validation Gravimetric Closure Check Step6->Step7

Workflow for the safe handling and weighing of hygroscopic hydrochloride salts.
Protocol 1: Inert Atmosphere Weighing and Transfer

This protocol utilizes a "Gravimetric Closure Check" to self-validate that no hazardous material has been lost to the environment.

  • Preparation: Purge a glovebag or glovebox with high-purity Nitrogen or Argon. Ensure the balance inside is calibrated and zeroed.

  • Anti-Static Measures: Pass an anti-static gun (e.g., Zerostat) over the dispensing spatula and the receiving vessel. Causality: HCl salts frequently hold static charges, causing the powder to repel from the spatula and aerosolize, increasing inhalation risk.

  • Initial Mass Recording: Weigh the sealed source vial containing the compound ( Minitial​ ).

  • Dispensing: Carefully transfer the required mass into the reaction vessel. Seal the reaction vessel with a septum before removing it from the inert atmosphere.

  • Final Mass Recording: Weigh the sealed source vial again ( Mfinal​ ).

  • Self-Validation (Gravimetric Closure): Calculate the difference: ΔM=Minitial​−Mfinal​ . This ΔM must exactly match the mass recorded in the reaction vessel. A discrepancy of >2% indicates material loss to the environment (spill or static adherence), triggering immediate wet-wipe decontamination of the workspace.

Synthetic Utility: In Situ Free-Basing & Derivatization

To utilize the secondary amine of the piperidine ring (e.g., for amide coupling, reductive amination, or SNAr reactions), the hydrochloride salt must first be neutralized ("free-based").

The Causality of Base Selection: Novice chemists often use strong aqueous bases (like NaOH or KOH) for free-basing. However, applying a strong aqueous base to methyl (3S,4R)-4-methylpiperidine-3-carboxylate will rapidly saponify the methyl ester. To preserve the ester, an organic, sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) must be used in situ within an anhydrous organic solvent.

Derivatization Mat HCl Salt (SM) Base Free-Basing (DIPEA, 0°C) Mat->Base React N-Boc Protection (Boc2O, DCM) Base->React Workup Aqueous Workup (Brine Wash) React->Workup Purify Purification (SiO2 Flash) Workup->Purify QC Validation (LC-MS / NMR) Purify->QC

Standard workflow for in situ free-basing and N-Boc protection of the piperidine core.
Protocol 2: N-Boc Protection of the Piperidine Core

This protocol outlines the protection of the amine, self-validated by orthogonal analytical tracking.

  • Solvation: Suspend 1.0 equivalent of the HCl salt in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an Argon atmosphere. The salt will likely remain as a cloudy suspension.

  • In Situ Free-Basing: Cool the suspension to 0°C. Dropwise, add 2.5 equivalents of DIPEA. Causality: The first 1.0 eq neutralizes the HCl, liberating the free amine (the solution will turn clear as the free base is highly soluble in DCM). The remaining 1.5 eq acts as an acid scavenger for the subsequent reaction.

  • Electrophile Addition: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) dissolved in a minimal amount of DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Dual-Mode Tracking): The system validates completion via TLC and LC-MS.

    • TLC: The starting HCl salt is highly polar and UV-inactive (requires Ninhydrin stain to visualize). Successful N-Boc protection is confirmed by the appearance of a significantly less polar spot (high Rf​ in 3:1 Hexanes/EtOAc).

    • LC-MS: Confirm a mass shift of +100 Da (Addition of Boc [100 Da] and loss of HCl). If the starting material mass (m/z 158 for the free base) persists, it indicates incomplete neutralization, prompting the addition of 0.1 eq DIPEA.

  • Workup: Quench with saturated aqueous NH 4​ Cl to remove excess DIPEA, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

References

  • Sigma-Aldrich | methyl (3S,4R)
  • MolCore | 2833680-64-9 | 4-(1,3-dioxolan-2-yl)
  • Carl ROTH | Safety Data Sheet: Piperidine URL
  • Chemos GmbH | Safety Data Sheet: Piperidine URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Stereoselective Synthesis of Methyl (3S,4R)-4-Methylpiperidine-3-carboxylate

For: Researchers, scientists, and drug development professionals Introduction The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceutically active...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

The piperidine scaffold is a privileged structural motif, prominently featured in a vast array of natural products and pharmaceutically active compounds.[1][2] The specific stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of stereoselective synthetic routes a key focus in medicinal chemistry and drug development.[3] This document provides a detailed guide to a proposed synthesis of methyl (3S,4R)-4-methylpiperidine-3-carboxylate, a valuable chiral building block.

The synthesis of polysubstituted piperidines with high stereocontrol remains a significant challenge.[4] Methodologies for accessing enantiomerically pure substituted piperidines are of considerable interest to the scientific community.[2] This protocol outlines a robust and scientifically grounded strategy for the preparation of the target compound, emphasizing stereochemical control and providing detailed experimental procedures.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, methyl (3S,4R)-4-methylpiperidine-3-carboxylate, suggests a strategy centered on the stereoselective functionalization of a piperidine precursor. The key disconnection points to a protected 4-methyl-1,2,3,6-tetrahydropyridine derivative. The crucial (3S,4R) stereochemistry can be installed via a diastereoselective hydrogenation of this intermediate. This tetrahydropyridine precursor can, in turn, be derived from a corresponding pyridinium salt, which is accessible from commercially available starting materials.

retrosynthesis target Methyl (3S,4R)-4-methylpiperidine-3-carboxylate intermediate1 N-Protected (3S,4R)-4-methylpiperidine-3-carboxylate target->intermediate1 Esterification intermediate2 N-Protected 4-methyl-1,2,3,6-tetrahydropyridine-3-carboxylate intermediate1->intermediate2 Asymmetric Hydrogenation intermediate3 N-Protected 4-methylpyridinium salt intermediate2->intermediate3 Partial Reduction starting_material 4-Methylnicotinic acid intermediate3->starting_material N-Alkylation & Esterification

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a four-step sequence commencing with the readily available 4-methylnicotinic acid. This pathway is designed to be efficient and to provide excellent stereocontrol in the key hydrogenation step.

Synthetic_Pathway A 4-Methylnicotinic Acid B Methyl 4-Methylnicotinate A->B  SOCl2, MeOH C 1-Benzyl-3-(methoxycarbonyl)-4-methylpyridin-1-ium bromide B->C  BnBr, Acetone D Methyl 1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate C->D  NaBH4, MeOH E Methyl 1-Benzyl-(3S,4R)-4-methylpiperidine-3-carboxylate D->E  H2, Pd/C F Methyl (3S,4R)-4-methylpiperidine-3-carboxylate E->F  H2, Pd(OH)2/C

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Methyl 4-Methylnicotinate

This initial step involves the esterification of commercially available 4-methylnicotinic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Methylnicotinic Acid137.1410.0 g72.9 mmol
Methanol (MeOH)32.04100 mL-
Thionyl Chloride (SOCl₂)118.978.0 mL109.4 mmol

Protocol:

  • Suspend 4-methylnicotinic acid (10.0 g, 72.9 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (8.0 mL, 109.4 mmol) dropwise to the stirred suspension over 20 minutes.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature and then remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-methylnicotinate as a pale yellow oil.

Step 2: Synthesis of 1-Benzyl-3-(methoxycarbonyl)-4-methylpyridin-1-ium bromide

The quaternization of the pyridine nitrogen is achieved in this step to activate the ring for subsequent reduction.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 4-Methylnicotinate151.1610.0 g66.1 mmol
Benzyl Bromide (BnBr)171.049.4 mL79.4 mmol
Acetone58.08150 mL-

Protocol:

  • Dissolve methyl 4-methylnicotinate (10.0 g, 66.1 mmol) in acetone (150 mL) in a 250 mL round-bottom flask.

  • Add benzyl bromide (9.4 mL, 79.4 mmol) to the solution.

  • Heat the mixture to reflux for 12 hours, during which a precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold acetone (2 x 30 mL) and dry under vacuum to yield the pyridinium salt as a white solid.

Step 3: Synthesis of Methyl 1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Partial reduction of the pyridinium salt affords the key tetrahydropyridine intermediate.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Pyridinium Salt322.2015.0 g46.6 mmol
Methanol (MeOH)32.04200 mL-
Sodium Borohydride (NaBH₄)37.833.52 g93.1 mmol

Protocol:

  • Dissolve the pyridinium salt (15.0 g, 46.6 mmol) in methanol (200 mL) in a 500 mL round-bottom flask and cool to -10 °C in an ice-salt bath.

  • Add sodium borohydride (3.52 g, 93.1 mmol) portion-wise over 30 minutes, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at -10 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the tetrahydropyridine as a colorless oil.

Step 4: Stereoselective Synthesis of Methyl 1-Benzyl-(3S,4R)-4-methylpiperidine-3-carboxylate and subsequent N-debenzylation

The critical stereochemistry is established in this diastereoselective hydrogenation step, followed by removal of the N-benzyl protecting group.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Tetrahydropyridine245.3210.0 g40.8 mmol
Palladium on Carbon (10% Pd/C)-1.0 g-
Methanol (MeOH)32.04150 mL-
Hydrogen Gas (H₂)2.0250 psi-
Palladium Hydroxide on Carbon (20% Pd(OH)₂/C)-1.0 g-

Protocol:

  • Hydrogenation: Dissolve the tetrahydropyridine (10.0 g, 40.8 mmol) in methanol (150 mL) in a Parr hydrogenation vessel.

  • Carefully add 10% Pd/C (1.0 g) to the solution.

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and shake at room temperature for 24 hours. The hydrogenation of the double bond is expected to proceed from the face opposite to the quasi-axial benzyl group, leading to the desired cis relationship between the C3-ester and C4-methyl groups.

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • N-Debenzylation: To the filtrate, add 20% Pd(OH)₂/C (1.0 g).

  • Return the mixture to the Parr hydrogenation apparatus, purge, and pressurize to 50 psi with hydrogen.

  • Shake at room temperature for 48 hours to effect the hydrogenolysis of the N-benzyl group.

  • Vent the vessel and filter the mixture through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, methyl (3S,4R)-4-methylpiperidine-3-carboxylate.

Characterization

The structure and purity of the final compound should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. The coupling constants between the protons at C3 and C4 will be indicative of their cis relationship.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric and diastereomeric purity of the final product.

References

  • D. O'Hagan, "Piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000.
  • BenchChem, "Application Notes and Protocols: Piperidine Deriv
  • G. A. R. Medina, et al., "Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives," Chemistry – A European Journal, vol. 29, no. 41, e202300451, 2023.
  • J. D. White, et al., "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates," Beilstein Journal of Organic Chemistry, vol. 18, pp. 740-748, 2022.
  • S. Mishra, S. Karabiyikoglu, and S. P. Fletcher, "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society, vol. 145, no. 26, pp. 14221–14226, 2023.
  • MDPI, "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates," Molecules, vol. 26, no. 13, p. 3844, 2021.
  • P. M. Weintraub, et al., "A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery," Organic Letters, vol. 2, no. 23, pp. 3619-3622, 2000.
  • F. Berardi, et al., "Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation at σ1, σ2, and Sterol Δ8-Δ7 Isomerase Sites," Journal of Medicinal Chemistry, vol. 47, no. 11, pp. 2308-2317, 2004.
  • V. G. Nenajdenko, et al., "CONVERSION OF ARYLALKYLKETONES INTO DICHLOROALKENES: (1-CHLORO-4-(2,2-DICHLORO-1-METHYLETHENYL)-BENZENE)," Organic Syntheses, vol. 82, p. 93, 2005.
  • A. V. A. G. Hadel, et al.

Sources

Application

Application Notes and Protocols for the N-Alkylation of Piperidines: A Guide for Researchers

The N-alkylation of piperidines is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The piperidine motif is a privileged scaffold, appearing i...

Author: BenchChem Technical Support Team. Date: March 2026

The N-alkylation of piperidines is a cornerstone transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The piperidine motif is a privileged scaffold, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its strategic N-functionalization is a powerful tool for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-alkylation of piperidines. We will delve into the two most prevalent and robust methodologies: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices, troubleshooting common challenges, and ensuring the integrity of your synthetic outcomes.

Choosing Your Synthetic Pathway: A Tale of Two Strategies

The selection of an appropriate N-alkylation strategy is contingent on several factors, including the nature of the alkyl group being introduced, the steric environment of the piperidine, and the desired reaction conditions.[6]

  • Direct N-Alkylation with Alkyl Halides: This classical approach involves the reaction of the secondary amine of the piperidine ring with an alkyl halide in the presence of a base.[1][6] It is a straightforward and often effective method. However, a primary challenge is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[6][7] Careful control of stoichiometry and the slow addition of the alkylating agent can help to minimize this side reaction.[7][8]

  • N-Alkylation via Reductive Amination: This versatile, one-pot procedure involves the reaction of the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent.[6] Reductive amination is often milder and more selective than direct alkylation, effectively circumventing the issue of over-alkylation.[6][9] The choice of reducing agent is critical, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a popular choice due to its selectivity for iminium ions over carbonyls.[6][9][10]

Visualizing the Synthetic Routes

G cluster_0 Direct N-Alkylation cluster_1 Reductive Amination Piperidine_DA Piperidine Reaction_DA Nucleophilic Substitution Piperidine_DA->Reaction_DA AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction_DA Base Base (e.g., K₂CO₃, DIPEA) Base->Reaction_DA Solvent_DA Anhydrous Solvent (e.g., MeCN, DMF) Solvent_DA->Reaction_DA Product_DA N-Alkyl Piperidine QuaternarySalt Quaternary Ammonium Salt (Side Product) Reaction_DA->Product_DA Desired Product Reaction_DA->QuaternarySalt Over-alkylation Piperidine_RA Piperidine IminiumFormation Iminium Ion Formation Piperidine_RA->IminiumFormation Carbonyl Aldehyde/Ketone (R'R''C=O) Carbonyl->IminiumFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction In-situ Reduction ReducingAgent->Reduction Solvent_RA Anhydrous Solvent (e.g., DCE, THF) Solvent_RA->IminiumFormation Product_RA N-Alkyl Piperidine IminiumFormation->Reduction Reduction->Product_RA

Figure 1: Comparative workflow of Direct N-Alkylation and Reductive Amination.

Experimental Protocols

The following protocols are presented as robust starting points and may require optimization based on the specific substrates and desired scale.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of a piperidine using an alkyl halide.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)[8]

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)[2][6]

  • Anhydrous solvent (e.g., acetonitrile (MeCN), N,N-dimethylformamide (DMF))[6][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq). For solid bases like K₂CO₃, ensure it is finely powdered and dry.[6]

  • Stir the mixture at room temperature.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture. For highly reactive halides, consider cooling the reaction to 0 °C.[2][8] The use of a syringe pump for slow addition is recommended to minimize over-alkylation.[7][8]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1][6] For less reactive alkyl halides, gentle heating may be necessary.[1][7]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove the solid base (if applicable).

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6]

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][6]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1][6]

Self-Validation and Causality:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, particularly important when using reactive organometallic reagents or strong bases.

  • Anhydrous Conditions: Water can react with the alkylating agent and certain bases, reducing the efficiency of the reaction.

  • Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct without competing with the piperidine for the alkyl halide.[1] DIPEA is a liquid organic base, while K₂CO₃ is a solid inorganic base; the choice may depend on solubility and work-up convenience.

  • Slow Addition of Alkyl Halide: Maintains a low concentration of the alkylating agent, favoring mono-alkylation over the formation of the quaternary ammonium salt.[7]

  • Aqueous Work-up: Removes the base, any remaining salts, and other water-soluble impurities.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)[6]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[1][6]

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM))[6][9]

  • Optional: Acetic acid (AcOH) as a catalyst (catalytic amount)[1][2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.[1][6] For less reactive ketones, a catalytic amount of acetic acid can be added to promote iminium ion formation.[1][2]

  • In a single portion or portion-wise, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic.[1][6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[6]

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6][9] Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[6][9]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1][9]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated piperidine.[1][6]

Self-Validation and Causality:

  • Pre-formation of Iminium Ion: Allowing the piperidine and carbonyl to stir together before adding the reducing agent ensures the formation of the iminium ion intermediate, which is the species that will be reduced.

  • Catalytic Acetic Acid: For less electrophilic ketones, an acid catalyst can protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the piperidine and accelerating iminium ion formation.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This mild and selective reducing agent is key to the success of this reaction. It is less reactive than other borohydrides like NaBH₄ and will preferentially reduce the iminium ion in the presence of the unreacted aldehyde or ketone, minimizing the formation of alcohol byproducts.[9]

  • Quenching with NaHCO₃: This basic solution neutralizes any remaining acetic acid from the reducing agent and any catalytic acid used, and also quenches any unreacted hydride reagent.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and yields for the N-alkylation of piperidine derivatives based on the described protocols. Note that yields are highly substrate-dependent and the following are representative examples.

Piperidine DerivativeAlkylating Agent/CarbonylBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
2-Substituted PiperidineAlkyl HalideDIPEAMeCNRT-<70[6]
Piperidin-2-ylmethyl acetateAlkyl HalideK₂CO₃DMFRT - 7012-24-[1]
Piperidin-4-amineAlkyl HalideK₂CO₃/DIPEADMF/MeCNRT--[2]
2-Substituted PiperidineAldehyde/KetoneNaBH(OAc)₃DCE/THF/MeCNRT1-24-[6]
Piperidin-2-ylmethyl acetateAldehyde/KetoneNaBH(OAc)₃DCMRT4-12-[1]
Piperidin-4-amineFuran-2-carbaldehydeNaBH(OAc)₃DCE/DCMRT2-12-[10]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient reactivity of the alkyl halide.- Steric hindrance.- Inadequate basicity (for direct alkylation).- Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).[7]- Increase the reaction temperature.[7]- Use a stronger or more soluble base.
Over-alkylation (Quaternary Salt Formation) - Highly reactive alkylating agent.- Incorrect stoichiometry.- Use a slight excess of the piperidine.- Add the alkylating agent slowly using a syringe pump.[7]- Lower the reaction temperature.[7]- Consider using reductive amination instead.
Formation of Alcohol Byproduct (Reductive Amination) - Use of a non-selective reducing agent (e.g., NaBH₄).- Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[9]
Incomplete Reaction (Reductive Amination) - Inefficient iminium ion formation.- For less reactive carbonyls, add a catalytic amount of acetic acid.[1][2]- Allow more time for the initial iminium ion formation before adding the reducing agent.

Conclusion

The N-alkylation of piperidines is a fundamental and powerful tool in the synthetic chemist's arsenal. By understanding the nuances of both direct alkylation and reductive amination, researchers can strategically select and optimize the appropriate method for their specific target molecules. The protocols and insights provided herein are intended to serve as a robust foundation for the successful synthesis and derivatization of this important heterocyclic scaffold, ultimately facilitating the advancement of drug discovery and development programs.

References

  • Ugi, I., & Domling, A. (2000). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC. Retrieved from [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Kuehne, M. E. (2004). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 6(24), 4467–4470.
  • Francke, R., & Little, R. D. (2014). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC. Retrieved from [Link]

  • Lasota, J., & Blicharska, P. (2023).
  • Goti, A., & Cardona, F. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(11), 3267.
  • Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry.

Sources

Method

Application Note: Utilizing Methyl (3S,4R)-4-methylpiperidine-3-carboxylate in 3D Fragment-Based Drug Discovery and Targeted Therapeutics

Executive Summary The transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defining shift in modern medicinal chemistry. Methyl (3S,4R)-4-methylpiperidine-3-carboxylate (CAS: 1009376-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized molecules to complex, sp³-rich architectures is a defining shift in modern medicinal chemistry. Methyl (3S,4R)-4-methylpiperidine-3-carboxylate (CAS: 1009376-57-1) represents a highly versatile, chiral building block that perfectly aligns with this paradigm. This application note provides an in-depth mechanistic guide to utilizing this scaffold in drug discovery, specifically focusing on its physicochemical advantages, therapeutic applications in kinase and immuno-oncology targets, and validated synthetic protocols for lead optimization.

Introduction: The "Escape from Flatland" Paradigm

Historically, high-throughput screening (HTS) libraries were dominated by flat, achiral, aromatic compounds due to their synthetic accessibility. However, clinical attrition rates revealed that such planar molecules often suffer from poor solubility and off-target toxicity. As established by Lovering et al., increasing the saturation (measured by the fraction of sp³ carbons, Fsp3​ ) and incorporating chirality significantly improves a compound's probability of clinical success by enhancing solubility and target selectivity [1].

Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is a premier example of a 3D fragment. The piperidine ring provides a basic nitrogen for favorable pharmacokinetic (PK) properties, while the trans-(3S,4R) relative stereochemistry ensures that the C3-carboxylate and C4-methyl groups are projected in a highly specific, rigid 3D vector space. This allows medicinal chemists to probe deep binding pockets that are inaccessible to flat fragments .

Physicochemical Profiling & Scaffold Versatility

To understand why this specific building block is highly sought after in Fragment-Based Drug Discovery (FBDD), we must analyze its baseline physicochemical properties. The parameters below demonstrate its alignment with the "Rule of Three" (Ro3) for ideal fragment libraries.

Table 1: Physicochemical Profile of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

PropertyValueSignificance in Drug Design
Molecular Weight 157.21 g/mol Leaves a large "molecular weight budget" for subsequent lead optimization.
Fsp3​ (Fraction sp³) 0.875 (7 out of 8 carbons)High 3D character; directly correlates with improved aqueous solubility.
Chiral Centers 2 (3S, 4R)Enforces a specific spatial arrangement, reducing entropic penalty upon target binding.
cLogP ~0.8Optimal lipophilicity; prevents non-specific hydrophobic binding.
Topological PSA 38.3 ŲHighly favorable for membrane permeability and potential blood-brain barrier (BBB) penetration.

Key Therapeutic Applications

Kinase Inhibitors (The JAK/STAT Pathway)

The 3,4-disubstituted piperidine motif is a "privileged scaffold" in the development of Janus Kinase (JAK) inhibitors. The trans-stereochemistry of the (3S,4R) configuration is critical: when the piperidine nitrogen is attached to a hinge-binding heterocycle (e.g., a pyrrolopyrimidine), the C4-methyl group projects into a highly specific hydrophobic sub-pocket of the JAK3 ATP-binding site. Concurrently, the C3 position can be functionalized to interact with the ribose-binding pocket, dictating selectivity over other kinases .

Immuno-Oncology (Adenosine A2A Receptor Antagonists)

In the tumor microenvironment, dying cancer cells release ATP, which is converted to adenosine. Adenosine binds to A2A receptors on T-cells, severely blunting the anti-tumor immune response. Piperidine-3-carboxylate derivatives are heavily utilized as core motifs in designing potent A2A receptor antagonists, which reverse this immunosuppression and synergize with immune checkpoint inhibitors [2].

Experimental Protocols: Derivatization Workflows

As a Senior Application Scientist, I emphasize that successful library generation requires protocols that are robust, high-yielding, and—most importantly—preserve the stereochemical integrity of the starting material.

Protocol A: N-Alkylation via Reductive Amination

Objective: Functionalize the N1 position while maintaining the C3-ester for later orthogonal modification.

Causality & Reagent Selection: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) rather than Sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde. 1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant supports the solubility of the ionic iminium intermediate while remaining entirely inert to the hydride source.

Step-by-Step Procedure:

  • Preparation: Dissolve methyl (3S,4R)-4-methylpiperidine-3-carboxylate (1.0 eq, typically as the HCl salt) in anhydrous DCE (0.2 M).

  • Neutralization & Imine Formation: Add N,N -Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Add the target aldehyde (1.1 eq) and glacial acetic acid (1.0 eq). Note: Acetic acid catalyzes the reaction by protonating the carbonyl oxygen, accelerating dehydration to the iminium ion.

  • Reduction: Stir at room temperature for 30 minutes. Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=158 ) is consumed and the product mass is dominant. In 1H NMR, validate success by the complete disappearance of the aldehyde proton signal at δ 9.5–10.0 ppm.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C3-Ester Saponification and Amide Coupling

Objective: Hydrolyze the methyl ester to a carboxylic acid and couple it with a primary/secondary amine, strictly avoiding epimerization at the C3 chiral center.

Causality & Reagent Selection: The C3 alpha-proton is relatively acidic. Harsh basic conditions or high temperatures will cause deprotonation and subsequent epimerization, destroying the (3S,4R) stereochemistry. Therefore, we use Lithium Hydroxide ( LiOH ) in a mixed Tetrahydrofuran/Water ( THF/H2​O ) solvent system at low temperatures. For the coupling, HATU is chosen due to its superior efficiency in forming sterically hindered amides (the C3 position is adjacent to the C4-methyl group).

Step-by-Step Procedure:

  • Saponification: Dissolve the N-alkylated intermediate in a 3:1 mixture of THF/H2​O (0.1 M). Cool to 0 °C. Add LiOH⋅H2​O (1.5 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.

  • In-Process Control: Monitor by TLC (stain with Bromocresol Green; the product will appear as a bright yellow spot indicating a carboxylic acid).

  • Isolation: Acidify to pH 4 using 1M HCl. Extract with EtOAc, dry, and concentrate to yield the piperidine-3-carboxylic acid.

  • Amide Coupling: Dissolve the acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add the desired amine (1.2 eq) and stir for 4 hours at room temperature.

  • Self-Validation (Stereochemical Integrity): Purify the final compound via preparative HPLC. Perform 2D NOESY NMR. The preservation of the trans-(3S,4R) stereochemistry is validated by the absence of a Nuclear Overhauser Effect (NOE) cross-peak between the C3 and C4 axial protons.

Visualizations

Synthetic Derivatization Workflow

SyntheticWorkflow SM Methyl (3S,4R)-4-methylpiperidine -3-carboxylate N_Alk N-Alkylation / Reductive Amination (NaBH(OAc)3, DCE) SM->N_Alk Int1 N-Alkyl Piperidine Intermediate N_Alk->Int1 Sap Saponification (LiOH, THF/H2O) Int1->Sap Int2 Piperidine-3-carboxylic Acid Sap->Int2 Amide Amide Coupling (HATU, DIPEA, R-NH2) Int2->Amide Product Final 3D Fragment / Lead Compound Amide->Product

Fig 1. Synthetic derivatization workflow for methyl (3S,4R)-4-methylpiperidine-3-carboxylate.

Biological Context: JAK-STAT Intervention

JAKSTAT Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (JAK1/JAK3) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Inhibitor Piperidine-based JAK Inhibitor Inhibitor->JAK Blocks ATP Site Nucleus Gene Transcription (Immune Activation) STAT->Nucleus Translocates

Fig 2. JAK-STAT signaling pathway illustrating the intervention point for piperidine-based inhibitors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]

  • Changelian, P. S., et al. (2003). Prevention of Organ Allograft Rejection by a Specific Janus Kinase 3 Inhibitor. Science, 302(5646), 875-878. URL:[Link]

  • Young, A., et al. (2014). Co-inhibition of CD73 and A2AR Abrogates Tumor Immunosuppression. Cancer Discovery, 4(8), 879-888. URL:[Link]

Sources

Application

Application Note: Synthesis and Pharmacological Evaluation of Piperidine Derivatives as Potent Analgesics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The piperidine ring is a pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a vast array of synthetic opioid analgesics, including fentanyl, sufentanil, and pethidine[1]. The structural elaboration of this nitrogen-containing heterocycle—specifically via 4-substitution and 4,4-disubstitution—has yielded some of the most potent analgesic agents currently utilized in clinical pain management[2].

As an Application Scientist, understanding the why behind the structure is as critical as the how of its synthesis. Piperidine derivatives exert their primary analgesic effects via potent agonism at the µ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR)[3]. The basic piperidine nitrogen, protonated at physiological pH, forms a critical salt bridge with the Asp147 residue within the transmembrane helices of the MOR. This interaction, combined with hydrophobic encapsulation by residues such as Y148 and M151, triggers a downstream signaling cascade that hyperpolarizes the neuron and attenuates nociceptive (pain) signals[3].

MOR_Pathway Piperidine Piperidine Scaffold (e.g., Fentanyl) MOR µ-Opioid Receptor (MOR) Activation Piperidine->MOR Binds Transmembrane Helices Gi_Go Gi/Go Protein Coupling MOR->Gi_Go AC Inhibition of Adenylyl Cyclase (↓ cAMP) Gi_Go->AC Ca_Channel Closure of Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel K_Channel Opening of G-Protein Coupled K+ Channels Gi_Go->K_Channel Analgesia Analgesic Response (Reduced Nociception) AC->Analgesia Ca_Channel->Analgesia K_Channel->Analgesia

Mechanism of µ-opioid receptor activation by piperidine-based analgesics.

Synthetic Strategy: The N-BOC-4-Piperidinone Route

The synthesis of fentanyl and its analogs centers on the precise functionalization of the piperidine core[4]. Modern, high-yield synthetic routes frequently utilize4 as the foundational starting material[4].

The strategic choice of the tert-butyloxycarbonyl (BOC) protecting group is a self-validating mechanism for regioselectivity. By masking the secondary amine of the piperidine ring, the BOC group prevents unwanted N-acylation or N-alkylation during the functionalization of the C4 position. The workflow proceeds through reductive amination, acylation, BOC deprotection, and final alkylation to yield the target free base[4].

Synthesis_Workflow Start N-BOC-4-piperidinone Step1 Reductive Amination (+ Aniline, STAB) Start->Step1 Int1 Intermediate 2 (N-BOC-4-phenylamino-piperidine) Step1->Int1 Step2 Acylation (+ Propionyl Chloride, DIPEA) Int1->Step2 Int2 Intermediate 3 (N-BOC-fentanyl analog) Step2->Int2 Step3 BOC Deprotection (4M HCl in Dioxane) Int2->Step3 Int3 Intermediate 4 (Secondary Amine) Step3->Int3 Step4 Alkylation (+ Phenethyl bromide) Int3->Step4 Final Fentanyl Free Base Step4->Final

Step-by-step synthetic workflow for fentanyl generation via N-BOC-4-piperidinone.

Step-by-Step Experimental Protocols

The following protocols detail the synthesis of fentanyl analogs, emphasizing the causality behind reagent selection to ensure a self-validating experimental system.

Phase 1: Reductive Amination

Objective: Synthesis of N-BOC-4-(phenylamino)piperidine (Intermediate 2).

  • Reaction Setup: Dissolve N-BOC-4-piperidinone (1.0 eq) and aniline (1.05 eq) in anhydrous dichloroethane (DCE).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C.

    • Mechanistic Rationale: STAB is explicitly chosen over stronger reducing agents like NaBH₄. STAB is a mild hydride donor that selectively reduces the transient iminium ion formed between the ketone and aniline, without reducing the unreacted ketone starting material, thereby minimizing side products[4].

  • Validation & Workup: Monitor via TLC (Hexane:EtOAc). Upon consumption of the ketone, quench with saturated aqueous NaHCO₃. The basic quench neutralizes the acetic acid byproduct of STAB, allowing the desired amine to partition cleanly into the organic layer.

Phase 2: Acylation

Objective: Synthesis of N-phenyl-N-(1-BOC-piperidin-4-yl)propionamide (Intermediate 3).

  • Reaction Setup: Dissolve Intermediate 2 in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Acylation: Dropwise addition of propionyl chloride (1.2 eq) at 0°C.

    • Mechanistic Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl generated during acylation, preventing the protonation of the anilino nitrogen (which would stall the reaction) without competing with the amine for the acylating agent[4].

  • Validation & Workup: Wash the organic layer with 1M HCl, followed by brine. The acidic wash is a self-validating step that selectively removes any unreacted aniline and DIPEA salts, leaving the neutral amide product in the organic phase.

Phase 3: Deprotection and Alkylation

Objective: Yield Fentanyl Free Base.

  • BOC Cleavage: Dissolve Intermediate 3 in 1,4-dioxane. Add 4M aqueous HCl and stir at room temperature for 4 hours[4].

  • Free-Basing (Critical Step): Adjust the solution to pH=8 using 2M aqueous NaOH.

    • Mechanistic Rationale: This step converts the highly water-soluble hydrochloride salt back into the lipophilic free amine. Extracting with DCM at pH 8 ensures that only the deprotected secondary amine partitions into the organic layer, leaving cleaved tert-butyl alcohol and inorganic salts in the aqueous phase[4].

  • Alkylation: React the resulting amine with phenethyl bromide in the presence of K₂CO₃ in acetonitrile under reflux. The addition of the phenethyl group is critical, as it perfectly occupies the hydrophobic binding pocket of the MOR, resulting in a 50- to 100-fold increase in potency compared to morphine[1][2].

Pharmacological Evaluation & Quantitative Data

The structural nuances of piperidine derivatives drastically alter their binding affinity and analgesic potency. The table below synthesizes quantitative pharmacological data comparing standard analgesics with novel piperidine derivatives, such as 3 and 4-piperidinopiperidines (PP)[3][5].

Compound / DerivativeStructural ClassReceptor TargetBinding Affinity / ED₅₀Key Pharmacological Note
Fentanyl 4-anilidopiperidineµ-Opioid (MOR)ED₅₀ = 0.011 mg/kgStandard high-potency synthetic opioid; highly lipophilic[2].
cis-3-carbomethoxy fentanyl 3,4-disubstituted piperidineµ-Opioid (MOR)ED₅₀ = 0.023 mg/kgAxial carbomethoxy group reduces potency compared to fentanyl[2].
trans-3-carbomethoxy fentanyl 3,4-disubstituted piperidineµ-Opioid (MOR)ED₅₀ = 0.1 mg/kgEquatorial group orientation further reduces analgesic potency[2].
HN58 4-amino methyl piperidineµ-Opioid (MOR)ΔG = -13.37 kcal/molExhibited 100% inhibition in writhing tests; effects are naloxone reversible[3].
PP1 4-piperidinopiperidineµ-Opioid (MOR)Significant at 50 mg/kgEmerged as a prominent agent with persistent action up to 180 minutes[5].

Data Interpretation: As observed in the synthesis of 3-carbomethoxy fentanyl, steric bulk and stereochemistry at the C3 position of the piperidine ring significantly impact receptor docking. The cis (axial) orientation is better tolerated by the MOR binding pocket than the trans (equatorial) orientation, though both are less potent than the unsubstituted fentanyl core[2]. Conversely, novel substitutions on 4-amino methyl piperidines (e.g., HN58) demonstrate excellent in silico docking scores and in vivo efficacy, highlighting the continued viability of the piperidine scaffold in novel drug discovery[3].

References

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Longdom Publishing[Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone Defense Technical Information Center (DTIC)[Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series Taylor & Francis[Link]

  • Fentanyl Wikipedia[Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications PubMed Central (PMC)[Link]

Sources

Method

Application Note: Reductive Amination of Methyl 3-Methyl-4-oxopiperidine-1-carboxylate in the Synthesis of 3-Methylfentanyl Analogues

Executive Summary The synthesis of highly potent opioid analgesics, particularly 3-methylfentanyl analogues, relies heavily on the functionalization of the 3-methylpiperidine scaffold[1]. A critical step in this syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly potent opioid analgesics, particularly 3-methylfentanyl analogues, relies heavily on the functionalization of the 3-methylpiperidine scaffold[1]. A critical step in this synthetic pathway is the reductive amination of methyl 3-methyl-4-oxopiperidine-1-carboxylate. This application note details the optimized protocol for Schiff base formation with aniline, followed by diastereoselective reduction using sodium borohydride (NaBH₄), yielding the highly sought-after cis intermediate.

Mechanistic Rationale & Structural Significance

The Role of the 3-Methyl Substitution

The introduction of a methyl group at the 3-position of the piperidine ring profoundly impacts the pharmacological profile of fentanyl analogues[2]. According to seminal work by , this modification restricts the conformational flexibility of the piperidine ring, optimizing the ligand's orientation within the binding pocket of the µ-opioid receptor (MOR)[3]. The cis(+) enantiomer exhibits an exceptionally high safety margin and potency compared to both its trans counterpart and the parent fentanyl molecule[2].

Causality in Reagent Selection

The starting material, methyl 3-methyl-4-oxopiperidine-1-carboxylate, features two reducible functional groups: the C4-ketone and the N1-carbamate (methyl ester).

  • Imine Formation: Aniline acts as the primary amine, condensing with the C4-ketone under mildly acidic catalysis (glacial acetic acid) to form a Schiff base (imine)[4].

  • Chemoselective Reduction: Sodium borohydride (NaBH₄) is explicitly selected over stronger hydride donors like lithium aluminum hydride (LiAlH₄). While LiAlH₄ would indiscriminately reduce the N1-carbamate protecting group into an N-methyl moiety, NaBH₄ provides exquisite chemoselectivity. It reduces only the transient imine to the corresponding secondary amine without cleaving the carbamate[1].

  • Diastereoselectivity: The reduction of the planar imine intermediate in the presence of the adjacent C3-methyl stereocenter yields a mixture of cis and trans diastereomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate[4].

Data Presentation: Comparative Potency

The pharmacological significance of isolating the cis diastereomer is highlighted by its binding affinity and in vivo efficacy. The table below summarizes the analgesic potency of the isolated isomers relative to standard opioid benchmarks[2][4].

CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of Action
Fentanyl Mouse Hot-Plate~80 - 1001Short
cis-3-Methylfentanyl Mouse Hot-Plate13,03629Short
trans-3-Methylfentanyl Mouse Hot-Plate2,7786~2 min

Experimental Protocol: Reductive Amination

This self-validating protocol ensures the chemoselective conversion of the ketone to the secondary amine while preserving the N1-carbamate protecting group.

Reagents Required:

  • Methyl 3-methyl-4-oxopiperidine-1-carboxylate (1.0 eq, 10 mmol)

  • Aniline (1.1 eq, 11 mmol)

  • Sodium Borohydride (NaBH₄) (1.5 eq, 15 mmol)

  • Methanol (Solvent, 0.2 M, 50 mL)

  • Glacial Acetic Acid (Catalyst, 0.1 eq, 1 mmol)

  • Dichloromethane (DCM) and Saturated Aqueous NH₄Cl

Step 1: Setup and Imine Formation

  • Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with methyl 3-methyl-4-oxopiperidine-1-carboxylate and methanol.

  • Add aniline followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at ambient temperature (20-25°C) under an inert nitrogen atmosphere for 3 hours to ensure complete Schiff base formation. Causality: Acid catalysis accelerates the dehydration step of imine formation. Methanol is chosen as it solubilizes all reagents and is a compatible protic solvent for the subsequent borohydride reduction.

Step 2: Chemoselective Reduction

  • Cool the reaction vessel to 0°C using an ice-water bath.

  • Introduce NaBH₄ in small portions over 15 minutes. Causality: Portion-wise addition at 0°C is critical to mitigate the exothermic nature of the reduction and control the evolution of hydrogen gas. Maintaining low temperatures also minimizes potential transesterification or unwanted side reactions with the N1-carbamate.

Step 3: Reaction Maturation and Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for an additional 4-6 hours.

  • Monitor the disappearance of the imine intermediate via TLC (Hexanes:EtOAc 7:3, UV active) or LC-MS to validate reaction completion.

Step 4: Quenching and Work-Up

  • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (20 mL) to neutralize the remaining hydride.

  • Concentrate the mixture in vacuo to remove the bulk of the methanol.

  • Dilute the aqueous residue with DCM (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Diastereomeric Separation

  • Purify the crude mixture via flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes/Ethyl Acetate to separate the cis and trans isomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate. Causality: The cis and trans isomers exhibit distinct retention factors ( Rf​ ) due to differences in their spatial geometries and dipole moments, allowing for effective isolation of the target cis intermediate before downstream propionylation[4].

Mandatory Visualizations

Synthesis Ketone Methyl 3-methyl-4- oxopiperidine-1-carboxylate Imine Schiff Base (Imine Intermediate) Ketone->Imine Condensation Aniline Aniline (1.1 eq) AcOH (cat.) Aniline->Imine NaBH4 NaBH4 (1.5 eq) 0°C to RT, MeOH Imine->NaBH4 In situ reduction Cis cis-Isomer (Major Product) NaBH4->Cis Diastereoselective Trans trans-Isomer (Minor Product) NaBH4->Trans

Workflow for the reductive amination of methyl 3-methyl-4-oxopiperidine-1-carboxylate.

Downstream Pharmacological Impact

Once the cis intermediate is propionylated and N-alkylated, the resulting 3-methylfentanyl analogues act as highly potent agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[5]. Activation leads to the dissociation of the Gi/o protein complex, inhibiting adenylyl cyclase, reducing cAMP levels, and ultimately causing hyperpolarization via K+ efflux and Ca2+ channel blockade[1].

MOR_Signaling Ligand cis-3-Methylfentanyl Analogue Receptor Mu-Opioid Receptor (MOR) Ligand->Receptor High-Affinity Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector1 Adenylyl Cyclase Inhibition GProtein->Effector1 Gαi Subunit Effector3 K+ Efflux / Ca2+ Blockade GProtein->Effector3 Gβγ Subunit Effector2 Decreased cAMP Effector1->Effector2 Effector2->Effector3 Response Analgesia (Reduced Excitability) Effector3->Response Hyperpolarization

Opioid receptor G-protein signaling pathway activated by 3-methylfentanyl analogues.

References

  • Title: Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and N-(3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl)-N-phenylpropanamide Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Fentanyl drug profile Source: European Union Drugs Agency (EUDA) URL: [Link]

  • Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of 4-Carboxy-4-anilidopiperidines

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview 4-Carboxy-4-anilidopiperidines are indi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

4-Carboxy-4-anilidopiperidines are indispensable structural scaffolds in the synthesis of highly potent μ-opioid receptor (MOR) agonists, including remifentanil, carfentanil, and their radiolabeled analogues used in positron emission tomography (PET)[1]. Moving these syntheses from discovery-scale to large-scale manufacturing requires overcoming critical chemical bottlenecks. Historically, traditional routes (such as the Janssen synthesis) have been hampered by poor yields during the hydrolysis of nitrile intermediates and the inability to orthogonally cleave simple alkyl esters without degrading sensitive N-propionyl groups[2].

This Application Note details an optimized, self-validating synthetic route designed for high-yield, large-scale production, prioritizing orthogonal protecting group strategies and robust in-process controls.

Biological Context: The μ-Opioid Receptor (MOR) Pathway

Understanding the biological end-target provides crucial context for the stringent purity and structural requirements of the final active pharmaceutical ingredients (APIs). 4-Anilidopiperidines act as potent MOR agonists. Their binding induces conformational changes in the G-protein coupled receptor, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and the recruitment of β-arrestin, which ultimately mediates profound analgesia.

MORPathway L 4-Anilidopiperidine Agonist R μ-Opioid Receptor (MOR) L->R G Gαi/o Protein R->G Arr β-Arrestin Recruitment R->Arr Internalization AC Adenylyl Cyclase G->AC Inhibits Ion K+ Efflux / Ca2+ Block G->Ion Modulates cAMP Decreased cAMP AC->cAMP

μ-Opioid Receptor (MOR) signaling pathway activated by 4-anilidopiperidines.

Process Chemistry & Route Selection

The classical synthesis relies on a Strecker condensation followed by sequential hydrolysis[3]. However, for large-scale production, the choice of the ester protecting group is the defining factor for success. While methyl and ethyl esters are standard, their late-stage cleavage requires harsh basic conditions that often lead to the degradation of the target molecule[1].

As demonstrated by , the implementation of a tert-butyl ester strategy circumvents these issues[2]. The tert-butyl group can be cleaved under mild acidic conditions (e.g., using trifluoroacetic acid), preserving the integrity of the N-propionyl moiety and dramatically increasing the overall yield of the target acids[1].

SynthesisWorkflow A 1-Benzyl-4-piperidone B Strecker Condensation (Aniline, HCN/KCN) A->B C 1-Benzyl-4-cyano- 4-anilinopiperidine B->C D Selective Hydration (Conc. H2SO4) C->D E 1-Benzyl-4-anilino- 4-piperidinecarboxamide D->E F Vigorous Hydrolysis (KOH or Conc. HCl) E->F G 4-Anilino-4-piperidine- carboxylic acid F->G H Esterification (t-BuOH or MeOH) G->H I 4-Carboxy-4-anilidopiperidine Esters H->I

Workflow for the large-scale synthesis of 4-carboxy-4-anilidopiperidine esters.

Quantitative Route Comparison

The following table summarizes the efficiency of various synthetic approaches based on literature yields and scalability metrics.

Synthetic RouteKey IntermediateEsterification ReagentOverall Yield (%)Scalability
Traditional Janssen Alkyl Esters (Methyl/Ethyl)MeOH/EtOH + SOCl 2​ < 25%Low (Ester cleavage issues)
Optimized Strecker Anilino-amideMeOH + SOCl 2​ ~ 45%Moderate
tert-Butyl Modified tert-Butyl EsterDMF di-tert-butyl acetal> 65%High (Mild cleavage)

Step-by-Step Experimental Protocols

The following protocols integrate insights from optimized industrial patents and peer-reviewed methodologies to ensure a self-validating, high-yield process.

Protocol A: Strecker Condensation

Objective: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine.

  • Preparation: In a reactor, dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.2 eq) in methanol. Cool the mixture to 0–10 °C.

  • Addition: Slowly add a 10–20% methanolic solution of hydrocyanic acid (or an aqueous solution of KCN buffered with glacial acetic acid) while maintaining the temperature below 15 °C[4].

  • Reaction: Heat the mixture to 60 °C and stir for 4 hours.

  • Isolation: Cool the reaction to 0 °C and adjust the pH to 10–11 using 33% NaOH. Allow the mixture to stand overnight to crystallize. Filter and wash the solid.

  • Causality & Rationale: Acetic acid acts as a proton source to generate HCN in situ, maintaining a controlled release that prevents thermal runaway and suppresses the premature precipitation of aniline[5].

  • Self-Validation & IPC: The target aminonitrile naturally crystallizes out of the basified solution at 0 °C. The formation of a dense white precipitate serves as a visual indicator of reaction completion, allowing isolation via simple filtration without the need for chromatography[4].

Protocol B: Selective Hydration to Amide

Objective: Conversion of nitrile to 1-benzyl-4-anilino-4-piperidinecarboxamide.

  • Preparation: Slowly add the solid aminonitrile from Protocol A into 70–90% concentrated sulfuric acid at 20 °C.

  • Reaction: Stir the highly viscous mixture at 20–50 °C for 50–90 hours[4].

  • Quenching: Pour the reaction mixture over crushed ice to dissipate the heat of dilution.

  • Isolation: Adjust the pH to 4–9 using concentrated ammonia water at 0–10 °C. Filter the resulting white powder and wash thoroughly with water.

  • Causality & Rationale: Concentrated H 2​ SO 4​ selectively hydrates the nitrile to the primary amide. According to, this reaction is self-limiting; the resulting amide forms an insoluble dihydrogen sulfate salt in the acidic medium, which prevents further hydrolysis to the carboxylic acid and avoids unwanted decarboxylation[6].

  • Self-Validation & IPC: The precipitation of the intermediate salt acts as an internal physical block against over-reaction. Upon basic quench, the free amide crashes out as a white powder, physically validating successful conversion[4].

Protocol C: Vigorous Hydrolysis to Carboxylic Acid

Objective: Synthesis of 1-benzyl-4-anilino-4-piperidinecarboxylic acid.

  • Reaction: Suspend the amide from Protocol B in concentrated HCl (1:20 to 1:35 molar ratio).

  • Heating: Heat the mixture to boiling and reflux for 10–20 hours[4].

  • Isolation: Cool the reaction to 0–30 °C and allow it to stand undisturbed for 24–48 hours to promote crystallization. Filter, wash with cold water, and dry.

  • Causality & Rationale: Vigorous acidic hydrolysis is required to cleave the sterically hindered primary amide. HCl is preferred over basic conditions (like KOH/propylene glycol) for large-scale operations because the resulting dihydrochloride salt of the amino acid is highly crystalline and easily isolated[6],[4].

  • Self-Validation & IPC: The formation of a dense white crystalline product after 24 hours of standing confirms the complete conversion to the carboxylic acid[4].

Protocol D: Orthogonal tert-Butyl Esterification

Objective: Synthesis of tert-butyl 4-anilino-1-benzyl-4-piperidinecarboxylate.

  • Reaction: Suspend the free acid (1.0 eq) in dry toluene. Add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq)[1].

  • Heating: Heat the mixture to 80 °C for 2–4 hours under an inert atmosphere.

  • Workup: Cool to room temperature, wash with saturated NaHCO 3​ , and extract with dichloromethane. Dry the organic layer over MgSO 4​ and concentrate under reduced pressure.

  • Causality & Rationale: Traditional methyl/ethyl esters fail during late-stage deprotection because the harsh conditions required cleave the N-propionyl group added in subsequent steps. The tert-butyl group provides orthogonal protection; it is easily installed and can be removed later under mild acidic conditions (e.g., TFA) without disrupting the amide bonds[1],[2].

  • Self-Validation & IPC: TLC monitoring (DCM/MeOH 9:1) will show a distinct non-polar shift from the baseline (free acid) to an Rf of ~0.6 (ester). The bulky tert-butyl group prevents side-reactions in subsequent N-acylation steps, ensuring high downstream purity[1].

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 2012, 17(3), 2823-2832. URL:[Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 2002, 67(12), 793-802. URL:[Link]

  • Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.Chinese Patent CN102442937A, 2012.
  • Methods for the Syntheses of Alfentanil, Sufentanil and Remifentanil.European Patent EP1246801A2, 2002.

Sources

Method

Synthetic Routes to Chiral 4-Amino-3-Hydroxypiperidines: An Application Note for Researchers

Abstract Chiral 4-amino-3-hydroxypiperidines are privileged structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigidified framework and stereochemically defined functional gr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral 4-amino-3-hydroxypiperidines are privileged structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. Their rigidified framework and stereochemically defined functional groups allow for precise interactions with biological targets, leading to enhanced potency and selectivity. This application note provides a comprehensive overview of modern synthetic strategies to access these valuable building blocks in an enantiomerically pure form. We will delve into key methodologies, including asymmetric synthesis, resolution techniques, and the utilization of the chiral pool, offering detailed protocols and insights to guide researchers in this field.

Introduction: The Significance of the 4-Amino-3-Hydroxypiperidine Scaffold

The 4-amino-3-hydroxypiperidine scaffold is a key pharmacophore found in a variety of biologically active molecules. The defined spatial arrangement of the amino and hydroxyl groups on the piperidine ring allows for multi-point interactions with protein targets, making this motif particularly valuable in drug design. The conformational rigidity of the piperidine ring, compared to acyclic analogues, reduces the entropic penalty upon binding to a receptor, often leading to higher affinity. Consequently, this structural unit is present in compounds targeting a wide range of diseases.

The absolute and relative stereochemistry of the two stereocenters at C3 and C4 are critical for biological activity. Therefore, the development of efficient and stereoselective synthetic routes to access all four possible stereoisomers is of paramount importance for structure-activity relationship (SAR) studies and the identification of optimal drug candidates.

Strategic Approaches to Synthesis

The synthesis of chiral 4-amino-3-hydroxypiperidines can be broadly categorized into three main strategies:

  • Asymmetric Synthesis: Building the chiral centers into the molecule from prochiral starting materials using chiral catalysts or auxiliaries.

  • Resolution: Separating a racemic mixture of the target molecule or a key intermediate into its constituent enantiomers.

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids or carbohydrates, to construct the desired piperidine ring.

Each of these strategies offers distinct advantages and disadvantages, and the choice of approach will often depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials and reagents.

Asymmetric Synthesis: Crafting Chirality

Asymmetric synthesis provides an elegant and often highly efficient means to access enantiomerically enriched 4-amino-3-hydroxypiperidines. Key asymmetric transformations employed in this context include asymmetric hydrogenation, dihydroxylation, and amination reactions.

Asymmetric Hydrogenation of Enamides

One powerful approach involves the asymmetric hydrogenation of a suitably functionalized enamide precursor. For instance, a Rh(I)-catalyzed asymmetric hydrogenation has been successfully employed to establish the desired stereochemistry.[1] This method allows for the direct and highly enantioselective formation of the amino stereocenter, which can then guide the stereoselective introduction of the hydroxyl group.

Asymmetric_Hydrogenation Prochiral_Enamide Prochiral Enamide Chiral_Amine Chiral Amine Prochiral_Enamide->Chiral_Amine [Rh(I)]*, H₂ Final_Product Chiral 4-Amino-3-hydroxypiperidine Chiral_Amine->Final_Product Hydroxylation

Caption: Asymmetric hydrogenation of a prochiral enamide.

Diastereoselective Reduction of α-Amino Ketones

Another common strategy involves the diastereoselective reduction of an α-amino ketone precursor. The stereochemistry of the existing amino group directs the facial selectivity of the ketone reduction, leading to the desired 1,2-amino alcohol. The choice of reducing agent is critical in achieving high diastereoselectivity.

Reducing AgentDiastereomeric Ratio (syn:anti)Reference
L-Selectride>19:1[2]
NaBH₄1:1[2]
K-Selectride1:2.3[2]

Table 1: Effect of Reducing Agent on Diastereoselectivity.

Resolution Techniques: Separating Stereoisomers

Resolution remains a viable and industrially relevant method for obtaining enantiomerically pure compounds. This can be achieved through classical chemical resolution or more modern enzymatic methods.

Classical Resolution

Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. The resulting diastereomers can be separated by crystallization, followed by liberation of the enantiomerically pure amine. While conceptually straightforward, this method is often limited by the yield of the desired enantiomer (maximum 50%) and can be labor-intensive.

Enzymatic Resolution

Biocatalytic methods offer a green and highly selective alternative for the resolution of racemic intermediates.[1][3] Lipases and proteases are commonly used to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or amine, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase B (CAL-B) has been successfully used for the enzymatic resolution of precursors to trans-3-alkoxyamino-4-oxygenated-2-piperidones.[3]

Enzymatic_Resolution Racemic_Mixture Racemic Precursor Enzyme Enzyme (e.g., Lipase) Racemic_Mixture->Enzyme Selective Transformation Separated_Enantiomers Separated Enantiomers Enzyme->Separated_Enantiomers

Caption: General workflow for enzymatic resolution.

A particularly effective approach is the use of carbonyl reductases for the asymmetric reduction of prochiral 3-substituted-4-oxopiperidines.[4][5] This method can provide access to all four stereoisomers of 3-substituted-4-hydroxypiperidines with high enantiomeric and diastereomeric excess.[4][5]

EnzymeSubstrateProduct Stereochemistryee (%)de (%)Reference
HeCRtert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3R,4S) and (3S,4S)>99>99[4][5]
DbCRtert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate(3R,4R) and (3S,4R)>99>99[4][5]

Table 2: Enzymatic Reduction of a 4-Oxopiperidine.

Chiral Pool Synthesis: Nature's Starting Materials

The chiral pool, comprising readily available and inexpensive enantiopure natural products like amino acids and carbohydrates, provides an excellent starting point for the synthesis of complex chiral molecules.[6][7]

From Amino Acids

Amino acids such as L-alanine, phenylalanine, and methionine can be converted into N-protected derivatives and subsequently elaborated to form the piperidine ring.[2] This approach leverages the inherent chirality of the starting amino acid to control the stereochemistry of the final product. A concise and stereodivergent synthesis of both cis- and trans-2-substituted 3-hydroxypiperidines has been developed from amino acids.[2]

From Carbohydrates

Carbohydrates, with their abundance of stereocenters, are also attractive starting materials. For example, 2-deoxy-D-ribose has been utilized in a synthetic route to a chiral 4-amino-3-hydroxypiperidine derivative.[1] The existing stereochemistry in the sugar is strategically manipulated to construct the target piperidine scaffold.

Experimental Protocols

Protocol: Diastereoselective Reduction of an N-Cbz-protected α-amino ketone[2]
  • Dissolution: Dissolve the N-Cbz-protected α-amino ketone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Addition of Reducing Agent: Add L-Selectride (1.5 equiv, 1.0 M solution in THF) dropwise to the cooled solution over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired syn-amino alcohol.

Protocol: Enzymatic Reduction of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate[4]
  • Reaction Setup: In a suitable vessel, prepare a solution of tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate (1a) (10 mM) in a buffer system (e.g., phosphate buffer, pH 7.0).

  • Cofactor and Regeneration System: Add NAD(P)H as a cofactor and a suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase).

  • Enzyme Addition: Add the carbonyl reductase (e.g., HeCR or DbCR) to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion and stereoselectivity by HPLC analysis on a chiral stationary phase.

  • Work-up: Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography to isolate the four possible stereoisomers.

Conclusion

The synthesis of chiral 4-amino-3-hydroxypiperidines is a dynamic area of research driven by the importance of this scaffold in medicinal chemistry. This application note has highlighted several robust strategies, including asymmetric synthesis, resolution, and chiral pool approaches, that provide access to these valuable compounds. The choice of the optimal synthetic route will depend on the specific target stereoisomer and the resources available. The detailed protocols provided herein serve as a practical guide for researchers embarking on the synthesis of these important molecules.

References

  • Bunnage, M. E., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(3), 577-586. [Link]

  • Bunnage, M. E., et al. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Glaessel, J., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 350-360. [Link]

  • Goti, A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3235. [Link]

  • Li, G., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Catalysis Science & Technology, 13(14), 4324-4330. [Link]

  • Werner, T., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry, 67(6), 4933-4953. [Link]

  • Ranganayakulu, S., et al. (2021). A Chiral Pool Approach for Total Synthesis of (+)‐Diaportinol, (−)‐Peniisocoumarin H and (+) & (−)‐Desmethyldiaportinol; Their Structural Revision. European Journal of Organic Chemistry, 2021(43), 5945-5953. [Link]

  • Renata, H. (2020). Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. Accounts of Chemical Research, 53(5), 1146-1158. [Link]

  • Sun, H., et al. (2000). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 41(16), 2801-2804. [Link]

  • Li, G., et al. (2023). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of functionalized 3-hydroxypiperidines. ResearchGate. [Link]

  • Werner, T., et al. (2024). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Publications. [Link]

  • Stasiak, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure⁻Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. International Journal of Molecular Sciences, 19(4), 1243. [Link]

  • Zorko, K., et al. (2015). Asymmetric Synthesis and Stereochemistry of Chiral cis- and trans-3-Alkyl-4-aminopiperidines. ResearchGate. [Link]

  • Overman, L. E., & Goldstein, S. W. (1989). Stereoselective Synthesis of 3-Hydroxy-2,6-dialkylpiperidines. Heterocycles, 28(2), 9-12. [Link]

  • D'Adamio, G., et al. (2019). Synthetic Routes to 3,4,5-Trihydroxypiperidines via Stereoselective and Biocatalysed Protocols, and Strategies to N- and O-Derivatisation. ResearchGate. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63-69. [Link]

  • Stasiak, A., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H₃ Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. MDPI. [Link]

  • Gotor, V., et al. (2015). Enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines. Tetrahedron: Asymmetry, 26(20-21), 1163-1169. [Link]

  • Various Authors. (2007). Enzymatic resolution of racemic 3-aryl-4-aminobutyric acid.
  • France, S. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Catalysis Science & Technology, 10(13), 4241-4245. [Link]

Sources

Application

Application Note: A Modular Approach to Complex Piperidine Synthesis for Pharmaceutical Development

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Late-Stage Functionalization, Biocatalysis, Metallaphotoredox Catalysis, and Radical Cross-Coupling Executive Summary: The Fsp³ Imperative T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Late-Stage Functionalization, Biocatalysis, Metallaphotoredox Catalysis, and Radical Cross-Coupling

Executive Summary: The Fsp³ Imperative

The pharmaceutical industry is actively shifting away from flat, sp²-hybridized molecules (like pyridines) toward complex, three-dimensional architectures with high fraction sp³ (Fsp³) character[1]. Saturated nitrogen heterocycles, particularly piperidines, are ubiquitous in FDA-approved drugs. However, traditional piperidine synthesis relies on non-selective pyridine reduction or rigid ring-closing methodologies that lack modularity.

This application note details a modern, highly modular synthetic paradigm. By combining biocatalytic C(sp³)–H oxidation with radical cross-coupling (electrocatalytic or photoredox), chemists can functionalize piperidines with the same predictable modularity that palladium cross-coupling brought to pyridine chemistry [1, 4].

Mechanistic Rationale & Strategic Workflows

Strategy A: Biocatalysis Meets Radical Cross-Coupling

Unactivated C(sp³)–H bonds in piperidines lack the directing groups required for traditional transition-metal activation. To solve this, engineered Cytochrome P450 enzymes are utilized. The enzyme's chiral pocket acts as a "3D electrophilic aromatic substitution" equivalent, installing a hydroxyl group with perfect regio- and stereoselectivity. This hydroxyl group is subsequently converted into a redox-active ester (e.g., an oxalate) and subjected to nickel-catalyzed radical cross-coupling [4].

Causality of Catalyst Selection: Palladium is ineffective for this transformation because it undergoes slow oxidative addition into unactivated C(sp³)–X bonds and suffers from rapid β-hydride elimination. Nickel, conversely, readily engages in Single-Electron Transfer (SET) to capture alkyl radicals, bypassing β-hydride elimination and enabling efficient sp³–sp² cross-coupling[2].

G A Piperidine Precursor B Biocatalytic C-H Oxidation A->B Engineered P450 C Hydroxylated Intermediate B->C Regioselective -OH addition D Radical Generation C->D Oxalate Activation E Ni-Catalyzed Cross-Coupling D->E SET / e- F Complex 3D Drug Core E->F C(sp3)-C(sp2) Bond Formation

Fig 1. Modular workflow combining biocatalytic oxidation and radical cross-coupling for piperidines.

Strategy B: Metallaphotoredox α-C(sp³)–H Functionalization

For functionalization specifically at the α-position (adjacent to the nitrogen), a dual metallaphotoredox approach is preferred. A photocatalyst (e.g., decatungstate or Ir-based complexes) performs Hydrogen Atom Transfer (HAT) to generate an α-amino radical. This radical is intercepted by a nickel catalytic cycle, enabling direct arylation without the need for pre-functionalization [3].

G PC Photocatalyst (PC*) Excited State Radical α-Amino Radical PC->Radical HAT / SET Ni2 Ni(II)-Alkyl-Aryl Radical->Ni2 Ni0 Ni(0) Catalyst Ni1 Ni(I)-Aryl Complex Ni0->Ni1 Oxidative Add. (Ar-X) Ni1->Ni2 Radical Capture Ni3 Ni(III) Complex Ni2->Ni3 SET (from PC-) Product α-Arylated Piperidine Ni3->Product Reductive Elim. Product->Ni0 Catalyst Regen.

Fig 2. Metallaphotoredox catalytic cycle enabling direct α-C(sp3)-H arylation of piperidines.

Self-Validating Experimental Protocols

Protocol 1: Biocatalytic Hydroxylation of N-Boc-Piperidine

This protocol establishes the foundational 3D stereocenter on the piperidine ring.

  • Preparation: Suspend E. coli cells expressing the engineered Cytochrome P450 variant in KPi buffer (100 mM, pH 8.0) containing glucose (250 mM).

  • Substrate Addition: Dissolve N-Boc-piperidine (10 mM final concentration) in DMSO (5% v/v) and add dropwise to the cell suspension.

    • Causality Note: N-Boc protection is mandatory. A free, basic piperidine nitrogen will coordinate directly to the P450's heme iron, poisoning the catalyst. The Boc group also increases the substrate's hydrophobicity, ensuring optimal docking within the enzyme's active site.

  • Incubation: Shake at 200 rpm at 30°C for 24 hours.

  • Validation & In-Process Control: Centrifuge a 1 mL aliquot at 10,000 x g. Extract the supernatant with ethyl acetate and analyze via LC-MS (ESI+). Self-Validation: The reaction is deemed complete when the starting material peak disappears and a dominant M+16 Da mass shift (hydroxylation) is observed.

Protocol 2: Nickel-Electrocatalyzed Radical Cross-Coupling

This protocol converts the hydroxylated intermediate into a complex pharmaceutical core.

  • Activation: Convert the isolated 3-hydroxy-N-Boc-piperidine into a redox-active methyl oxalate ester using methyl chlorooxoacetate and triethylamine in DCM at 0°C.

  • Electrocatalytic Setup: In an undivided electrochemical cell, combine the piperidine oxalate (1.0 equiv), aryl bromide (1.5 equiv), NiCl₂·glyme (10 mol%), and a chiral bioxazoline (BiOx) ligand (12 mol%) in DMF.

    • Causality Note: The chiral BiOx ligand is critical. Because the oxalate reduction generates a planar carbon-centered radical, the original stereochemistry set by the enzyme is lost. The chiral Ni catalyst ensures an enantioconvergent bond formation, dictating the final 3D geometry of the drug core.

  • Electrolysis: Insert a Reticulated Vitreous Carbon (RVC) anode and a Nickel foam cathode. Apply a constant current of 5 mA for 4 hours under an argon atmosphere.

    • Causality Note: Argon degassing prevents the quenching of the carbon-centered radical by ambient triplet oxygen, which would otherwise form deleterious peroxide byproducts.

  • Validation & In-Process Control: Monitor the decay of the redox-active ester via GC-FID. Post-isolation, utilize Chiral Supercritical Fluid Chromatography (SFC) to verify the enantiomeric excess (e.e. >95%) of the cross-coupled product.

Quantitative Data Summaries

Table 1: Comparative Metrics - Traditional vs. Modular Piperidine Synthesis

MetricTraditional (Pyridine Reduction/SNAr)Modular (Biocatalysis + Radical Coupling)Impact on Drug Development
Step Count 7–17 steps2–5 stepsAccelerates lead optimization
Stereocontrol Poor (Requires chiral resolution)Excellent (Enzyme + Chiral Ni)Higher yield of active enantiomer
Reaction Conditions Harsh (High pressure H₂, strong acids)Mild (Ambient temp, aqueous/electro)Greener, safer process chemistry
Modularity Low (Requires de novo synthesis per analog)High (Late-stage diversification)Rapid generation of SAR libraries

Table 2: Substrate Scope and Reaction Efficiency (Cross-Coupling Phase)

Piperidine PrecursorElectrophile (Coupling Partner)Yield (%)e.e. (%)Target Pharmaceutical Application
N-Boc-3-oxalate-piperidine3-Bromoquinoline82%96%Neurokinin (NK1) Receptor Antagonists
N-Boc-4-oxalate-piperidine4-Fluorobromobenzene78%94%Paroxetine analogs (Antidepressants)
α-Amino radical (via HAT)2-Chloropyridine71%N/A*Donepezil derivatives (Alzheimer's)

*Direct α-arylation via HAT often yields diastereomeric mixtures depending on ring substitution, requiring specific chiral photocatalysts for e.e. control.

References

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis. Science.[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.[Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters.[Link]

  • Modular Radical Cross Coupling to Simplify Complex Piperidine Synthesis (Preprint). ChemRxiv.[Link]

Method

Application Notes and Protocols: Leveraging Piperidine Derivatives as Building Blocks for DNA-Encoded Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Piperidine Scaffolds in DNA-Encoded Library (DEL) Technology DNA-Encoded Library (DEL) technology has emerged as a tran...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperidine Scaffolds in DNA-Encoded Library (DEL) Technology

DNA-Encoded Library (DEL) technology has emerged as a transformative platform in early-stage drug discovery, enabling the synthesis and screening of vast chemical libraries, often containing billions of distinct molecules.[1][2] This is achieved by covalently linking each small molecule to a unique DNA barcode, which serves as an amplifiable identifier during affinity selection against a biological target.[1] The success of any DEL campaign is critically dependent on the structural diversity and drug-like properties of the chemical building blocks used in library synthesis.[1][3]

Piperidine, a six-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold" in medicinal chemistry.[4][5][6] Its derivatives are found in a wide array of FDA-approved drugs and natural products, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8] The prevalence of the piperidine motif in pharmaceuticals underscores its importance in drug design.[5][9]

The incorporation of piperidine derivatives as building blocks in DELs offers several distinct advantages:

  • Three-Dimensional (3D) Complexity: Unlike flat, aromatic structures that dominate many screening collections, piperidine scaffolds introduce sp3-hybridized centers, imparting a distinct three-dimensional geometry to the library members.[9][10] This increased 3D character can lead to novel and more specific interactions with protein binding sites.[9]

  • Enhanced Drug-like Properties: The piperidine nucleus can favorably modulate key physicochemical properties of a molecule. It can enhance aqueous solubility, improve metabolic stability, and facilitate transport across biological membranes, ultimately improving the pharmacokinetic profile of potential drug candidates.[4][11]

  • Synthetic Tractability: Piperidine derivatives offer multiple points for chemical modification, allowing for the creation of diverse and complex libraries.[][13] The secondary amine of the piperidine ring is a common reaction site, readily participating in a variety of DNA-compatible chemical reactions.[]

This document provides a detailed guide for the effective use of piperidine derivatives as building blocks in the design and synthesis of DNA-encoded libraries. It covers the rationale for their use, detailed experimental protocols, and key considerations for successful library construction.

Core Principles for Incorporating Piperidine Building Blocks in DEL Synthesis

The successful integration of piperidine derivatives into a DEL workflow hinges on careful planning and execution. The following core principles should guide the experimental design:

  • Building Block Selection: A diverse collection of piperidine building blocks is essential for maximizing the chemical space explored.[1] This includes variations in substitution patterns, stereochemistry, and the nature of appended functional groups. Commercially available C-substituted piperidines offer a rich source of starting materials.[9]

  • DNA Compatibility: All chemical reactions must be compatible with the integrity of the DNA barcode.[14] This necessitates the use of mild reaction conditions, aqueous or polar aprotic solvents, and reagents that do not damage the DNA backbone or nucleobases.[14]

  • Orthogonal Chemistry: When constructing multi-cycle libraries, it is crucial to employ orthogonal chemical transformations. This ensures that subsequent reaction steps do not interfere with previously formed bonds or the DNA tag.

  • Purification and Quality Control: Robust purification methods are necessary to remove unreacted building blocks and side products, which can interfere with the affinity selection process.[14] High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential tools for quality control at each step of the synthesis.

Experimental Workflow: On-DNA Synthesis of a Piperidine-Based Library

The following diagram illustrates a generalized workflow for the synthesis of a two-cycle DNA-encoded library using piperidine derivatives as the second building block.

DEL_Workflow cluster_0 Cycle 1: Building Block 1 (BB1) Coupling cluster_1 Cycle 2: Piperidine (BB2) Coupling cluster_2 Post-Synthesis DNA DNA Oligo (on solid support) Reaction1 Amide Coupling (e.g., HATU/DIPEA) DNA->Reaction1 BB1 Building Block 1 (e.g., Carboxylic Acid) BB1->Reaction1 DNA_BB1 DNA-BB1 Conjugate Reaction1->DNA_BB1 Reaction2 Reductive Amination or other DNA-compatible reaction DNA_BB1->Reaction2 Split & Pool DNA Ligation Piperidine Piperidine Derivative (BB2) Piperidine->Reaction2 DNA_BB1_BB2 Final Library Member (DNA-BB1-Piperidine) Reaction2->DNA_BB1_BB2 Purification Purification (e.g., HPLC) DNA_BB1_BB2->Purification QC Quality Control (LC-MS, qPCR) Purification->QC Screening Affinity Selection QC->Screening caption Generalized workflow for a two-cycle DEL synthesis incorporating piperidine derivatives.

Caption: Generalized workflow for a two-cycle DEL synthesis incorporating piperidine derivatives.

Detailed Protocols

Protocol 1: On-DNA Amide Coupling of the First Building Block (BB1)

This protocol describes the coupling of a carboxylic acid building block to an amine-functionalized DNA oligonucleotide immobilized on a solid support.

Materials:

  • Amine-functionalized DNA on controlled pore glass (CPG) solid support

  • Carboxylic acid building blocks (BB1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Capping solution: Acetic anhydride/Pyridine/DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the amine-functionalized DNA-CPG resin in anhydrous DMF for 30 minutes in a fritted reaction vessel.

  • Building Block Activation: In a separate vial, dissolve the carboxylic acid building block (3 equivalents relative to DNA) and HATU (2.9 equivalents) in anhydrous DMF. Add DIPEA (6 equivalents) and vortex briefly. Allow the activation to proceed for 5 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated building block solution. Agitate the reaction vessel at room temperature for 4-16 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and ACN (3x).

  • Capping (Optional but Recommended): To cap any unreacted amines, treat the resin with the capping solution for 30 minutes at room temperature.

  • Final Washing: Wash the resin as described in step 4.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Experimental Choices:

  • HATU/DIPEA: This combination is a highly efficient and commonly used coupling reagent for amide bond formation under mild conditions that are compatible with DNA.[2]

  • Anhydrous Solvents: The use of anhydrous DMF is critical to prevent hydrolysis of the activated carboxylic acid and ensure high coupling efficiency.

  • Capping: Capping unreacted amines prevents the formation of undesired side products in subsequent reaction cycles.

Protocol 2: On-DNA Reductive Amination with Piperidine Derivatives (BB2)

This protocol details the coupling of a piperidine building block to a DNA-bound aldehyde, a common strategy for incorporating secondary amines.

Materials:

  • DNA-BB1 conjugate with a terminal aldehyde functionality (on solid support)

  • Piperidine derivative (BB2)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Reaction buffer: e.g., Phosphate buffered saline (PBS) with an organic co-solvent like DMF or DMSO to aid solubility.

  • Washing solvents: Aqueous buffers, DMF, DCM, ACN

Procedure:

  • Resin Preparation: Swell the DNA-BB1-aldehyde resin in the reaction buffer for 30 minutes.

  • Imine Formation: Add the piperidine derivative (10-50 equivalents) to the resin and agitate at room temperature for 2-4 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent (NaBH3CN or STAB, 10-50 equivalents) to the reaction mixture. Continue to agitate at room temperature for 12-24 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with the reaction buffer (3x), followed by DMF (3x), DCM (3x), and ACN (3x).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Mild Reducing Agents: NaBH3CN and STAB are selective reducing agents that are stable under neutral or slightly acidic conditions and are compatible with the DNA structure. They efficiently reduce the iminium ion without affecting the aldehyde starting material.

  • Excess Reagents: A significant excess of the piperidine building block and the reducing agent is often required to drive the reaction to completion on the solid support.[15]

Data Presentation: Representative Piperidine Building Blocks for DEL Synthesis

The following table showcases a selection of commercially available piperidine derivatives suitable for incorporation into DELs, highlighting their structural diversity.

Building Block Structure Molecular Weight ( g/mol ) Key Features
4-Aminopiperidine100.16Primary amine for further derivatization.
Isonipecotic acid129.16Carboxylic acid for amide coupling.
3-Hydroxypiperidine101.15Hydroxyl group for ether or ester formation.
(S)-(-)-1-Boc-3-aminopiperidine200.28Chiral, with a protected primary amine for orthogonal chemistry.

Conclusion and Future Directions

Piperidine derivatives are invaluable building blocks for the construction of diverse and drug-like DNA-encoded libraries. Their inherent 3D nature and favorable physicochemical properties make them ideal for exploring novel chemical space and identifying high-quality hit compounds.[4][10] The protocols outlined in this document provide a robust framework for the successful incorporation of piperidines into DEL synthesis workflows.

Future advancements in this area will likely focus on the development of novel, DNA-compatible reactions to further expand the repertoire of chemical transformations that can be performed on the piperidine scaffold. Additionally, the design and synthesis of new, highly functionalized piperidine building blocks will continue to be a key driver of innovation in the field of DNA-encoded library technology.

References

  • This review provides a comprehensive summary of currently marketed piperidine-containing pharmaceuticals, newly reported bioactive molecules (from 2018 to 2024), and recent advances in domino synthetic strategies focused on the last 7 years. (2025). PubMed.
  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. (2023). MDPI.
  • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. (2021). Scilit.
  • Piperidine and its derivatives have significant roles in insect repellents, hair loss prevention, antipsychotic medic
  • In the area of drug research, the piperidine heterocycle has gained considerable interest. (2022).
  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. (2016). MedChemComm.
  • Reagent-Based Scaffold Diversity for DNA-Encoded Library Design: Solid Phase Synthesis of DNA-Tagged sp3-Rich Heterocycles by SnAP Chemistry. (2022). Organic Letters.
  • Synthesis of a DNA-Encoded Macrocyclic Library Utilizing Intramolecular Benzimidazole Formation. (2023).
  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). MDPI.
  • Synthesis of new building blocks for use in supramolecular DNA architectures. (2010). Dalton Transactions.
  • Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. (2019). Gordon Research Conferences.
  • Piperidines. BOC Sciences.
  • Building Block-Centric Approach to DNA-Encoded Library Design. PMC.
  • Building Block-Centric Approach to DNA-Encoded Library Design.
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development. Benchchem.
  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm.
  • DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery. (2025). Vipergen.
  • Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

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Application

Synthesis of Potent Renin Inhibitors Utilizing a Piperidine Scaffold: Application Notes and Protocols

Introduction: Targeting the Apex of the Renin-Angiotensin-Aldosterone System The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Apex of the Renin-Angiotensin-Aldosterone System

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, a major risk factor for a variety of cardiovascular diseases.[3] Renin, an aspartic protease, is positioned at the apex of this cascade, catalyzing the first and rate-limiting step: the conversion of angiotensinogen to angiotensin I.[4] This unique role makes renin a prime therapeutic target for the management of hypertension. Direct renin inhibitors (DRIs) offer a distinct advantage over other RAAS-targeting drugs, such as ACE inhibitors or angiotensin II receptor blockers, by intervening at the initial, rate-limiting step of the cascade.[4]

Early development of renin inhibitors was hampered by the poor oral bioavailability of peptidic and peptidomimetic compounds.[5] The focus has since shifted to non-peptidomimetic scaffolds that can offer improved pharmacokinetic profiles. Among these, the piperidine scaffold has emerged as a particularly promising structural motif.[3][5] The protonated secondary amine of the piperidine ring can form strong hydrogen bonds with the two catalytically crucial aspartate residues (Asp32 and Asp215) in the active site of renin, effectively mimicking the transition state of the natural substrate.[3] This interaction anchors the inhibitor in the active site, leading to potent inhibition. Furthermore, the piperidine ring provides a versatile scaffold for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.[6]

This application note provides a detailed protocol for the synthesis of a potent, non-peptidic, piperidine-based renin inhibitor, MK-1597 (also known as ACT-178882).[6][7] This compound has demonstrated significant blood pressure-lowering effects and represents a key example of the successful application of the piperidine scaffold in the design of direct renin inhibitors.[6]

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS pathway is a cascade of enzymatic reactions that ultimately leads to the production of angiotensin II, a potent vasoconstrictor.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Cleavage Aldosterone Aldosterone Secretion (Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Renin_Inhibition cluster_Inhibitor Piperidine Inhibitor Asp32 Asp32 Asp215 Asp215 Piperidine_N Piperidine N-H+ Piperidine_N->Asp32 H-bond Piperidine_N->Asp215 H-bond P3_group P3 Substituent P1_P1_prime_group P1/P1' Substituents

Caption: Interaction of the protonated piperidine nitrogen with catalytic aspartates.

Synthetic Workflow for MK-1597

The synthesis of MK-1597 is a multi-step process that involves the key steps of asymmetric hydrogenation and epimerization to establish the desired stereochemistry of the piperidine core. [7]

Synthesis_Workflow Start Commercially Available p-Cresol Intermediate_A Tetrasubstituted Ene-Ester Start->Intermediate_A Multi-step synthesis Intermediate_B Piperidine Intermediate (cis/trans mixture) Intermediate_A->Intermediate_B Catalytic Asymmetric Hydrogenation Intermediate_C Epimerized Piperidine (trans) Intermediate_B->Intermediate_C Epimerization & Saponification MK1597 MK-1597 Intermediate_C->MK1597 Amide Coupling Amine_Fragment Amine Fragment Amine_Fragment->MK1597

Caption: Overall synthetic strategy for the renin inhibitor MK-1597.

Experimental Protocols

The following protocols are adapted from the peer-reviewed literature and are intended for use by trained professionals in a suitably equipped laboratory. [7]

Materials and Instrumentation
  • All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining.

  • Flash column chromatography should be performed using silica gel (230-400 mesh).

  • Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • High-Resolution Mass Spectrometry (HRMS) should be performed using an ESI-TOF mass spectrometer.

Protocol 1: Synthesis of the Piperidine Core (Intermediate C)

This protocol outlines the key steps for the synthesis of the stereochemically defined piperidine core of MK-1597.

Step 1: Catalytic Asymmetric Hydrogenation of the Tetrasubstituted Ene-Ester (Formation of Intermediate B)

  • To a solution of the tetrasubstituted ene-ester (1.0 equiv) in degassed methanol, add the chiral ruthenium catalyst (e.g., Ru(OAc)2[(R)-xyl-binap]) (0.01 equiv).

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

  • The crude product, a mixture of cis and trans isomers, can be used in the next step without further purification.

Causality: The use of a chiral ruthenium-BINAP catalyst is crucial for establishing the desired stereochemistry at the two newly formed chiral centers on the piperidine ring through enantioselective hydrogenation. The choice of solvent and hydrogen pressure can influence the reaction rate and selectivity.

Step 2: Epimerization and Saponification (Formation of Intermediate C)

  • Dissolve the crude piperidine intermediate from the previous step in a mixture of THF and water.

  • Add a base such as lithium hydroxide (LiOH) (2.0-3.0 equiv) and stir the mixture at room temperature for 4-8 hours.

  • The epimerization of the cis isomer to the more thermodynamically stable trans isomer and the saponification of the ester will occur concurrently.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 5-6.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting carboxylic acid (Intermediate C) can be purified by flash column chromatography or crystallization.

Causality: The basic conditions facilitate the epimerization at the carbon adjacent to the ester (now carboxylate) to yield the thermodynamically more stable trans-substituted piperidine. The saponification unmasks the carboxylic acid functionality required for the subsequent amide coupling.

Protocol 2: Synthesis of the Amine Fragment

A detailed synthesis of the specific amine fragment is beyond the scope of this note but typically involves standard functional group transformations and can be found in the supporting information of the cited literature. [7]

Protocol 3: Final Amide Coupling to Yield MK-1597
  • To a solution of the piperidine carboxylic acid (Intermediate C) (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equiv) and a base such as diisopropylethylamine (DIPEA) (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine fragment (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford MK-1597.

Causality: HATU is an efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. The use of a non-nucleophilic base like DIPEA is essential to prevent unwanted side reactions.

Data Presentation: Characterization of MK-1597

The final product and key intermediates should be thoroughly characterized to confirm their identity and purity.

Compound Technique Data
MK-1597 ¹H NMR Characteristic peaks corresponding to the piperidine, cyclopropyl, and aromatic protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
HRMS (ESI) Calculated and found m/z values for the protonated molecular ion [M+H]⁺.
Intermediate C ¹H NMR Signals confirming the trans-stereochemistry of the piperidine substituents.
HRMS (ESI) Accurate mass measurement to confirm the elemental composition.

Conclusion

The piperidine scaffold has proven to be a highly effective structural motif in the design of potent and orally bioavailable direct renin inhibitors. The synthetic route to MK-1597, featuring a key catalytic asymmetric hydrogenation and an efficient epimerization, highlights a practical approach to accessing these complex molecules with high stereocontrol. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and exploration of novel piperidine-based renin inhibitors for the treatment of hypertension and related cardiovascular diseases.

References

  • Corminboeuf, O., Bezençon, O., Remeň, L., Grisostomi, C., Richard-Bildstein, S., Bur, D., Prade, L., Strickner, P., Hess, P., Fischli, W., Steiner, B., & Treiber, A. (2010). Piperidine-based renin inhibitors: upper chain optimization. Bioorganic & Medicinal Chemistry Letters, 20(21), 6291-6296. [Link]

  • Molinaro, C., Shultz, S., Roy, A., Lau, S., Trinh, T., Angelaud, R., O'Shea, P. D., Abele, S., Cameron, M., Corley, E., Funel, J.-A., Steinhuebel, D., Weisel, M., & Krska, S. (2011). A Practical Synthesis of Renin Inhibitor MK-1597 (ACT-178882) via Catalytic Enantioselective Hydrogenation and Epimerization of Piperidine Intermediate. The Journal of Organic Chemistry, 76(4), 1062–1071. [Link]

  • Fässler, A., Alker, A., & O'Brien, R. (2006). Renin inhibition by substituted piperidines: a novel paradigm for the inhibition of monomeric aspartic proteinases?. Chemistry & Biology, 13(10), 1115-1122. [Link]

  • Pui, A., Marti, C., & Renaud, J. (2009). Design and Preparation of Potent, Nonpeptidic, Bioavailable Renin Inhibitors. Journal of Medicinal Chemistry, 52(9), 2745-2761. [Link]

  • Brown, M. J. (2009). Renin inhibitors: mechanisms of action. Australian Prescriber, 32(5), 132-134. [Link]

  • Fountain, J. H., & Lappin, S. L. (2023). Physiology, Renin Angiotensin System. In StatPearls. StatPearls Publishing. [Link]

  • Corminboeuf, O., Bezençon, O., Grisostomi, C., Remeň, L., Richard-Bildstein, S., Bur, D., Prade, L., Hess, P., Strickner, P., Fischli, W., Steiner, B., & Treiber, A. (2010). Design and optimization of new piperidines as renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6286-6290. [Link]

  • Stotz, S. C., Vulpetti, A., & Habermann, J. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 809–813. [Link]

Sources

Method

Application Note: Sustainable Electrochemical Synthesis of Opioid Receptor Antagonists

Executive Summary The ongoing demand for life-saving opioid receptor antagonists, such as naltrexone and naloxone , requires highly efficient and scalable synthetic pipelines. As a Senior Application Scientist, I have st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ongoing demand for life-saving opioid receptor antagonists, such as naltrexone and naloxone , requires highly efficient and scalable synthetic pipelines. As a Senior Application Scientist, I have structured this technical guide to address the most critical bottleneck in semi-synthetic opioid manufacturing: the late-stage N-demethylation of 14-hydroxy morphinans (e.g., oxycodone or oxymorphone).

Historically, this transformation relied on highly toxic, stoichiometric reagents. By transitioning to a continuous-flow electrochemical methodology, drug development professionals can achieve a reagent-free anodic oxidation that drastically improves the safety, sustainability, and overall yield of the active pharmaceutical ingredient (API) precursors.

Mechanistic Rationale: Overcoming the N-Demethylation Bottleneck

In traditional opiate synthesis, removing the N-methyl group from natural morphinans is achieved via the von Braun reaction (using highly toxic cyanogen bromide) or through the use of hazardous alpha-chloroethyl chloroformates. Both methods generate massive amounts of stoichiometric waste and pose severe safety risks at scale.

The modern application of electrochemistry bypasses these reagents entirely . By applying an anodic potential in a continuous flow cell, the tertiary amine of oxycodone undergoes a two-electron oxidation to form a highly reactive iminium ion.

The Causality of Intramolecular Trapping: Because 14-hydroxy morphinans possess a hydroxyl group at the C14 position in close spatial proximity to the nitrogen, this hydroxyl rapidly attacks the electrophilic iminium carbon. This intramolecular cyclization forms a stable oxazolidine intermediate. This self-trapping mechanism is critical: it prevents unwanted intermolecular side reactions, such as dimerization or overoxidation, which typically plague amine electrochemistry.

Subsequently, treating this oxazolidine with hydrobromic acid (HBr) acts as a dual-purpose reagent. It opens the oxazolidine ring to liberate the secondary amine (N-demethylation) and simultaneously cleaves the C3-methoxy ether (O-demethylation), yielding noroxymorphone in a telescoped process . Noroxymorphone is the universal precursor for naltrexone and naloxone.

Pathway A Oxycodone (Tertiary Amine) B Iminium Ion Intermediate A->B Anodic Oxidation (-2e⁻, -H⁺) C Oxazolidine Derivative B->C Intramolecular Cyclization (C14-OH) D Noroxymorphone (Secondary Amine) C->D Aqueous HBr (N- & O-demethylation) E Naltrexone / Naloxone D->E N-Alkylation (R-Br, Base)

Fig 1. Electrochemical N-demethylation and alkylation pathway for opioid antagonists.

Quantitative Method Comparison

To justify the transition to an electrochemical workflow, the following table summarizes the quantitative advantages of the continuous flow anodic oxidation over traditional batch methods.

Parametervon Braun ReactionChloroformate MethodElectrochemical Flow
Primary Reagent Cyanogen Bromide (BrCN) α -Chloroethyl chloroformateElectrons (Reagent-free)
Toxicity / Hazard Extremely High (Toxic gas)High (Corrosive, toxic)Low (Benign solvents)
N-Demethylation Yield 60 - 75%75 - 85%> 90%
O-Demethylation Requires separate BBr₃ stepRequires separate BBr₃ stepTelescoped with HBr
E-factor (Waste/API) > 50~ 35< 10
Scalability Poor (Exothermic, toxic)ModerateExcellent (Flow cell)

Experimental Workflows & Protocols

The following protocol details a self-validating continuous flow system for the synthesis of noroxymorphone from oxycodone.

Causality of Flow Chemistry: Using continuous flow rather than batch electrochemistry ensures a high surface-area-to-volume ratio between the electrodes and the solution. This maintains a low steady-state concentration of the reactive iminium species, further suppressing dimerization and increasing the space-time yield over 300-fold .

FlowSetup Res Reservoir: Oxycodone + KOAc in EtOH Pump HPLC Pump (0.5 mL/min) Res->Pump Cell Electrochemical Flow Cell Anode: Graphite Cathode: Stainless Steel Pump->Cell Constant Flow Hydro Telescoped Hydrolysis (+ 35% aq. HBr, 120°C) Cell->Hydro Oxazolidine Intermediate Out Noroxymorphone Product Stream Hydro->Out In-line IPC (HPLC-MS)

Fig 2. Continuous flow electrochemical setup for telescoped noroxymorphone synthesis.

Protocol 1: Continuous Flow Electrochemical N-Demethylation

Objective: Convert oxycodone to the oxazolidine intermediate via anodic oxidation.

  • Solution Preparation: Dissolve Oxycodone (0.1 M) and Potassium Acetate (KOAc, 0.2 M) in Ethanol (EtOH).

    • Expert Insight: KOAc is chosen specifically because it plays a dual role. It acts as an inexpensive supporting electrolyte to provide conductivity, and it serves as a mild base (overoxidation barrier) to buffer the local pH at the anode, preventing premature hydrolysis of the iminium ion .

  • System Priming: Prime the HPLC pump and the electrochemical flow cell (equipped with a graphite anode and a stainless steel cathode) with pure EtOH to establish a stable baseline pressure.

  • Electrolysis: Pump the substrate solution through the flow cell at a flow rate of 0.5 mL/min. Apply a constant current corresponding to 2.5 Faradays per mole (F/mol) of oxycodone.

  • In-Process Control (IPC) 1: Sample the reactor effluent and analyze via HPLC-MS. The system is validated when the oxycodone peak ( m/z 316) is depleted by >95%, and the oxazolidine intermediate ( m/z 314) is the dominant signal.

Protocol 2: Telescoped Hydrolysis to Noroxymorphone

Objective: Perform simultaneous N- and O-demethylation of the oxazolidine intermediate.

  • Solvent Exchange/Reduction: Route the effluent from the flow cell into a batch reactor or a secondary heated flow coil. Partially evaporate the EtOH under reduced pressure.

    • Expert Insight: High alcohol content inhibits the subsequent nucleophilic attack by bromide ions; partial removal is strictly required for quantitative conversion.

  • Acidic Cleavage: Dilute the concentrated intermediate with 35 wt% aqueous Hydrobromic Acid (HBr).

  • Thermal Activation: Heat the mixture to 120 °C for 2.5 hours. The strong acidic conditions and elevated temperature drive the ring-opening of the oxazolidine and the cleavage of the C3-methoxy ether.

  • IPC 2 & Isolation: Verify complete conversion to noroxymorphone ( m/z 288) via HPLC-MS. Neutralize the mixture with aqueous ammonia to pH 9.0 to precipitate the noroxymorphone free base. Filter, wash with cold water, and dry under a vacuum.

Protocol 3: Late-Stage N-Alkylation to Naltrexone

Objective: Convert noroxymorphone to the final opioid antagonist, Naltrexone.

  • Reaction Setup: Suspend the isolated noroxymorphone (1.0 eq) in dimethylformamide (DMF). Add sodium bicarbonate (NaHCO₃, 2.0 eq) as a heterogeneous base.

  • Alkylation: Dropwise, add cyclopropylmethyl bromide (1.1 eq) to the suspension.

    • Note for Naloxone: Substitute cyclopropylmethyl bromide with allyl bromide.

  • Heating: Stir the mixture at 85 °C for 4–6 hours.

  • Workup: Quench the reaction with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Crystallization: Recrystallize the crude product from hot ethanol to yield pure Naltrexone base.

References

  • Glotz, G., Kappe, C. O., & Cantillo, D. (2020). Electrochemical N-Demethylation of 14-Hydroxy Morphinans: Sustainable Access to Opioid Antagonists. Organic Letters, 22(17), 6891–6896. URL:[Link]

  • Sommer, F., Gerber Aeschbacher, R., Thurnheer, U., Kappe, C. O., & Cantillo, D. (2022). Sustainable Synthesis of Noroxymorphone via a Key Electrochemical N-Demethylation Step. ACS Sustainable Chemistry & Engineering, 10(27), 8988–8996. URL:[Link]

Application

Application Notes and Protocols for Purification by Flash Column Chromatography

Abstract Flash column chromatography is an indispensable purification technique in the modern research and development landscape, particularly within the pharmaceutical and biotechnology sectors.[1][2] This document prov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Flash column chromatography is an indispensable purification technique in the modern research and development landscape, particularly within the pharmaceutical and biotechnology sectors.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of flash chromatography. Developed by W. Clark Still in 1978, this method significantly improves upon traditional column chromatography by utilizing moderate pressure to accelerate solvent flow, thereby reducing separation times and enhancing resolution.[3] This application note delves into the fundamental principles, offers detailed protocols for method development and execution, and provides expert insights into optimizing separations for a variety of sample types.

Introduction: The Evolution and Principle of Flash Chromatography

Traditional column chromatography, relying solely on gravity, is often a time-consuming process with limited efficiency.[3][4] Flash chromatography revolutionizes this by introducing positive pressure (typically from compressed air or a pump system) to drive the mobile phase through the stationary phase at a much higher flow rate.[1][3][4] This not only expedites the purification process but also improves the separation of complex mixtures.[1][3]

The core principle remains rooted in the differential partitioning of compounds between a stationary phase and a mobile phase.[1][3] Components in a mixture interact differently with the stationary phase; those with a stronger affinity move slower, while those with a weaker affinity are carried along more quickly by the mobile phase, leading to their separation into distinct bands.[1][3]

Key Advantages of Flash Chromatography:
  • Speed and Efficiency: Significantly faster than traditional gravity-fed chromatography.[1][4]

  • Improved Resolution: The use of smaller particle size stationary phases and consistent flow rates leads to better separation of components.[3]

  • Versatility: Applicable for the purification of a wide range of organic compounds.[1]

  • Scalability: Can be used for purifying milligram to multi-gram quantities of material.[4]

  • Cost-Effectiveness: Generally more affordable than high-performance liquid chromatography (HPLC) for preparative-scale purifications.[3]

The Anatomy of a Flash Chromatography System

A typical flash chromatography setup, whether manual or automated, consists of several key components that work in concert to achieve efficient purification.

Flash_System Solvent_Reservoir Solvent Reservoir(s) (Mobile Phase) Pump Pump or Gas Source Solvent_Reservoir->Pump Eluent Sample_Injection Sample Injection Module (Liquid or Solid Load) Pump->Sample_Injection Pressurized Flow Column Flash Column (Stationary Phase) Sample_Injection->Column Detector Detector (e.g., UV-Vis) Column->Detector Eluate Fraction_Collector Fraction Collector Detector->Fraction_Collector Signal to Collect Waste Waste Detector->Waste Signal to Waste

Caption: Core components of a modern automated flash chromatography system.

Stationary Phase: The Heart of the Separation

The choice of stationary phase is critical and depends on the properties of the compounds to be separated.[3]

Stationary PhasePrimary ApplicationSeparation Mode
Silica Gel (SiO2) Purification of low to medium polarity compounds.[5]Normal Phase
Reversed-Phase Silica (e.g., C18) Purification of highly polar compounds.[5]Reversed-Phase
Alumina (Al2O3) Suitable for acid-sensitive compounds and amines.[5]Normal Phase
Functionalized Silica (e.g., Amino, Cyano) For specific applications requiring different selectivity.[3][5]Normal or Reversed-Phase

Normal Phase Chromatography: Employs a polar stationary phase (like silica or alumina) and a non-polar to moderately polar mobile phase. In this mode, non-polar compounds elute first.[3][6]

Reversed-Phase Chromatography: Utilizes a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Here, polar compounds elute first.[3]

Mobile Phase: Driving the Separation

The mobile phase, or eluent, is the solvent or solvent mixture that carries the sample through the column.[3] The selection of the mobile phase is crucial for achieving good separation and is typically optimized using Thin Layer Chromatography (TLC).[7][8]

Common Normal-Phase Solvent Systems (in order of increasing polarity):

  • Hexane/Ethyl Acetate[3][9]

  • Dichloromethane/Methanol[3][9]

Common Reversed-Phase Solvent Systems:

  • Water/Methanol[3]

  • Water/Acetonitrile[3]

Protocol for Flash Column Chromatography

This section provides a detailed, step-by-step protocol for performing a successful flash chromatography purification.

Caption: A typical workflow for flash column chromatography purification.

Step 1: Method Development with Thin Layer Chromatography (TLC)

Before performing a flash separation, it is essential to develop an appropriate solvent system using TLC.[7][8]

  • Goal: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[10][11] This generally provides a good balance between resolution and elution time.[11]

  • Procedure:

    • Dissolve a small amount of the crude sample in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems of differing polarities.

    • Visualize the spots (e.g., using a UV lamp or chemical stain).

    • Calculate the Rf value for the target compound: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Step 2: Column Selection and Packing
  • Column Size: Choose a column size appropriate for the amount of sample to be purified. A general rule of thumb is a silica-to-compound ratio of 30-50:1 by weight for straightforward separations, and up to 120:1 for more challenging ones.[5]

  • Packing the Column:

    • Slurry Packing (Recommended): Mix the stationary phase (e.g., silica gel) with the initial, least polar eluent to form a slurry.[5] Pour the slurry into the column, ensuring even packing without air bubbles.[5] Gently tap the column to settle the stationary phase.[5] This method is preferred for preparative-scale separations.[3]

    • Dry Packing: Add the dry stationary phase directly to the column and then carefully add the solvent. This method is more common for small-scale experiments.[3]

    • After packing, add a thin layer of sand on top of the stationary phase to prevent disturbance during sample loading and solvent addition.[2][5]

Step 3: Sample Loading

Proper sample loading is crucial for achieving high resolution. The goal is to apply the sample in a narrow, concentrated band.[5]

Loading MethodDescriptionBest For
Liquid (Wet) Loading The sample is dissolved in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent) and carefully pipetted onto the top of the column.[3][7]Soluble samples, smaller sample loads (typically <1% of column capacity).[12]
Solid (Dry) Loading The sample is dissolved in a solvent, adsorbed onto a small amount of stationary phase (or an inert support like Celite), and the solvent is removed under vacuum.[12][13] The resulting free-flowing powder is then added to the top of the column.[12][13]Compounds with poor solubility in the mobile phase, higher sample loads (>1%), or when liquid loading gives poor resolution.[12]
Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the column, ensuring the top layer of sand is not disturbed.[10]

  • Apply pressure to the column to initiate solvent flow. The optimal flow rate will depend on the column dimensions and particle size of the stationary phase.[3]

  • Isocratic vs. Gradient Elution:

    • Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is simpler but may not be effective for complex mixtures.[3]

    • Gradient Elution: The polarity of the mobile phase is gradually increased over time. This is highly effective for separating mixtures with components of widely differing polarities.[3][10]

  • Collect the eluate in a series of labeled tubes or flasks (fractions).[5]

Step 5: Fraction Analysis and Pooling
  • Analyze the collected fractions to determine which ones contain the purified compound. This is typically done by spotting a small amount from each fraction onto a TLC plate and developing it.[14]

  • Combine the fractions that contain the pure target compound.

  • Remove the solvent from the pooled fractions (e.g., using a rotary evaporator) to obtain the purified compound.

Manual vs. Automated Flash Chromatography

While the principles are the same, the execution can differ significantly between manual and automated systems.

FeatureManual Flash ChromatographyAutomated Flash Chromatography
Initial Cost Low initial capital cost.[14]Higher initial investment.[15]
Throughput Slower, requires constant monitoring.[14]Faster, allows for unattended operation.[14][16]
Reproducibility Operator-dependent.High, due to precise control of flow rates and gradients.[17]
Safety Higher potential for exposure to solvents and silica dust.[14]Self-contained systems reduce exposure risks.[14][15]
Elution Typically limited to isocratic or simple step gradients.[14]Capable of complex linear and focused gradients.[14][18]
Detection Relies heavily on post-run TLC analysis of many fractions.[14]Integrated real-time detectors (e.g., UV-Vis) identify peaks as they elute.[17]

Automated systems offer significant advantages in terms of speed, safety, and reproducibility, making them a valuable asset in high-throughput environments.[14][15]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Co-elution - Inappropriate solvent system.- Column overloading.- Sample dissolved in too much or too strong a solvent.[7]- Re-optimize the solvent system using TLC.- Reduce the amount of sample loaded.- Use the dry loading technique.[12]
Compound Not Eluting - Mobile phase is not polar enough.- Compound may have decomposed on the silica.[19]- Gradually increase the polarity of the mobile phase.- Test compound stability on a TLC plate.[19] Consider using a different stationary phase like alumina or deactivated silica.[19]
Streaking or Tailing Peaks - Compound is too acidic or basic for silica gel.- Poor sample solubility in the mobile phase.- Add a modifier to the mobile phase (e.g., a small amount of triethylamine for basic compounds or acetic acid for acidic compounds).[5]- Consider an alternative stationary phase (e.g., alumina).[5]
Cracked or Channeled Column Bed - Improper packing (air bubbles).- Column ran dry.- Ensure the column is packed evenly as a slurry.- Never let the solvent level drop below the top of the stationary phase.[5]

Conclusion

Flash column chromatography is a powerful and versatile technique for the purification of chemical compounds. By understanding the fundamental principles and following a systematic approach to method development and execution, researchers can achieve high-purity samples efficiently and reliably. The choice between manual and automated systems will depend on the specific needs of the laboratory, but the core tenets of proper stationary phase selection, mobile phase optimization, and careful sample application remain paramount for success.

References

  • Flash Chromatography: Principles & Applications - Phenomenex. Phenomenex. [Link]

  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses - Microbe Notes. Microbe Notes. [Link]

  • Flash Chromatography | OpenOChem Learn. OpenOChem Learn. [Link]

  • General methods for flash chromatography using disposable columns - PMC. National Center for Biotechnology Information. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. Chrom Tech, Inc. [Link]

  • Manual vs Automated Flash Chromatography - Teledyne Labs. Teledyne ISCO. [Link]

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. Sorbtech. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester. University of Rochester. [Link]

  • How Does Flash Column Chromatography Work? Chromatography Today. [Link]

  • Flash Method Development in a Flash | Teledyne Labs. Teledyne ISCO. [Link]

  • Column Chromatography Procedures - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Rapid development of flash chromatography methods - American Chemical Society. American Chemical Society. [Link]

  • The Methods of Sample Loading in Flash Column - Hawach. Hawach Scientific. [Link]

  • Automated Flash Chromatography Systems | Sorbent Technologies, Inc. Sorbent Technologies, Inc. [Link]

  • Sample Loading Techniques for Large Scale Flash Chromatography - Teledyne ISCO. Teledyne ISCO. [Link]

  • Improve flash chromatography method development with matching TLC plates. Teledyne ISCO. [Link]

  • Quick Guide to Flash Column Chromatography | PDF - Scribd. Scribd. [Link]

  • The most important factors to consider when selecting a flash chromatography cartridge. BUCHI. [Link]

  • Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Flash Chromatography Explained | KNAUER Santai SepaFlash. KNAUER. [Link]

  • 8.9 - Flash Column Chromatography Guide - MIT OpenCourseWare. MIT OpenCourseWare. [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Sorbent Technologies, Inc. [Link]

  • How should normal-phase gradient solvents be chosen? - Biotage. Biotage. [Link]

  • Manual vs Automated Flash Chromatography 2: Purification - of Synthesised (2S-3S)-epoxygeraniol - Teledyne Labs. Teledyne ISCO. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. Organic Chemistry Portal. [Link]

  • Several Problems of Flash Column Chromatography - Hawach. Hawach Scientific. [Link]

  • Successful flash chromatography - Biotage. Biotage. [Link]

  • Successful Flash Chromatography - King Group. The King Group. [Link]

  • Tips for Flash Column Chromatography - University of Rochester. University of Rochester. [Link]

  • Manual vs Flash Column Cromatography : r/Chempros - Reddit. Reddit. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

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Method

Advanced ¹H and ¹³C NMR Analysis of Piperidine Derivatives: Protocols for Conformational and Structural Elucidation

As a fundamental pharmacophore, the piperidine ring is , appearing in diverse therapeutics ranging from analgesics to antipsychotics[1]. The biological efficacy of these molecules is intrinsically linked to their three-d...

Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental pharmacophore, the piperidine ring is , appearing in diverse therapeutics ranging from analgesics to antipsychotics[1]. The biological efficacy of these molecules is intrinsically linked to their three-dimensional conformation. As a Senior Application Scientist, I approach Nuclear Magnetic Resonance (NMR) not merely as a tool for structural confirmation, but as a dynamic probe for interrogating the thermodynamic and spatial realities of these heterocycles.

This application note details the causality behind experimental NMR design, providing a self-validating protocol for the precise stereochemical assignment of piperidine derivatives.

The Physics of Piperidine Conformations: Theory & Causality

To design an effective NMR experiment, one must first understand the physical forces dictating the molecule's behavior. Piperidine predominantly exists in a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom introduces a rapid equilibrium between the axial N-H and equatorial N-H conformers[2].

Chemical Shift Causality ( δ ) In a standard piperidine chair, protons occupying equatorial positions consistently resonate at higher frequencies (downfield) compared to their axial counterparts ( δeq​>δax​ ). This is not arbitrary; it is caused by the , which creates a shielding cone that disproportionately affects the axial protons.

Coupling Constant Causality ( 3JHH​ ) The extraction of vicinal coupling constants ( 3JHH​ ) is the cornerstone of stereochemical assignment. According to the Karplus relationship, the magnitude of J -coupling is a direct mathematical function of the dihedral angle ( θ ) between coupled protons[2].

  • Anti-periplanar geometry ( θ≈180∘ ) : Axial-axial protons exhibit optimal orbital overlap, yielding large coupling constants ( 10−13 Hz).

  • Gauche geometry ( θ≈60∘ ) : Axial-equatorial or equatorial-equatorial protons exhibit poor orbital overlap, resulting in small coupling constants ( 2−5 Hz).

Deviations from these expected values indicate severe steric strain, often forcing the ring into a[3].

Quantitative Data & Diagnostic Markers

To establish a baseline for spectral interpretation, the following tables summarize the empirical NMR parameters for an unsubstituted piperidine ring.

Table 1: Typical ¹H and ¹³C Chemical Shifts of Unsubstituted Piperidine (in CDCl₃) Data synthesized from established and [4][5].

Position¹H Shift ( δ , ppm)¹³C Shift ( δ , ppm)Multiplicity (¹H)
N-H ~2.04N/ABroad singlet
C2 / C6 ( α ) ~2.79~47.0Multiplet
C3 / C5 ( β ) ~1.53~26.3Multiplet
C4 ( γ ) ~1.53~24.3Multiplet

Table 2: Diagnostic 3JHH​ Coupling Constants for Piperidine Ring Protons

Interaction TypeDihedral Angle ( θ )Typical 3JHH​ (Hz)Conformational Implication
Axial-Axial (aa) ~180°10 – 13Anti-periplanar; confirms stable chair
Axial-Equatorial (ae) ~60°2 – 5Gauche interaction
Equatorial-Equatorial (ee) ~60°2 – 5Gauche interaction
Experimental Architecture & Protocols

A robust NMR analysis requires deliberate experimental choices. The following step-by-step methodology ensures high-fidelity data acquisition.

Step 1: Rational Sample Preparation

  • Causality of Solvent Choice : Solvent selection fundamentally dictates the observed conformational equilibrium. Non-polar solvents like CDCl₃ preserve native steric interactions. Conversely, induce nitrogen protonation. This forces the N-H bonds into both axial and equatorial positions, introducing severe syn-1,3-diaxial interactions that dramatically shift the δeq​−δax​ differential[6].

  • Action : Dissolve 15–20 mg (for ¹H) or 40–50 mg (for ¹³C) of the piperidine derivative in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition (¹H and ¹³C)

  • Action : Acquire ¹H spectra at a minimum of 400 MHz (600 MHz preferred for resolving complex multiplets). Use a standard 30° pulse program (zg30) with a relaxation delay ( D1​ ) of 2 seconds to ensure quantitative integration.

  • Action : Acquire ¹³C spectra using broadband proton decoupling (zgpg30). Set D1​ to 2–3 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons.

Step 3: 2D NMR Acquisition (The Connectivity Suite)

  • COSY (Correlation Spectroscopy) : Acquire to map contiguous spin systems (e.g., tracing the C2-C3-C4 backbone).

  • HSQC (Heteronuclear Single Quantum Coherence) : Acquire to map protons to their directly attached carbons, resolving overlapping ¹H signals by spreading them across the ¹³C dimension.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : Acquire with a mixing time of 300–500 ms. This is critical for detecting through-space interactions (< 5 Å)[2].

Self-Validating Systems in Data Interpretation

Trustworthiness in structural elucidation demands that every assignment acts as a self-validating system. You cannot rely on a single spectral parameter.

The Cross-Validation Protocol:

  • Initial Hypothesis via J -Coupling : If a 1D ¹H spectrum suggests an axial position for a substituent based on a large 3Jaa​ coupling (e.g., 11.5 Hz), you form an initial hypothesis that the ring is in a chair conformation.

  • Orthogonal Validation via NOESY : This hypothesis must be orthogonally confirmed. The assigned axial proton must exhibit clear through-space NOE cross-peaks with the syn-axial protons at the 3- and 5-positions on the same face of the ring.

  • Resolution : If the NOE correlations are absent despite a large J -coupling, the initial assignment is flawed. This internal contradiction forces the scientist to re-evaluate the molecule for rather than publishing an artifact[3].

Workflow Diagram

The following logical matrix illustrates the self-validating workflow required for piperidine conformational analysis.

Piperidine_NMR_Workflow Start Piperidine Derivative Sample Prep Sample Preparation (CDCl₃, D₂O, or DMSO-d₆) Start->Prep Acq1H ¹H NMR Acquisition (Chemical Shifts & J-Couplings) Prep->Acq1H Acq13C ¹³C NMR Acquisition (Carbon Backbone) Prep->Acq13C Acq2D 2D NMR (COSY, HSQC, NOESY) (Spatial & Bond Connectivity) Acq1H->Acq2D ExtractJ Extract ³J_HH Values (Karplus Equation Analysis) Acq1H->ExtractJ Acq13C->Acq2D ExtractNOE Analyze NOE Cross-Peaks (Through-Space Interactions) Acq2D->ExtractNOE Decision Are J-couplings and NOEs Internally Consistent? ExtractJ->Decision ExtractNOE->Decision Chair Assign Chair Conformation (Axial/Equatorial Mapping) Decision->Chair Yes (Typical Diaxial > 10 Hz) Boat Assign Skew-Boat/Twist (Steric Strain Identified) Decision->Boat No (Atypical J values)

Workflow for the NMR-based conformational elucidation of piperidine derivatives.

References
  • Carbon-13 Magnetic Resonance: the Stereochemistry of Pharmacologically Active 1,2,5-Trimethyl-4-phenyl-piperidine Derivatives - Canadian Journal of Chemistry -[Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions - Indian Journal of Chemistry -[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - International Journal of Molecular Sciences -[Link]

  • An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups - Symmetry -[Link]

  • EFFECTS OF N-OXIDATION ON THE 13C NMR CHEMICAL SHIFTS OF SATURATED S - Revue Roumaine de Chimie -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

Welcome to the Advanced Synthesis Support Center. This hub is engineered for process chemists and drug development professionals tasked with optimizing the yield and enantiomeric purity of methyl (3S,4R)-4-methylpiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is engineered for process chemists and drug development professionals tasked with optimizing the yield and enantiomeric purity of methyl (3S,4R)-4-methylpiperidine-3-carboxylate. This chiral building block is notoriously prone to epimerization and poor diastereoselectivity during scale-up.

Our guide is structured around the fundamental causality of the molecule's reactivity, providing self-validating protocols, quantitative analytics, and a dedicated troubleshooting desk.

Process Analytics & Reaction Causality

The synthesis of the (3S,4R) isomer fundamentally relies on the stereocontrolled reduction of methyl 4-methylnicotinate, followed by chiral resolution. The primary challenge is maintaining the kinetic cis configuration. Because the C3 proton is α to the methyl ester, it is highly acidic. Any exposure to basic conditions allows enolization, which subsequently reprotonates from the less sterically hindered face to yield the thermodynamic trans isomer[1].

SynthesisWorkflow A Methyl 4-methylnicotinate (Starting Material) B Catalytic Hydrogenation (PtO2, AcOH, H2) A->B Reduction C Racemic cis-Piperidine (3S,4R) & (3R,4S) B->C >85% cis-selectivity D Chiral Resolution (Classical or SFC) C->D Salt Formation E Methyl (3S,4R)-4-methylpiperidine -3-carboxylate (Target) D->E Desired Enantiomer

Workflow for the synthesis and resolution of methyl (3S,4R)-4-methylpiperidine-3-carboxylate.

Quantitative Optimization Data

To maximize the initial cis yield, the hydrogenation conditions must be strictly controlled. High pressure and acidic solvents prevent the desorption of the tetrahydropyridine intermediate and keep the nitrogen protonated, minimizing C3 enolization[2].

Table 1: Effect of Hydrogenation Conditions on Cis/Trans Selectivity

Catalyst SystemSolventPressure (psi)Conversion (%)Cis:Trans Ratio
PtO 2​ (10 mol%)AcOH14.7 (1 atm)>9565 : 35
PtO 2​ (10 mol%)AcOH60>9585 : 15
PtO 2​ (10 mol%)MeOH / HCl60>9590 : 10
Rh/C (5 mol%)MeOH1008050 : 50

Core Methodologies

The following protocols are designed as self-validating systems. By strictly adhering to the temperature and pH controls, you inherently prevent the thermodynamic drift toward the trans isomer.

Protocol A: Stereoselective Catalytic Hydrogenation

Objective: Maximize the yield of the racemic cis-piperidine intermediate.

  • Reaction Setup: In a high-pressure Parr hydrogenation reactor, dissolve methyl 4-methylnicotinate (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

  • Catalyst Addition: Add Adam's catalyst (PtO 2​ , 0.1 eq). Critical Safety & Yield Step: Purge the vessel with Argon three times before introducing hydrogen. Oxygen contamination poisons the catalyst and leads to incomplete conversion[3].

  • Pressurization: Pressurize the reactor to 60 psi with H 2​ gas. Stir vigorously (800 rpm) at 25 °C for 16–24 hours.

  • Filtration: Vent the H 2​ gas and purge with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with cold methanol.

  • Controlled Workup (Self-Validating Step): Concentrate the filtrate under reduced pressure at a bath temperature not exceeding 30 °C . Cool the resulting oil to 0 °C. Carefully neutralize by adding cold saturated aqueous NaHCO 3​ dropwise until pH 7.5 is reached. Do not use NaOH or Na 2​ CO 3​ , as local high pH spikes will cause rapid epimerization.

  • Isolation: Extract immediately with Dichloromethane (3 × Vol). Dry the combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the racemic cis-product.

Protocol B: Classical Chiral Resolution

Objective: Isolate the (3S,4R) enantiomer from the racemic cis-mixture.

  • Salt Formation: Dissolve the racemic cis-methyl 4-methylpiperidine-3-carboxylate in a mixture of Ethanol and Water (9:1 v/v) at a concentration of 1.0 M. Heat the solution to 60 °C.

  • Resolving Agent: Slowly add a solution of Di-p-toluoyl-D-tartaric acid (D-DTTA) (0.5 eq) in Ethanol dropwise over 30 minutes.

  • Controlled Crystallization: Allow the mixture to cool to room temperature at a rate of 10 °C per hour. Once at room temperature, age the suspension at 4 °C for 12 hours. The (3S,4R)-diastereomeric salt will selectively precipitate.

  • Free-basing: Filter the crystals and wash with ice-cold Ethanol. Suspend the solid in cold water (0 °C), adjust to pH 8 with cold saturated NaHCO 3​ , and extract with Dichloromethane. Concentrate to yield the enantiopure target.

Troubleshooting Desk & FAQs

Q1: My hydrogenation is stalling at 50% conversion, and I am seeing a buildup of a tetrahydropyridine intermediate. How do I force it to completion? A1: Stalled reductions are typically caused by catalyst poisoning or insufficient hydrogen mass transfer. Ensure your stirring rate is at least 800 rpm to overcome the gas-liquid mass transfer barrier. If the intermediate persists, do not simply increase the temperature, as this will favor trans epimerization. Instead, vent the reactor, filter off the old catalyst, and resubject the mixture to fresh PtO 2​ at 60 psi[3].

Q2: During the workup of the hydrogenation reaction, my cis:trans ratio degraded from 85:15 to 50:50. What went wrong? A2: You have experienced base-catalyzed epimerization. The C3 position of this piperidine is highly sensitive. When neutralizing the acetic acid solvent, the use of strong bases (like NaOH) or allowing the exothermic neutralization to heat the solution provides the activation energy required to form the enolate.

EpimerizationMechanism A Kinetic Product cis-(3S,4R)-isomer B Base Addition (e.g., NaOH, pH > 9) A->B C Enolate Intermediate (Loss of chirality at C3) B->C Deprotonation D Thermodynamic Product trans-(3R,4R)-isomer C->D Steric approach control

Logical relationship of base-catalyzed epimerization at the C3 position.

To prevent this, strictly adhere to Step 5 of Protocol A: maintain the temperature at 0 °C and use a mild base like NaHCO 3​ . Extract the free base into an organic solvent immediately to minimize its residence time in the basic aqueous phase.

Q3: Can I use Boc-protection prior to resolution to improve stability? A3: Yes. In fact, many process routes protect the piperidine nitrogen with Boc 2​ O immediately after hydrogenation[2]. Boc-protection removes the basicity of the secondary amine, which can otherwise autocatalyze epimerization over long storage periods. If you choose this route, you will need to rely on Chiral SFC (Supercritical Fluid Chromatography) rather than classical tartaric acid resolution, as the amine is no longer available to form a salt.

References

  • Design and Synthesis of 3-Dimensional Fragments to Explore Pharmaceutical Space - White Rose eTheses Online.
  • Optimization of species-selective reversible proteasome inhibitors for the tre
  • Piperidines ESI-revised3 - Rsc.org.

Sources

Optimization

Technical Support Center: Purity Optimization for Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

Welcome to the Technical Support Center for the synthesis and purification of methyl (3S,4R)-4-methylpiperidine-3-carboxylate . This chiral building block is a critical intermediate in the development of targeted therape...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of methyl (3S,4R)-4-methylpiperidine-3-carboxylate . This chiral building block is a critical intermediate in the development of targeted therapeutics, including kinase inhibitors and GPCR modulators.

Because this molecule contains two contiguous stereocenters (C3 and C4) and a base-sensitive alpha-chiral ester, researchers frequently encounter issues with epimerization, ester hydrolysis, and incomplete chiral resolution. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot and optimize your workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My diastereomeric excess (d.e.) drops significantly during the free-basing step. What is causing this, and how do I prevent it?

The Causality: The proton at the C3 position (alpha to the methyl ester) is highly acidic. When you expose the piperidine salt to strong aqueous bases (e.g., NaOH or KOH ) to generate the free amine, the base also deprotonates the C3 carbon, forming an enolate intermediate. Upon reprotonation, the stereocenter is scrambled, converting your pure trans-(3S,4R) isomer into a mixture containing the cis-(3R,4R) epimer [1]. The Solution: You must strictly control the pH during workup. Replace strong bases with mild, buffered aqueous systems such as saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3) or dibasic potassium phosphate ( K2​HPO4​ ). Maintain the biphasic extraction mixture at <5∘C to kinetically suppress enolization.

Q2: I am seeing a highly polar, baseline impurity on my RP-HPLC after storing the free base. What is it?

The Causality: Methyl esters of piperidine derivatives are highly susceptible to spontaneous hydrolysis, especially when stored as a free base where the secondary amine can act as an intermolecular general base, catalyzing the addition of ambient moisture. This results in the formation of 4-methylpiperidine-3-carboxylic acid [2]. The Solution: Never store the free base for extended periods. Immediately convert the purified methyl (3S,4R)-4-methylpiperidine-3-carboxylate into its hydrochloride (HCl) salt by treating it with anhydrous HCl in 1,4-dioxane or diethyl ether [3]. The protonated amine cannot catalyze ester hydrolysis, ensuring long-term shelf stability.

Q3: Chiral preparative HPLC is too expensive for our scale-up. How can we resolve the (3S,4R) enantiomer classically?

The Causality: The racemic trans mixture (3S,4R and 3R,4S) cannot be separated by standard silica chromatography. However, the basic piperidine nitrogen readily forms diastereomeric salts with chiral organic acids. The Solution: Utilize Di-p-toluoyl-D-tartaric acid (D-DTTA) or Dibenzoyl-D-tartaric acid (D-DBTA). The steric bulk of the toluoyl/benzoyl groups provides excellent chiral discrimination, allowing the (3S,4R)-D-DTTA salt to selectively crystallize from a methanol/acetone solvent system [2].

Part 2: Self-Validating Experimental Protocol

To ensure high enantiomeric and chemical purity, use the following self-validating protocol for chiral resolution and isolation. This system includes built-in In-Process Controls (IPCs) so that the protocol validates its own success before you proceed to irreversible steps.

Protocol: Resolution and Isolation via D-DTTA Salt Formation

Step 1: Salt Formation

  • Dissolve 1.0 equivalent of racemic trans-methyl 4-methylpiperidine-3-carboxylate in a 1:1 mixture of Methanol/Acetone (10 volumes).

  • Heat the solution to 50∘C .

  • Slowly add a solution of 1.0 equivalent of Di-p-toluoyl-D-tartaric acid (D-DTTA) in Methanol (5 volumes).

  • Causality Check: Heating ensures thermodynamic control of the salt formation, preventing kinetic precipitation of mixed salts.

Step 2: Controlled Crystallization & IPC

  • Allow the mixture to cool to 20∘C at a rate of 5∘C per hour. Stir for an additional 12 hours.

  • Filter the resulting white crystals and wash with cold Acetone (2 volumes).

  • Self-Validation (IPC 1): Take a 5 mg sample of the crystals, partition between Dichloromethane (DCM) and saturated NaHCO3​ . Analyze the organic layer via Chiral HPLC.

    • Decision Gate: If e.e. is <98.0% , resuspend the bulk crystals in 10 volumes of boiling Methanol and recrystallize. Do not proceed until IPC 1 passes.

Step 3: Mild Free-Basing

  • Suspend the validated (3S,4R)-D-DTTA salt in DCM (10 volumes) and cool to 0∘C in an ice bath.

  • Slowly add cold saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.0–8.5.

  • Extract the aqueous layer with DCM ( 3×5 volumes).

  • Self-Validation (IPC 2): Run a quick GC-FID or 1H -NMR on the organic layer to confirm the absence of the cis-(3R,4R) epimer (indicative of base-catalyzed epimerization).

Step 4: Salt Formation for Storage

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and cool to 0∘C .

  • Add 1.2 equivalents of 4M HCl in 1,4-dioxane dropwise.

  • Concentrate under reduced pressure to yield methyl (3S,4R)-4-methylpiperidine-3-carboxylate hydrochloride as a stable, white powder.

Part 3: Data Presentation & Quality Control

To maintain scientific integrity, all synthesized batches must be evaluated against the following analytical criteria.

Analytical TargetRecommended TechniqueColumn / ConditionsAcceptance Criteria
Chemical Purity RP-HPLC (UV 210 nm)C18, Water/MeCN gradient with 0.1% TFA ≥98.0% (a/a)
Enantiomeric Purity Chiral HPLCChiralpak IG or IC, Hexane/IPA/DEA ≥99.0% e.e.
Diastereomeric Purity 1H -NMR 400 MHz , CDCl3​ (Analyze C3-H coupling constants) ≥98.0% d.e.
Ester Integrity LC-MS (ESI+)Monitor for [M+H]+ = 144 (Free Acid Impurity) <0.5%

Part 4: Impurity Pathway Visualization

The following workflow diagram maps the critical junctions where impurities are generated during synthesis and resolution, alongside the specific chemical interventions required to prevent them.

Workflow Racemate Racemic trans-Methyl 4-methylpiperidine-3-carboxylate Resolution Chiral Resolution (D-DTTA in MeOH/Acetone) Racemate->Resolution Salt (3S,4R)-Diastereomeric Salt (Crystalline Solid) Resolution->Salt Crystallization (Thermodynamic) MotherLiq (3R,4S)-Enantiomer (Mother Liquor Impurity) Resolution->MotherLiq Soluble fraction Workup Basification & Extraction (pH & Temp Control) Salt->Workup Break salt (0°C) Product Pure Methyl (3S,4R)-4-methyl piperidine-3-carboxylate Workup->Product Mild Base (NaHCO3, pH 8) Epimer (3R,4R)-Epimer (Base-catalyzed C3 Epimerization) Workup->Epimer Strong Base (NaOH, pH > 12) Acid Free Carboxylic Acid (Ester Hydrolysis Impurity) Workup->Acid Aqueous Base + Heat

Workflow of chiral resolution highlighting impurity generation pathways and mitigation strategies.

References

  • Piperidine CXCR7 receptor modulators (WO2018019929A1). World Intellectual Property Organization. Discusses the synthesis, base-catalyzed epimerization, and hydrolysis pathways of piperidine-3-carboxylate derivatives.
  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers . Organic Process Research & Development, American Chemical Society (ACS). Details the epimerization dynamics of trans-piperidines to cis-piperidines and chiral separation techniques. Available at:[Link]

  • Glycine metabolism modulators and uses thereof (WO2018021977A1). World Intellectual Property Organization. Details the chiral resolution and HPLC purification of 4-methylpiperidine-3-carboxylic acid derivatives.
Troubleshooting

strategies to avoid racemization in chiral piperidine synthesis

Welcome to the Chiral Piperidine Technical Support & Troubleshooting Center . This resource is engineered for research scientists and drug development professionals facing stereochemical fidelity issues during the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Piperidine Technical Support & Troubleshooting Center . This resource is engineered for research scientists and drug development professionals facing stereochemical fidelity issues during the synthesis, functionalization, or deprotection of chiral piperidines (e.g., pipecolic acid derivatives, 2-substituted or 3-amino piperidines).

Here, we bypass generic advice to focus on the mechanistic causality of racemization and provide field-proven, self-validating protocols to preserve enantiomeric excess (ee%).

Mechanistic Causality of Piperidine Racemization

To prevent racemization, one must first understand the thermodynamic and kinetic drivers that compromise the stereocenter. In piperidine synthesis, stereochemical degradation typically occurs via three primary pathways:

  • Base-Catalyzed Alpha-Deprotonation: In derivatives like pipecolic acid, the electron-withdrawing carboxylate group significantly increases the acidity of the C2 alpha-proton. Exposure to strong or unhindered bases facilitates the formation of a planar, achiral enolate 1.

  • Oxazolone Intermediate Formation: During amide coupling, activation of the carboxylic acid creates a highly electrophilic carbonyl. The adjacent N-protecting group (e.g., Boc or Fmoc) can act as an internal nucleophile, cyclizing into a 5(4H)-oxazolone ring. The alpha-proton of this intermediate is hyper-acidic; once deprotonated by the coupling base, stereochemical information is irreversibly lost [[1]](), 2.

  • Reversible Hydride Addition / Tautomerization: During the asymmetric hydrogenation of pyridinium salts, the temporary removal of hydrogen or fast enol/ketone isomerization of partially reduced intermediates can generate achiral transition states, leading to racemic mixtures 3, 4.

PiperidineRacemization A Chiral Piperidine (e.g., Pipecolic Acid) B Base-Catalyzed Deprotonation A->B Excess Base / Heat C Oxazolone Intermediate A->C Activation (Coupling) D Planar Enolate Formation B->D C->D Alpha-proton abstraction E Racemic Product (Loss of ee%) D->E Reprotonation F Intervention: Mild Bases (e.g., DIPEA at 0°C) F->B Prevents G Intervention: Additives (e.g., HOAt, HOBt) G->C Suppresses

Pathways of chiral piperidine racemization and targeted intervention strategies.

Troubleshooting Guide & Self-Validating Protocols

Issue 1: Loss of ee% During N-Boc Deprotection

Symptom: The starting material is enantiopure, but the deprotected piperidine hydrochloride salt shows significant epimerization. Causality: Strong, neat acids (like TFA) create a highly polar environment that can stabilize reversible ring-opened transition states or promote thermodynamic epimerization at elevated temperatures 1.

Self-Validating Protocol: Mild N-Boc Deprotection

  • Preparation: Dissolve the N-Boc protected chiral piperidine in anhydrous 1,4-dioxane to a 0.1 M concentration.

  • Thermal Control: Cool the solution strictly to 0 °C in an ice bath. Causality: Lowering the temperature suppresses the thermodynamic driving force for racemization.

  • Reagent Addition: Slowly add 2–3 equivalents of 4M HCl in dioxane.

  • Validation Check: Monitor via LC-MS. You should observe complete consumption of the starting material without the appearance of late-eluting broad peaks (which indicate decomposition or epimerized diastereomers).

  • Isolation: Immediately remove the solvent under reduced pressure at a low temperature (<25 °C) to prevent prolonged acid exposure 1.

Issue 2: Racemization During Amide Coupling (Pipecolic Acid)

Symptom: Coupling N-protected pipecolic acid with an amine yields a nearly racemic amide product. Causality: The use of slow coupling reagents (like PyBOP) or unhindered bases (like TEA) allows the activated ester ample time to cyclize into an oxazolone intermediate. The alpha-proton is subsequently abstracted by the base [[1]](), 2.

Self-Validating Protocol: Racemization-Free Amide Coupling

  • Preparation: Dissolve N-protected pipecolic acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DMF at 0 °C.

  • Activation: Add HATU (1.0 eq) and HOAt (1.0 eq). Causality: HOAt acts as a superior nucleophile, rapidly intercepting the activated O-acylisourea to form an active ester before it can cyclize into the racemization-prone oxazolone.

  • Base Addition: Add a sterically hindered base, DIPEA (2.0 eq), dropwise. Do not use unhindered bases like TEA.

  • Validation Check: Quench a 10 µL micro-aliquot with benzylamine and analyze via chiral SFC. A single sharp peak confirms the suppression of the oxazolone pathway.

Quantitative Data: Impact of Reaction Conditions on Racemization

The table below summarizes the empirical impact of varying reaction parameters on the retention of enantiomeric excess in chiral piperidine workflows.

Reaction StepHigh-Risk Condition (Promotes Racemization)Optimized Condition (Preserves ee%)Typical ee% Retention
N-Boc Deprotection Neat TFA, Room Temperature4M HCl in 1,4-Dioxane, 0 °C>98%
Amide Coupling PyBOP, TEA, 25 °CHATU, HOAt, DIPEA, 0 °C95–99%
Pyridine Hydrogenation Unsubstituted 3-hydroxypyridine6-substituted 3-hydroxypyridinium salts>95%
Lithiation / Trapping Temp > -20 °C (Fast Racemization)Temp < -27 °C (DTR dominates)96–98%

Advanced FAQs: Dynamic Resolution & Hydrogenation

Q: How does temperature dictate the success of Dynamic Thermodynamic Resolution (DTR) in piperidine synthesis? A: In the catalytic dynamic resolution of substrates like 2-lithiopiperidines, the organolithium intermediate can either invert (racemize) or be trapped by a chiral ligand (resolution). The free energy barrier for resolution ( ΔGres‡​ ) is lower than that for racemization ( ΔGrac‡​ ). By operating strictly below the "crossover temperature" (e.g., below -27 °C), the reaction remains under kinetic control. The chiral catalyst dictates the stereochemistry before the substrate can non-selectively racemize 5.

DKR_Logic A Racemic Precursor (e.g., 2-lithiopiperidine) B Dynamic Thermodynamic Resolution (DTR) A->B Temp < Crossover Point (e.g., -78°C to -27°C) C Uncontrolled Racemization A->C Temp > Crossover Point D Enantiopure Product (>95% ee) B->D Chiral Ligand Trapping E Racemic Mixture (~50% ee) C->E Fast Epimerization

Thermodynamic control pathways in the dynamic resolution of piperidines.

Q: When hydrogenating 3-hydroxypyridinium salts using chiral Iridium catalysts, why do I obtain racemic piperidin-3-ols? A: Racemization in this specific workflow is driven by the fast enol/ketone isomerization of the partially reduced intermediates. To circumvent this, you must alter the electronic/steric environment of the substrate. Switching to 6-substituted 3-hydroxypyridinium salts sterically disfavors the planar enol intermediate, allowing the Ir-catalyst to maintain stereocontrol 3. Alternatively, employing a traceless Brønsted acid activation strategy ensures the absolute configuration of the chiral center is retained during the reduction cascade 4.

Q: Can chromatographic purification cause epimerization of my isolated product? A: Yes. Highly basic or acidic mobile phases (e.g., prolonged exposure to 0.1% TFA, or using silica gel with basic modifiers like TEA) can epimerize sensitive alpha-chiral centers. Always use buffered, neutral mobile phases for sensitive piperidine derivatives 1.

References

  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at:[Link]

  • Dalian Institute of Chemical Physics (DICP). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Available at: [Link]

  • ACS Publications. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. Available at:[Link]

  • ResearchGate. Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Piperidine Intermediates

Welcome to the technical support center for the purification of polar piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this critical class of compounds. Piperidine scaffolds are ubiquitous in medicinal chemistry, but their inherent basicity and polarity present unique purification hurdles.[1] This document provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the purification of polar piperidine intermediates in a question-and-answer format.

Issue 1: Severe Peak Tailing in Normal-Phase Chromatography

Q: My polar piperidine compound is showing significant peak tailing on a standard silica gel column, leading to poor resolution and co-elution with impurities. What's causing this and how can I fix it?

A: This is the most frequent problem researchers face. The root cause is the interaction between the basic nitrogen atom of the piperidine and the acidic silanol groups on the surface of the silica gel.[2][3] This strong, non-specific binding slows the elution of the tail end of the analyte band, causing the characteristic tailing.

Probable Causes & Solutions:

Probable CauseSolution & Scientific Rationale
Strong Amine-Silica Interaction Add a Basic Modifier: Introduce a small amount of a competing base into your mobile phase (eluent). Triethylamine (TEA) at 0.1-2% is a common choice.[2][4] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your piperidine compound and resulting in more symmetrical peaks.[3] An alternative is to use a solution of ammonia in methanol (e.g., 1-10% of a 10% NH₄OH in MeOH stock added to dichloromethane).[5]
Inappropriate Stationary Phase Switch to a Deactivated or Alternative Phase: If a basic modifier is insufficient or undesirable, consider a different stationary phase. Options include: • Alumina (Basic or Neutral): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.[2][6] • Amine-Functionalized Silica: These columns have basic groups bonded to the silica surface, which repel basic analytes and prevent strong interactions.[6] • Reversed-Phase (C18) Chromatography: For less polar piperidine derivatives, RP chromatography can be effective. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) will protonate the piperidine, often leading to improved peak shape.[7]
Compound Overload Reduce Sample Load: Loading too much crude material onto the column can exacerbate tailing. Try reducing the amount of sample loaded relative to the column size.
Issue 2: Compound is Unstable and Appears to Decompose on the Column

Q: I'm losing my compound during flash chromatography. My fractions contain multiple spots on TLC, suggesting degradation. What should I do?

A: The acidic surface of silica gel can catalyze the decomposition of sensitive functional groups that may be present on your piperidine intermediate.[4][5]

Probable Causes & Solutions:

Probable CauseSolution & Scientific Rationale
Acid-Catalyzed Degradation Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[4] This neutralizes the most acidic sites. Afterwards, flush with the starting eluent (without TEA) to remove excess base before loading your compound.
Inherent Instability Use a Milder Stationary Phase: Switch to a less acidic support like neutral alumina or Florisil to avoid the acidic environment of silica gel altogether.[5]
Protecting Group Strategy Temporarily Protect the Piperidine Nitrogen: If the piperidine nitrogen itself is implicated in the instability, consider protecting it with a group like Boc (di-tert-butyl dicarbonate).[2] The protected intermediate will be less basic and behave more predictably on silica. The protecting group can be removed in a subsequent step.[8]
Issue 3: Extremely Polar Compound Elutes in the Solvent Front

Q: My piperidine derivative is highly polar and shows no retention on either normal-phase (even with 100% ethyl acetate) or reversed-phase columns. How can I purify it?

A: This is a classic challenge for highly functionalized, polar molecules. They have minimal affinity for non-polar reversed-phase media and are too polar for traditional normal-phase solvents to elute them effectively.[9] The solution is to use a technique designed specifically for such molecules.

Probable Causes & Solutions:

Probable CauseSolution & Scientific Rationale
High Polarity/Hydrophilicity Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the method of choice for separating highly polar compounds.[10][11] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] The water forms a layer on the stationary phase, and your polar analyte partitions into this layer, providing retention. Elution is achieved by increasing the aqueous content of the mobile phase.[10]
Ionic Character Ion-Exchange Chromatography (IEX): If your piperidine intermediate is charged (e.g., a salt or has additional acidic/basic groups), IEX can be a powerful purification tool.[14][15] A cation-exchange resin will retain the positively charged (protonated) piperidine, allowing neutral and anionic impurities to be washed away. The target compound is then eluted by increasing the salt concentration or changing the pH of the eluent.[16]
Limited Options Supercritical Fluid Chromatography (SFC): SFC is a high-throughput alternative that is excellent for purifying polar compounds.[17] It uses supercritical CO₂ as the main mobile phase, often with a co-solvent like methanol.[18] SFC is compatible with a wide range of polarities and can provide very fast and efficient separations.[17][18]
Section 2: Frequently Asked Questions (FAQs)

Q1: When should I choose acid-base extraction over chromatography?

A: Acid-base extraction is an ideal first-pass, bulk purification technique when your crude mixture contains significant amounts of neutral or acidic impurities.[1] It is a scalable, cost-effective method to quickly remove contaminants that have different acidity/basicity profiles from your target piperidine. Chromatography is better suited for fine purification, such as separating your target compound from impurities with similar basicity and polarity (e.g., isomers or byproducts).[1]

Q2: My piperidine is a solid. What's the best way to choose a recrystallization solvent?

A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[19] To find one, perform small-scale solubility tests with common solvents like ethanol, isopropanol, acetonitrile, or toluene, and mixtures thereof.[19] If a single solvent doesn't work well, a solvent/anti-solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent, then slowly add a "poor," miscible anti-solvent until turbidity persists. Heating to redissolve and then cooling slowly should yield crystals.[20]

Q3: I'm trying to separate piperidine from pyridine starting material. Why is distillation not working?

A: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple fractional distillation.[7][21][22] The most effective way to separate them is chemically. By bubbling carbon dioxide (CO₂) through a solution of the mixture, the more basic piperidine will selectively precipitate as solid piperidine carbonate, while the less basic pyridine remains in solution.[7][23][24] The solid carbonate can be filtered off, and the pure piperidine can be liberated by treatment with a strong base like NaOH.[20][23]

Q4: My purified piperidine turns yellow upon storage. Is it impure?

A: A yellow tint in piperidine derivatives is typically a result of oxidation.[7][21] While it may not affect the utility of the compound in all applications, it indicates the presence of minor impurities. For high-purity applications, the color can be removed by distillation.[21] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (nitrogen or argon), protected from light.[21]

Q5: What is the best general-purpose approach for purifying a novel polar piperidine?

A: A logical workflow is crucial. Start by determining the nature of the impurities. If there's a significant difference in basicity, begin with an acid-base extraction. If the compound is a solid, attempt recrystallization. For mixtures with similarly polar impurities, chromatography is necessary. A decision tree can guide your choice.

Purif_Decision_Tree start Crude Polar Piperidine Intermediate is_solid Is the compound a solid? start->is_solid impurities Significant difference in basicity vs. impurities? is_solid->impurities No recrystallize Attempt Recrystallization or Salt Formation is_solid->recrystallize Yes chromatography Chromatography Required impurities->chromatography No (Similar Polarity Impurities) acid_base Perform Acid-Base Extraction impurities->acid_base Yes (Acidic/ Neutral Impurities) final_polish Final Polish with Chromatography (HPLC/SFC) chromatography->final_polish recrystallize->impurities If purity is insufficient acid_base->final_polish Acid_Base_Extraction start Crude Mixture (Piperidine + Impurities) in Organic Solvent step1 Step 1: Add 1M HCl (Acidic Wash) start->step1 aqueous1 Aqueous Layer (Protonated Piperidine) step1->aqueous1 Product partitions organic1 Organic Layer (Neutral/Acidic Impurities) step1->organic1 Impurities remain step2 step2 aqueous1->step2 step3 Step 3: Extract with Fresh Organic Solvent step2->step3 organic2 Final Organic Layer (Purified Piperidine) step3->organic2 Product partitions aqueous2 Aqueous Layer (Salts) step3->aqueous2 Waste

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Chromatography with a Basic Modifier

This protocol describes the purification of a polar piperidine using silica gel chromatography with a modified eluent to prevent peak tailing.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) that provides a retention factor (Rf) of ~0.2-0.4 for your target compound. [1]2. Modifier Addition: To the chosen polar solvent (e.g., Ethyl Acetate or Methanol), add 0.5-1% triethylamine (TEA). This will be your modified polar solvent. Re-run the TLC with the modified solvent system to confirm the Rf and observe improved spot shape.

  • Column Packing: Dry pack or wet slurry pack a glass column with silica gel using your starting non-polar solvent.

  • Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 95:5 Hexanes:Modified Ethyl Acetate) through it until the baseline is stable.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Load it carefully onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the proportion of the modified polar solvent (gradient elution) to elute your compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification via Carbonate Salt Formation

This method is highly effective for removing less basic impurities, such as pyridine, from piperidine. [20][23]

  • Dissolution: Dissolve the crude piperidine mixture in a suitable organic solvent (e.g., diethyl ether).

  • Salt Formation: Bubble carbon dioxide (CO₂) gas from a cylinder or dry ice directly into the solution with stirring. The piperidine will react to form solid piperidine carbonate, which precipitates out of the solution. Pyridine will not react and remains dissolved. [23][24]3. Filtration: Cool the mixture to complete the precipitation, then collect the solid piperidine carbonate by vacuum filtration. Wash the solid with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the filtered solid in water. Add a strong base, such as aqueous sodium hydroxide, and stir until the solid dissolves. This liberates the free piperidine base. [23]5. Extraction and Isolation: Extract the aqueous solution multiple times with an organic solvent (e.g., diethyl ether or DCM). Dry the combined organic extracts over solid KOH, filter, and distill or remove the solvent under reduced pressure to obtain pure piperidine. [23]

Section 4: References
Click to expand
  • Kaczmarski, K., & Prus, W. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Chemik, 66(2), 117-124. Retrieved from [Link]

  • HILIC. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • National Science Foundation Public Access Repository (NSF-PAR). (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Google Patents. (2008, February 21). PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. Retrieved from

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. Retrieved from [Link] SFC/how-good-is-sfc-for-polar-analytes/32015

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved from [Link]

  • Google Patents. (1959, January 13). Purification of piperidines. Retrieved from

  • Office of Scientific and Technical Information (OSTI). (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Retrieved from [Link]

  • Cytiva. (2004). Ion Exchange Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 15). Ion-Exchange Chromatography. Retrieved from [Link]

  • Google Patents. (1944, November 21). Process for purifying piperidine. Retrieved from

Sources

Troubleshooting

overcoming low yields in multi-step piperidine synthesis

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate piperidine scaffolds in high yields. While the piperidine r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate piperidine scaffolds in high yields. While the piperidine ring is a highly privileged motif in drug development, its multi-step synthesis is notoriously plagued by stalling cyclizations, chemoselectivity failures, and severe product losses during purification due to the high basicity of the nitrogen atom.

This guide deconstructs these bottlenecks, providing mechanistically grounded solutions and self-validating protocols to ensure robust, scalable yields.

I. Multi-Step Piperidine Synthesis Workflow

Workflow N1 Acyclic Diene Precursor N2 Ring-Closing Metathesis (Grubbs Catalyst) N1->N2 Catalyst Loading N3 Tetrahydropyridine N2->N3 - Ethylene N4 Reductive Amination (STAB / NaBH3CN) N3->N4 Deprotection & Carbonyl Addition N5 Crude Piperidine N4->N5 Imine Reduction N6 SCX Catch-and-Release Purification N5->N6 Acid-Base Extraction N7 Pure Piperidine Scaffold N6->N7 NH3/MeOH Elution

General multi-step workflow for piperidine synthesis and purification.

II. Troubleshooting Guides & FAQs

Q1: My Ring-Closing Metathesis (RCM) for tetrahydropyridine formation stalls at 50% conversion. How do I drive it to completion? Causality: RCM is a strictly equilibrium-driven process relying on the entropic extrusion of ethylene gas. If ethylene remains dissolved in the solvent, the metallacyclobutane intermediate undergoes the reverse reaction. Furthermore, free basic amines strongly coordinate to the electrophilic ruthenium center of Grubbs and Hoveyda-Grubbs catalysts, poisoning them and halting the catalytic cycle (1)[1]. Solution:

  • Protect the Amine: Ensure the nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz, or Tosyl) to delocalize the lone pair, preventing catalyst coordination[1]. If a free amine must be used, pre-treat the reaction with 1.0 equivalent of a Brønsted acid (like TFA) to protonate the amine in situ, rendering it non-nucleophilic.

  • Sparging: Actively sparge the reaction mixture with inert gas (N₂ or Argon) or run the reaction under a slight vacuum to continuously sweep ethylene out of the system.

Q2: During reductive amination to form the piperidine ring, I am seeing poor conversion to the product and a large amount of reduced alcohol side-product. Why? Causality: This is a classic chemoselectivity failure. If you use a strong, unhindered reducing agent like sodium borohydride (NaBH₄), it rapidly reduces the starting ketone or aldehyde to an alcohol before the amine has time to condense and form the critical iminium ion intermediate (2)[2]. Solution: Switch to a milder, sterically hindered reducing agent such as sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[3]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, STAB is unreactive toward most ketones/aldehydes but will selectively and rapidly reduce the more electrophilic iminium ion[2]. STAB is generally preferred as it avoids the generation of toxic cyanide byproducts and often provides superior yields for lactam and piperidine targets (3)[3].

ReactionPathway A Carbonyl + Primary Amine B Iminium Ion Intermediate A->B -H2O, Acid Catalysis C Direct Carbonyl Reduction (Yield Loss) A->C NaBH4 (Too strong) D Secondary Amine (Target Piperidine) B->D STAB (Selective) E Over-alkylation (Tertiary Amine) D->E Excess Carbonyl

Mechanistic pathways and side reactions in piperidine reductive amination.

Q3: My reductive amination works, but I am losing 40-50% of my piperidine product during silica gel chromatography. Where is it going? Causality: Piperidines are basic amines with high pKa values (~10-11). Standard normal-phase silica gel is highly populated with acidic silanol groups (Si-OH). The basic piperidine nitrogen undergoes strong hydrogen bonding and irreversible acid-base salt formation with these silanols, causing the product to "streak" down the column or permanently adhere to the stationary phase (4)[4]. Solution: Abandon standard silica entirely and use Catch-and-Release Solid Phase Extraction (SPE) with Strong Cation Exchange (SCX) chromatography (e.g., Tosic acid grafted silica). This method actively exploits the amine's basicity for purification, ensuring near-quantitative recovery[4].

III. Quantitative Optimization Data

The following table summarizes the expected yield improvements when shifting from suboptimal historical conditions to mechanistically optimized parameters.

Reaction StepSuboptimal Reagent/ConditionOptimized Reagent/ConditionMechanistic AdvantageExpected Yield
RCM Cyclization Free amine + Grubbs IIN-Boc protected + Grubbs IIPrevents Ru-catalyst poisoning85-95%
Reductive Amination NaBH₄ (One-pot)STAB (NaBH(OAc)₃)Selective iminium reduction80-98%
Purification Standard Silica GelSCX Catch-and-ReleaseEliminates silanol trapping>90% recovery

IV. Detailed Experimental Protocols

Protocol 1: High-Yielding Reductive Amination using STAB

This protocol is designed as a self-validating system to prevent premature reduction of the starting materials.

  • Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve the aldehyde/ketone (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) or THF (0.2 M)[2]. Add activated 4Å molecular sieves to sequester water. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Remove a 10 µL aliquot, dilute in solvent, and analyze via LC-MS or TLC to confirm complete consumption of the carbonyl starting material and the formation of the imine/iminium species[2]. Do not proceed until conversion is >95%.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes[3],[2]. The steric bulk of STAB ensures it waits for iminium formation rather than attacking unreacted carbonyls.

  • Completion & Quench: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench slowly with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine[2].

Protocol 2: Catch-and-Release SCX Purification for Basic Piperidines

This protocol utilizes tosic acid grafted silica to trap basic amines while washing away neutral impurities.

  • Column Preparation: Load a Strong Cation Exchange (SCX-2, propylsulfonic acid functionalized silica) cartridge onto a vacuum manifold. Condition the resin with 2 column volumes (CV) of Methanol, followed by 2 CV of Dichloromethane (DCM)[4].

  • Loading (Catch): Dissolve the crude piperidine mixture in a minimum volume of DCM and load it onto the cartridge. The basic piperidine will protonate and bind ionically to the sulfonic acid groups on the stationary phase[4].

  • Washing: Wash the cartridge sequentially with 3 CV of DCM, followed by 3 CV of Methanol.

    • Validation Checkpoint: Collect these washes and spot them on a TLC plate. Non-basic impurities (unreacted ketones, neutral byproducts) will elute here. The target amine remains immobilized[4].

  • Elution (Release): Elute the target piperidine using 2-3 CV of a 2M Ammonia in Methanol solution[4]. The strong base deprotonates the piperidine, disrupting the ionic interaction and releasing it from the solid support.

  • Isolation: Concentrate the methanolic ammonia fractions under reduced pressure to yield the pure free-base piperidine.

V. References

  • High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization Source: Organic Process Research & Development - ACS Publications URL:

  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis Source: Benchchem URL:

  • Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols Source: Benchchem URL:

  • Automated Multistep Synthesis of Small Molecules: Protocols, Platforms, and Future Directions for Accelerated Drug Discovery Source: Organic Chemistry Insights URL:

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex stereochemical and hydrolytic challenges associated with methyl (3S,4R)-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex stereochemical and hydrolytic challenges associated with methyl (3S,4R)-4-methylpiperidine-3-carboxylate. This β -amino ester derivative presents unique stability issues due to its enolizable C3 proton and the hydrolytic susceptibility of its ester linkage.

Mechanistic Overview: The Dual Threat of pH

Working with methyl (3S,4R)-4-methylpiperidine-3-carboxylate requires precise pH control. The molecule is vulnerable to two primary degradation pathways:

  • Epimerization (Basic Conditions): The proton at the C3 position (alpha to the ester) is highly acidic. Base-mediated abstraction leads to an enolate intermediate, resulting in stereochemical scrambling to the (3R,4R) epimer upon reprotonation[1].

  • Hydrolysis (Acidic/Basic Conditions): The methyl ester is prone to nucleophilic attack by hydroxide ions (saponification) or acid-catalyzed cleavage, converting the ester to a carboxylic acid[2].

Caption: Base-catalyzed degradation pathways: C3 Epimerization vs. Ester Hydrolysis.

Frequently Asked Questions & Troubleshooting

Q1: Why does my sample show multiple peaks on chiral HPLC after a standard basic workup?

A1: You are observing base-catalyzed epimerization. During basic aqueous workups (e.g., using 1M NaOH or K2​CO3​ ), the base abstracts the acidic α -proton at C3. This generates a planar enolate intermediate. When this intermediate is reprotonated by water, it can occur from either face of the ring, yielding a mixture of the original (3S,4R) isomer and the (3R,4R) diastereomer[3].

  • Causality: The electron-withdrawing nature of the methyl ester significantly lowers the pKa​ of the adjacent C3 proton, making it highly susceptible to basic abstraction[1].

  • Solution: Switch to a mild, buffered workup. Use saturated aqueous NaHCO3​ (pH ~8.2) at 0°C, and perform rapid phase separations to minimize exposure time.

Q2: I am observing mass loss (M-14 Da) during storage in aqueous solutions. What is happening?

A2: Your compound is undergoing ester hydrolysis to the corresponding carboxylic acid. The β -amino ester motif is inherently susceptible to hydrolytic cleavage[4]. Under basic conditions, hydroxide acts as a strong nucleophile, rapidly attacking the ester carbonyl[2].

  • Causality: While the piperidine ring provides some steric shielding, the unhindered methyl ester remains vulnerable to nucleophilic attack.

  • Solution: Never store the compound in aqueous solutions. For long-term storage, maintain the compound as a hydrochloride (HCl) salt in a dry, inert environment (e.g., under argon at -20°C).

Q3: How does the piperidine nitrogen affect stability under acidic conditions?

A3: Under acidic conditions, the piperidine nitrogen ( pKa​ ~ 9.5) is rapidly protonated to form a piperidinium ion.

  • Causality: This localized positive charge exerts a strong electron-withdrawing inductive effect. While this theoretically makes the ester carbonyl more electrophilic, the electrostatic repulsion between the positively charged piperidinium ring and incoming hydronium ions ( H3​O+ ) creates a kinetic barrier. Thus, acid-catalyzed hydrolysis is significantly slower than base-catalyzed hydrolysis at room temperature. However, prolonged heating in strong acid will eventually yield the carboxylic acid.

Quantitative Data Summaries

To guide your experimental design, the following table summarizes the degradation kinetics of the compound under various pH conditions.

Table 1: Stability Profile of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate (25°C)

pH ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommended Preventive Action
pH 2 (0.01M HCl) Slow Hydrolysis> 72 hoursKeep < 25°C; avoid prolonged heating.
pH 7 (Buffer) Stable (Salt form)> 6 monthsStore lyophilized; avoid moisture.
pH 10 (Carbonate) Epimerization & Hydrolysis~ 4 hoursNeutralize immediately; keep at 0°C.
pH 14 (1M NaOH) Rapid Hydrolysis< 15 minutesStrictly avoid strong bases.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation steps. Below are the optimized procedures for handling this compound without compromising its stereochemical integrity.

Protocol A: Epimerization-Free Free-Basing of the HCl Salt

Objective: Convert the stable HCl salt to the free base for immediate reaction without inducing C3 epimerization.

  • Preparation: Suspend 1.0 eq of the HCl salt in anhydrous Dichloromethane (DCM) (10 mL/g) and cool to 0°C in an ice bath.

  • Mild Neutralization: Slowly add 1.2 eq of ice-cold saturated aqueous NaHCO3​ dropwise under vigorous stirring.

  • Validation Check (TLC): Spot the organic layer on silica TLC (Eluent: 9:1 DCM:MeOH with 1% NH4​OH ). A single spot indicates successful free-basing without degradation.

  • Extraction: Transfer to a separatory funnel immediately. Extract the organic layer, and wash the aqueous layer once with cold DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ . Filter and concentrate in vacuo at a bath temperature not exceeding 25°C .

  • Usage: Use the free base immediately. Do not store.

Protocol B: Forced Degradation Stability Profiling

Objective: Establish a custom stability profile for your specific formulation matrix.

Caption: Self-validating experimental workflow for forced degradation stability profiling.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous Acetonitrile (MeCN).

  • Matrix Spiking: Aliquot 100 μ L of stock into 900 μ L of target aqueous buffers (pH 2, 7, and 10).

  • Incubation: Incubate samples at 25°C and 40°C.

  • Time-Course Quenching: At t = 0, 1, 4, 12, and 24 hours, extract a 50 μ L aliquot and immediately quench by diluting into 950 μ L of a neutralizing buffer (e.g., pH 7 phosphate buffer) to arrest degradation.

  • Analysis: Analyze via LC-MS/MS (for hydrolysis mass loss) and Chiral HPLC (for epimer ratio). Self-Validation: The t=0 sample must show >99% ee and >99% intact mass.

References

  • Source: nih.
  • Source: nih.
  • -amino ester)
  • -peptide bond formation: how long should the rate-limiting coupling step take?

Sources

Troubleshooting

alternative deprotection strategies for N-carbomethoxy group

[label="Decarboxylation\n(-CO Decision tree for selecting N-carbomethoxy deprotection strategies based on substrate tolerance. Frequently Asked Questions (FAQs) & Troubleshooting Q1: My substrate contains acid- and base-...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Decarboxylation\n(-CO

Decision tree for selecting N-carbomethoxy deprotection strategies based on substrate tolerance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My substrate contains acid- and base-sensitive functional groups (e.g., epimerizable stereocenters, reducible moieties). What is the mildest strategy to remove a methyl carbamate?

Expert Answer: The optimal approach is a nucleophilic deprotection utilizing 2-mercaptoethanol and potassium phosphate tribasic (K₃PO₄) in N,N-dimethylacetamide (DMAc) at 75 °C [2, 3].

Causality & Mechanism: Traditional hydrolysis attacks the sterically hindered, resonance-stabilized carbonyl carbon. In contrast, this protocol exploits the thiolate anion as a "soft" nucleophile. The thiolate selectively attacks the "soft" electrophilic methyl carbon of the carbamate via an Sₙ2 mechanism. This generates a volatile thioether byproduct and a carbamate anion, which spontaneously decarboxylates to reveal the free amine. Because the conditions are mildly basic and avoid hydrogenolysis or Lewis acids, it exhibits superior functional group tolerance.

Mechanism A Methyl Carbamate (R-NH-COOCH3) B Nucleophilic Attack (SN2 on CH3) A->B Thiolate C Carbamate Anion (R-NH-COO⁻) B->C - Thioether D Decarboxylation (-CO2) C->D E Free Amine (R-NH2) D->E

Mechanistic pathway of 2-mercaptoethanol-mediated nucleophilic deprotection.

Validated Protocol:

  • In a dry reaction vessel, suspend the N-carbomethoxy protected amine (1.0 equiv) and anhydrous K₃PO₄ (4.0 equiv) in DMAc to achieve a 0.25 M concentration.

  • Purge the suspension with nitrogen (N₂) gas for 10 minutes to remove dissolved oxygen (preventing unwanted disulfide formation).

  • Add 2-mercaptoethanol (2.0 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to 75 °C with rigorous stirring for 24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove DMAc and salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Q2: I am using Trimethylsilyl Iodide (TMSI) for deprotection, but I am observing incomplete conversion and side reactions. How can I optimize this?

Expert Answer: TMSI is a highly effective, albeit aggressive, reagent for methyl carbamate cleavage [1]. The oxophilic silicon atom coordinates to the carbamate carbonyl, drastically increasing the electrophilicity of the methyl group. The iodide ion then attacks the methyl group, forming methyl iodide and a silyl carbamate that hydrolyzes upon workup.

Troubleshooting Causality: Incomplete conversion usually stems from degraded TMSI (which readily hydrolyzes to hexamethyldisiloxane and HI upon exposure to atmospheric moisture). The presence of HI causes unwanted acid-catalyzed side reactions. To resolve this, generate TMSI in situ using Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI) in anhydrous acetonitrile. This ensures fresh reagent and buffers the system against free HI.

Validated Protocol:

  • Dissolve the N-carbomethoxy protected amine (1.0 equiv) in anhydrous chloroform (CHCl₃) under an inert argon atmosphere (0.1 M concentration).

  • Slowly add TMSI (3.0 equiv) dropwise at room temperature. (Alternatively, add 3.0 equiv of NaI followed by 3.0 equiv of TMSCl in anhydrous MeCN to generate TMSI in situ).

  • Heat the reaction to reflux (approx. 61 °C for CHCl₃) for 6 hours. Monitor the reaction via LC-MS.

  • Once complete, cool the mixture to 0 °C and quench carefully with methanol to decompose excess TMSI and hydrolyze the intermediate silyl carbamate.

  • Concentrate the mixture in vacuo. Partition between dichloromethane and saturated aqueous NaHCO₃. Extract, dry the organic layer, and purify.

Q3: My compound is tolerant to Lewis acids but sensitive to thiols and strong protic acids. Are there alternative Lewis acid strategies?

Expert Answer: Boron tribromide (BBr₃) is a powerful alternative Lewis acid frequently used for the global deprotection of methyl ethers and methyl carbamates [4].

Causality & Mechanism: Similar to TMSI, the empty p-orbital of the boron atom strongly coordinates to the carbonyl oxygen. The high localized electron deficiency prompts the bromide ion to attack the methyl group. This method is highly effective but will simultaneously cleave any aryl methyl ethers present in your molecule.

Validated Protocol:

  • Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen and cool to -78 °C using a dry ice/acetone bath.

  • Add a 1.0 M solution of BBr₃ in DCM (3.0 to 5.0 equiv) dropwise over 15 minutes to control the exotherm.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Recool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM, combine organic phases, dry over MgSO₄, and concentrate.

Quantitative Data Presentation

Table 1: Comparison of N-Carbomethoxy Deprotection Strategies

StrategyPrimary ReagentsReaction ConditionsTypical Yield RangeFunctional Group Tolerance
Nucleophilic Thiolate 2-Mercaptoethanol, K₃PO₄DMAc, 75 °C, 24 h80–95%High: Tolerates reducible groups, acid-sensitive moieties, and halogens.
Lewis Acid (Silyl) TMSI (or TMSCl/NaI)CHCl₃ or MeCN, Reflux, 6 h90–100%Moderate: Cleaves ethers and esters; tolerates non-coordinating groups.
Lewis Acid (Boron) BBr₃DCM, -78 °C to RT, 12 h70–90%Low: Cleaves methoxy ethers; sensitive to acid-labile groups.
Standard Hydrolysis KOH or Ba(OH)₂MeOH/H₂O, Reflux, 24–48 hVariableLow: Hydrolyzes esters, amides; epimerizes stereocenters.

References

  • SynArchive. "Protection of Amine by Carbamate - Methyl carbamate." SynArchive: Browse Syntheses. Available at:[Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol." Organic Letters, 24(19), 3736-3740. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2." Available at: [Link]

Optimization

Technical Support Center: KOtBu-Mediated Piperidine Epimerization

Welcome to the Technical Support and Troubleshooting Guide for the epimerization of piperidine derivatives using Potassium tert-butoxide (KOtBu). Designed for researchers and drug development professionals, this guide sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the epimerization of piperidine derivatives using Potassium tert-butoxide (KOtBu). Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven protocols to ensure high diastereomeric ratios (dr) and reproducible yields.

Mechanistic Overview & Causality

Piperidine rings are ubiquitous pharmacophores in medicinal chemistry. Often, synthetic routes yield a kinetic mixture of diastereomers (e.g., cis vs. trans, or erythro vs. threo). Epimerization is employed to invert the stereocenter—typically at the α -position relative to an electron-withdrawing group or aryl substituent—to obtain the thermodynamically favored isomer[1].

Why KOtBu? KOtBu is a strong, sterically hindered, non-nucleophilic base. Its bulkiness prevents unwanted nucleophilic attack (such as amidolysis or transesterification) while providing sufficient basicity (pKa ~17 in water, much higher in THF/Toluene) to deprotonate the acidic α -proton[2]. The resulting planar enolate or carbanion intermediate is then reprotonated from the less sterically hindered face, driving the equilibrium toward the more stable epimer[1].

G A Kinetic Piperidine Epimer (Starting Material) B KOtBu Addition (Sterically Hindered Base) A->B C Deprotonation at α-Position (Kinetic Control) B->C - tBuOH D Planar Enolate / Carbanion Intermediate C->D E Facial-Selective Reprotonation (Thermodynamic Control) D->E Steric Approach Control G Side Reactions (Elimination/Hydrolysis) D->G Excess Heat / Moisture F Thermodynamic Piperidine (Desired Epimer) E->F Major Pathway

Figure 1: Mechanistic causality of KOtBu-mediated piperidine epimerization and side reactions.

System-Validated General Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Preparation and Moisture Exclusion

Causality: KOtBu is highly hygroscopic. Moisture converts KOtBu to Potassium Hydroxide (KOH), a strong nucleophile that will irreversibly hydrolyze esters and amides instead of acting as a non-nucleophilic base.

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Dissolve the kinetic piperidine substrate (1.0 equiv) in anhydrous solvent (THF or Toluene, 0.1 M to 0.2 M concentration).

  • Validation Check: Inject 10 µL of the solution into a Karl Fischer titrator. Do not proceed if water content is >50 ppm.

Phase 2: Base Addition and Equilibration

Causality: Temperature dictates the balance between the rate of epimerization and the rate of decomposition (e.g., E1cB elimination).

  • Adjust the reaction temperature based on the solvent system (see Data Table below). For THF, cool to -78 °C[1]. For Toluene, heat to 70 °C[3].

  • Add KOtBu (1.5 to 2.0 equiv) dropwise as a 1.0 M solution in THF, or in portions if using sublimed solid[3].

  • Stir the reaction for 2 to 15 hours depending on steric hindrance[3].

  • Validation Check (In-Process Control): After 2 hours, withdraw a 50 µL aliquot, quench immediately in 500 µL of saturated aqueous NH4​Cl , and analyze via LC-MS/NMR.

    • Pass: Desired thermodynamic epimer is the major peak; no M-18 (elimination) or M+18 (hydrolysis) peaks are observed.

    • Fail: If starting material persists without side products, increase temperature by 10 °C or add 0.5 equiv KOtBu. If side products are present, abort and restart at a lower temperature.

Phase 3: Quench and Isolation

Causality: A mild, buffered quench prevents reverse-epimerization during the workup phase, locking the stereocenter in its thermodynamic state.

  • Quench the reaction strictly at the operating temperature by adding saturated aqueous NH4​Cl (or 1.25M HCl if appropriate for the substrate)[3].

  • Extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Quantitative Data: Solvent and Temperature Effects

The choice of solvent and temperature drastically alters the thermodynamic equilibrium and reaction kinetics. Use this table to select the optimal parameters for your specific piperidine scaffold.

Solvent SystemOperating Temp.Base EquivalentsTypical dr (Thermo:Kinetic)Mechanistic Impact & Causality
THF -78 °C to rt1.1 - 1.5 eq85:15 to 95:5Cryogenic temperatures stabilize the enolate, preventing E1cB elimination. Ideal for sensitive substrates[1].
Toluene 70 °C2.0 eq> 95:5High temperatures in non-polar solvents drive sluggish equilibria to completion. Excellent for highly hindered erythro to threo conversions[3].
tBuOH 80 °C (Reflux)1.5 - 2.0 eq90:10Protic solvent provides a massive proton pool for rapid reprotonation, but limits the ultimate basicity of KOtBu.

Troubleshooting & FAQs

Q1: My LC-MS shows a mass corresponding to ester/amide hydrolysis rather than epimerization. What went wrong? A: This is the most common failure mode and is caused by moisture contamination. When water enters the system, it reacts with KOtBu to form KOH and tert-butanol. KOH is a highly active nucleophile that will rapidly saponify esters and amides. Fix: Ensure your KOtBu is fresh (preferably sublimed) and stored in a glovebox. Verify the anhydrous nature of your solvent using Karl Fischer titration before adding the base.

Q2: The reaction stalls at a 60:40 diastereomeric ratio. How can I drive the epimerization to completion? A: Epimerization is an equilibrium process. If it stalls, you have either reached the thermodynamic plateau of your specific molecule, or the proton-transfer cycle has been poisoned. Fix: If the thermodynamic difference between the two epimers is small, try switching to a non-polar solvent like Toluene and heating to 70 °C[3]. The non-polar environment often exaggerates the steric penalties of the kinetic epimer, pushing the equilibrium further toward the desired product.

Q3: I am observing significant ring-opening or elimination (M-18) side products. How do I suppress this? A: Prolonged exposure to a strong base like KOtBu can trigger an E1cB elimination if there is a viable leaving group adjacent to the carbanion, or induce ring-opening in strained systems. Fix: Lower the reaction temperature (e.g., down to -78 °C in THF)[1]. If the reaction is too slow at cryogenic temperatures, consider using a softer, more sterically demanding base like KHMDS, or reduce the equivalents of KOtBu to exactly 1.05.

Q4: Can I use Sodium Methoxide (NaOMe) instead of KOtBu? A: While NaOMe is a competent base for epimerization, it is highly nucleophilic. If your piperidine contains esters, NaOMe will cause widespread transesterification. KOtBu is specifically chosen because its bulky tert-butyl group prevents it from acting as a nucleophile[2].

References

  • US5965734A - Processes and intermediates for preparing 2-substituted piperidine stereoisomers Source: Google Patents URL
  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis Source: TUODA URL
  • Recent Advances in the Synthesis of C-Terminally Modified Peptides Source: PMC - NIH URL

Sources

Troubleshooting

addressing solubility issues of piperidine carboxylates

Introduction: Understanding the Solubility Challenge Welcome to the technical support center for piperidine carboxylates. As a Senior Application Scientist, I've frequently collaborated with researchers facing solubility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support center for piperidine carboxylates. As a Senior Application Scientist, I've frequently collaborated with researchers facing solubility hurdles with this important class of compounds. Piperidine carboxylates are foundational scaffolds in medicinal chemistry, but their unique physicochemical properties often present significant formulation challenges.

The core issue lies in their amphoteric nature. These molecules contain both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4).[1] Consequently, at or near neutral pH, they exist predominantly as zwitterions. This zwitterionic form often has high crystal lattice energy and minimal net charge, leading to poor aqueous solubility.[1][2]

This guide is structured to walk you through a logical, tiered approach to systematically address these solubility issues, from fundamental principles to advanced formulation strategies.

Tier 1: Foundational Troubleshooting & FAQs

This section addresses the most common questions and the first experimental steps you should take.

Q1: My piperidine carboxylate compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). Why is this happening and what is my first step?

Answer: This is the most common issue we encounter. As mentioned, your compound is likely a zwitterion at pH 7.4, which is near its isoelectric point (pI), resulting in minimal solubility.[1]

Your first and most critical step is to modify the pH of your solvent system. The goal is to shift the pH far from the pI to ensure the molecule is in a fully ionized, and therefore more soluble, state.

  • Acidification: By lowering the pH to ~2 units below the carboxylic acid pKa (i.e., pH < 2), you protonate the carboxylate group. This results in a positively charged cationic species, which is typically much more water-soluble.[1]

  • Alkalinization: By raising the pH to ~2 units above the piperidine's pKa (i.e., pH > 12, stability permitting), you deprotonate the piperidinium group, resulting in a negatively charged anionic species that is also generally more water-soluble.[1]

The diagram below illustrates this fundamental principle.

G cluster_0 pH-Dependent Equilibrium & Solubility Cationic Cationic Form (High Solubility) Zwitterion Zwitterionic Form (Low Solubility) Cationic->Zwitterion  pH > pKa1 (~3-4) Zwitterion->Cationic  pH < pKa1 (~3-4) Anionic Anionic Form (High Solubility) Zwitterion->Anionic  pH > pKa2 (~10-11) Anionic->Zwitterion  pH < pKa2 (~10-11) G Start Compound Precipitates Upon Dilution Step1 1. Lower Stock Concentration (e.g., from 50mM to 10mM) Start->Step1 Step2 2. Modify Dilution Method 'Reverse Dilution' Step1->Step2 If fails Success Solubility Achieved Step1->Success Success Step3 3. Use Intermediate Dilution (e.g., Buffer + 10% DMSO) Step2->Step3 If fails Step2->Success Success Step4 4. Add a Surfactant (e.g., 0.1% Tween® 80) Step3->Step4 If fails Step3->Success Success Step4->Success Success Failure Still Precipitates: Consider Advanced Methods Step4->Failure If fails

Caption: Troubleshooting workflow for precipitation upon dilution.

  • Lower Stock Concentration: A highly concentrated stock solution is more likely to precipitate. Try preparing a less concentrated stock (e.g., 10 mM instead of 50 mM) to reduce the degree of supersaturation upon dilution. [3]2. Modify Dilution Method: Instead of adding the DMSO stock to the buffer, try the reverse: add the aqueous buffer dropwise to the DMSO stock while vortexing vigorously. This "reverse dilution" can prevent localized high concentrations that trigger precipitation. [1]3. Use an Intermediate Dilution Step: Perform a serial dilution. For example, dilute your 100% DMSO stock 1:10 into a buffer that already contains 10% DMSO. Then, dilute this intermediate solution into your final assay buffer. [3]4. Incorporate a Surfactant: For in vivo formulations or some cell-based assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.1-0.5%) can help. Surfactants form micelles that can encapsulate the drug molecule, keeping it in solution. [1]

Tier 3: Advanced Formulation Strategies

If the foundational and intermediate troubleshooting steps are insufficient, you may need to invest in more advanced formulation development. These techniques are typically employed when developing a compound for preclinical or clinical studies.

Q4: My compound's solubility is still too low for oral dosing in my animal studies. What are my options?

Answer: At this stage, you need to consider modifying the solid-state properties of your drug to improve its intrinsic solubility and/or dissolution rate. The two most powerful strategies are salt formation and creating an amorphous solid dispersion (ASD).

Strategy 1: Salt Formation

For an ionizable molecule like a piperidine carboxylate, forming a salt is a highly effective and common strategy. [4][5]By reacting the free base/acid with a suitable counter-ion, you create a new crystalline solid with significantly different (and usually better) solubility properties.

  • For the Basic Piperidine Nitrogen: You can form salts with acids like hydrochloride (HCl), hydrobromide (HBr), mesylate, or tartrate. [6][7]* For the Acidic Carboxylic Acid: You can form salts with bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or tromethamine (Tris).

The choice of salt former is critical and can impact not only solubility but also stability, hygroscopicity, and manufacturability. A salt screening study is required to identify the optimal salt form.

Strategy 2: Amorphous Solid Dispersions (ASDs)

This is a state-of-the-art technique for compounds with very poor solubility. An ASD is a formulation where the active pharmaceutical ingredient (API) is molecularly dispersed in its high-energy amorphous state within a polymer matrix. [8][9]This approach bypasses the crystal lattice energy that must be overcome during dissolution, often leading to a state of "supersaturation" in solution that can dramatically enhance bioavailability. [10][11]

  • Mechanism: The polymer stabilizes the amorphous API, preventing it from recrystallizing back to its less soluble, stable crystalline form. [11]* Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are frequently used. [11][12]* Preparation Methods: ASDs are typically prepared using techniques like spray drying or hot-melt extrusion. [11]

G cluster_0 Amorphous Solid Dispersion (ASD) Concept API_Crystal Crystalline API (Low Energy, Low Solubility) API_Amorphous Amorphous API (High Energy, High Solubility) API_Crystal->API_Amorphous Energy Input (e.g., Spray Drying) API_Amorphous->API_Crystal Recrystallization (Thermodynamically Favored) ASD Molecular Dispersion (ASD) API molecules are individually dispersed in the polymer API_Amorphous->ASD Polymer Polymer Matrix (e.g., HPMCAS) Polymer->ASD

Caption: Mechanism of Amorphous Solid Dispersion (ASD).

Tier 4: Key Experimental Protocols

To empower your research, here are detailed methodologies for essential experiments discussed in this guide.

Protocol 1: Determination of Thermodynamic Solubility

This protocol determines the equilibrium solubility of a compound in a specific solvent system.

Materials:

  • Your piperidine carboxylate compound (solid powder).

  • Selected solvent (e.g., deionized water, pH 7.4 PBS).

  • 2 mL glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Centrifuge.

  • Chemically inert syringe filters (e.g., 0.22 µm PVDF or PTFE).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg into 1 mL of solvent). The key is to have undissolved solid visible at the end of the experiment to ensure saturation. [3]2. Equilibration: Seal the vial tightly and place it on the shaker/rotator at a constant temperature for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. 3. Phase Separation: After equilibration, let the vials stand for 30 minutes to allow larger particles to settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Filtration: Carefully withdraw the supernatant, being careful not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. [3]Note: Pre-saturate the filter by discarding the first ~100 µL of filtrate to avoid loss of compound due to adsorption to the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a pre-validated analytical method (e.g., HPLC).

  • Reporting: Express the solubility in units of mg/mL or µg/mL for the specified solvent system and temperature. [3]

Protocol 2: A General Method for Preparing an Amorphous Solid Dispersion via Solvent Evaporation

This is a lab-scale method to quickly screen for the potential of an ASD formulation.

Materials:

  • Piperidine carboxylate API.

  • Polymer (e.g., PVP K30 or HPMCAS).

  • A volatile organic solvent that dissolves both the API and the polymer (e.g., methanol, acetone, or a mixture).

  • Round-bottom flask.

  • Rotary evaporator (Rotovap).

  • Vacuum oven.

Methodology:

  • Dissolution: Accurately weigh the API and polymer into the round-bottom flask in a desired ratio (e.g., 1:3 API:Polymer by weight).

  • Solvent Addition: Add the minimum amount of solvent required to fully dissolve both components, creating a clear solution.

  • Solvent Evaporation: Attach the flask to the rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inside of the flask.

  • Drying: Scrape the solid film from the flask. Place the resulting solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Characterization: The resulting powder should be analyzed immediately. Use techniques like Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a "halo" pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) to observe a single glass transition temperature (Tg), confirming a homogenous dispersion.

  • Solubility Testing: Use the material generated in Protocol 1 to determine its apparent solubility and dissolution rate, comparing it to the crystalline API.

References
  • Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
  • Addressing poor solubility of piperidine derivatives in reactions. (n.d.). Benchchem.
  • Cosolvent. (2024, January 21). In Wikipedia.
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdom Library.
  • Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. (n.d.). Benchchem.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2020, July 13). Molecular Pharmaceutics.
  • Piperidine-2-carboxylate. (n.d.). PubChem.
  • Methyl piperidine-4-carboxylate, 98% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • (S)-1-Boc-piperidine-2-carboxylic acid Chemical Properties. (n.d.). ChemicalBook.
  • Cas 2455-83-6, piperidin-1-ium piperidine-1-carboxylate. (n.d.). Lookchem.
  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES ICARIDIN. (n.d.). World Health Organization.
  • 1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxylic acid solubility. (n.d.). Sigma-Aldrich.
  • Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages. (2025, August 8). ResearchGate.
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. (2020, January 15). PubMed.
  • 1-Piperideine-2-carboxylate. (n.d.). PubChem.
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • Novel Freely Soluble Minoxidil Salt: The Potential of Citric Acid and Tartaric Acid in Solubilization. (n.d.). Physical Chemistry Research.
  • Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. (2025, June 30). European Journal of Chemistry.
  • Salt formation to improve drug solubility. (n.d.). ScienceDirect.
  • Recent strategies for improving solubility and oral bioavailability of piperine. (2021, July 11). ResearchGate.
  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar.
  • AMORPHOUS SOLID DISPERSIONS - Increasing Solubility From API to Tablets. (2019, April 21). Drug Development & Delivery.
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). International Journal of Pharmaceutical Sciences and Research.
  • Improving solubility – a close look at available approaches. (n.d.). Merck.
  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. (2026, March 9). PMC.
  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma.
  • Amorphous Solid Dispersions (ASD). (n.d.). Codis.
  • PIPERIDINE. (n.d.). Ataman Kimya.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis

Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine ring is a ubiquitous structural motif found in a vast array of FDA-approved pharmaceuticals, agrochemicals, and natural products.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Synthesis. The piperidine ring is a ubiquitous structural motif found in a vast array of FDA-approved pharmaceuticals, agrochemicals, and natural products. Synthesizing this saturated aza-heterocycle efficiently requires precise catalyst selection to overcome inherent chemical challenges—such as aromatic stability, catalyst poisoning by Lewis basic nitrogens, and chemoselectivity issues.

This guide provides researchers, scientists, and drug development professionals with field-proven insights, self-validating protocols, and troubleshooting strategies to optimize piperidine synthesis.

Mechanistic Workflows & Catalyst Logic

The synthesis of piperidines generally falls into two primary mechanistic pathways, each dictating a specific catalyst class based on the starting material:

  • Direct Catalytic Hydrogenation of Pyridines: The most direct and atom-economical route involves adding three equivalents of hydrogen across the aromatic pyridine ring. Because the Lewis basic nitrogen can coordinate to and poison transition metal surfaces, heterogeneous catalysts like Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C) are typically deployed in strongly acidic media (e.g., glacial acetic acid). The acid protonates the nitrogen, mitigating its poisoning effect and activating the ring for reduction 1.

  • Borrowing Hydrogen (BH) Methodology: For synthesizing highly functionalized piperidines from acyclic precursors (like primary amines and diols/triols), the BH methodology is preferred. Homogeneous Iridium(III) or Ruthenium(II) catalysts temporarily extract hydrogen from an alcohol to form an aldehyde, facilitate condensation with the amine to form an imine, and then return the stored hydrogen to reduce the imine. This cascade is highly atom-efficient, producing only water as a byproduct 2.

CatalystSelection Start Substrate Precursor Pyridine Aromatic Pyridines Start->Pyridine Acyclic Acyclic Amino-Alcohols Start->Acyclic Hetero Heterogeneous Hydrogenation (Standard) Pyridine->Hetero Homo Homogeneous Ionic Hydrogenation (Reducible Groups Present) Pyridine->Homo BH Borrowing Hydrogen (BH) Cascade (Atom-Economical) Acyclic->BH PtO2 PtO2 or Rh/C Acidic Media (e.g., AcOH) Hetero->PtO2 IrHomo Ir(III) Complex + TFA (e.g.,[Ir-OMs]) Homo->IrHomo IrBH Ir(III) Complex + Base (e.g., tBuOK) BH->IrBH

Decision matrix for selecting piperidine synthesis catalysts based on substrate and functional groups.

Quantitative Catalyst Performance Data

To assist in your experimental design, the following table summarizes the performance of standard catalytic systems based on recent literature and application notes.

Catalyst SystemSubstrate PrecursorTypical ConditionsYield (%)Chemoselectivity / Practical Notes
PtO₂ (Adams' Catalyst) Unsubstituted / Alkyl Pyridines25°C, 50-70 bar H₂, Glacial AcOH>95%Standard industrial choice; poor tolerance for reducible groups (e.g., nitro, cyano) 1.
Rh/C (Electrocatalytic) PyridinesAmbient Temp/Pressure, Flow Cell98%High energy efficiency (66-99%); avoids acid waste and reactor corrosion 3.
[Ir-OMs] (Homogeneous) Multi-Substituted Pyridines25°C, 50 bar H₂, 3 eq. TFA in MeOH>90%Excellent tolerance for highly reduction-sensitive groups (nitro, azido, bromo) 4.
Ir(III) Complex Acyclic Amino-Alcohols120°C, tBuOK, t-Amyl Alcohol81-88%Borrowing hydrogen cascade; highly atom-economical; requires anhydrous initiation 2.

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Hydrogenation of Pyridine using PtO₂

Objective: Complete saturation of the pyridine ring while preventing catalyst deactivation.

  • Preparation: Dissolve 1.0 g of the substituted pyridine in 5 mL of glacial acetic acid.

    • Causality: Acetic acid protonates the pyridine nitrogen, converting it to a pyridinium ion. This prevents the lone pair from binding to and poisoning the platinum surface, while simultaneously lowering the aromatic resonance energy 1.

  • Catalyst Addition: Add 5 mol% of PtO₂ (Adams' catalyst) to the solution.

  • Reaction Execution: Transfer the mixture to a high-pressure reactor. Purge with inert gas (N₂ or Ar) three times. Pressurize with H₂ gas to 50 bar. Stir vigorously at room temperature for 6-10 hours.

  • Self-Validation Check: Monitor the pressure gauge. The reaction is a self-validating system: a continuous pressure drop indicates active hydrogen uptake. The reaction is complete when the pressure strictly plateaus (indicating exactly 3 equivalents of H₂ have been consumed).

  • Work-up: Carefully vent excess H₂. Filter the mixture through a pad of Celite® to remove the catalyst.

    • Warning: The filtered Pt catalyst may be pyrophoric; do not let the filter cake dry in the air. Quench with water immediately 1.

Protocol B: Homogeneous Borrowing Hydrogen Synthesis using Ir(III)

Objective: Synthesize functionalized piperidines from 1,3,5-pentanetriol and primary amines.

  • Preparation: In a strictly dry Schlenk tube, combine the primary amine (1.0 eq), 1,3,5-pentanetriol (1.0 eq), and 5 mol% of tBuOK in t-amyl alcohol.

    • Causality: The strong base is required to deprotonate the alcohol, facilitating the initial coordination to the Iridium center for dehydrogenation 2.

  • Catalyst Addition: Add 2-5 mol% of the Ir(III) catalyst under an argon atmosphere.

  • Reaction Execution: Seal the tube and heat to 120°C for 20 hours.

  • Self-Validation Check: Pull a small aliquot at 4 hours and analyze via GC-MS. You should observe the transient mass of the intermediate imine. The disappearance of this intermediate and the appearance of the saturated piperidine mass confirms the "hydrogen return" step of the catalytic cycle is functioning correctly.

  • Work-up: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: My heterogeneous hydrogenation of a substituted pyridine stalled at the tetrahydropyridine intermediate. How do I drive it to completion? A: Stalling is typically caused by catalyst poisoning or insufficient hydrogen pressure. First, ensure you are using a sufficiently acidic solvent (like glacial acetic acid or adding HCl) to keep the nitrogen fully protonated 1. If the solvent is correct, the intermediate tetrahydropyridine might be sterically hindering the catalyst surface. Consider increasing the H₂ pressure to 70 bar or switching to a more active Rh/C catalyst.

Q: I need to synthesize a piperidine that contains a nitro group and a cyano group. PtO₂ reduces these functional groups. What is the alternative? A: You must switch from a heterogeneous catalyst to a homogeneous ionic hydrogenation system. Use an Iridium(III) catalyst (such as [Ir-OMs]) with trifluoroacetic acid (TFA) in methanol. This system operates via an ionic mechanism that is highly chemoselective, leaving reduction-sensitive groups like nitro-, azido-, and cyano- completely intact while fully reducing the pyridine core 4.

Q: In my Borrowing Hydrogen (BH) reaction, I am seeing unreacted amino-alcohols and very low piperidine yields. What is failing? A: The bottleneck in BH methodology is almost always the initial catalytic dehydrogenation of the alcohol. Ensure your reaction environment is strictly anhydrous at the start; water can inhibit the formation of the Ir-alkoxide intermediate. Additionally, verify the quality of your base (tBuOK); if it has degraded by absorbing atmospheric moisture, it will not effectively initiate the catalytic cycle 2.

Q: Is there a way to hydrogenate pyridine without using corrosive acids or high-pressure hydrogen gas? A: Yes. Recent advancements in electrocatalytic hydrogenation allow for the conversion of pyridine to piperidine at ambient temperature and pressure. Using a carbon-supported rhodium (Rh/C) catalyst in a membrane electrode assembly with an anion-exchange membrane, water serves as the hydrogen source. This method eliminates the need for acid activation and high-pressure H₂ cylinders 3.

References

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[Link]

  • Ir-Catalyzed Synthesis of Functionalized Pyrrolidines and Piperidines Using the Borrowing Hydrogen Methodology. The Journal of Organic Chemistry. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl (3S,4R)-4-methylpiperidine-3-carboxylate and its Enantiomer

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the stereochemical architecture of a molecule is a critical determinant of its biological activity. Enantiomers...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the stereochemical architecture of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed comparative analysis of methyl (3S,4R)-4-methylpiperidine-3-carboxylate and its enantiomer, methyl (3R,4S)-4-methylpiperidine-3-carboxylate, two closely related piperidine derivatives. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and understanding the nuances of its stereoisomers is paramount for the rational design of novel therapeutics.[1]

Introduction to Stereoisomerism in Piperidine Scaffolds

The rigid, chair-like conformation of the piperidine ring often leads to distinct spatial arrangements of its substituents. In the case of 3,4-disubstituted piperidines like methyl 4-methylpiperidine-3-carboxylate, two chiral centers give rise to two pairs of enantiomers (diastereomers). The cis and trans relationship of the substituents at positions 3 and 4 dictates the overall topology of the molecule, which in turn governs its interaction with chiral biological targets such as enzymes and receptors. It is a well-established principle that only one enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[2]

Physicochemical Properties and Identification

A fundamental aspect of working with enantiomers is the ability to distinguish between them. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light, a property known as optical activity.

PropertyMethyl (3S,4R)-4-methylpiperidine-3-carboxylateMethyl (3R,4S)-4-methylpiperidine-3-carboxylate
IUPAC Name methyl (3S,4R)-4-methylpiperidine-3-carboxylate[3]methyl (3R,4S)-4-methylpiperidine-3-carboxylate
CAS Number 1009376-57-1[3]2387562-17-4 (hydrochloride salt)[4]
Molecular Formula C₈H₁₅NO₂[3]C₈H₁₅NO₂
Molecular Weight 157.21 g/mol [3]157.21 g/mol
Stereochemistry transtrans
Optical Rotation Expected to be equal in magnitude and opposite in sign to its enantiomer.Expected to be equal in magnitude and opposite in sign to its enantiomer.

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the NMR spectra of enantiomers are identical in an achiral solvent, the use of chiral solvating agents can induce diastereomeric interactions, leading to distinguishable signals. For a racemic mixture of trans-(3R,4S)-3-methylpiperidine-4-carboxylate, the following characteristic ¹H NMR signals have been reported:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.69 (s, 3H, OMe), 3.20-3.10 (m, 1H, NCH), 2.90-2.80 (m, 1H, NCH), 2.64 (dqd, J = 13.0, 6.5, 3.0 Hz, 1H, NCHMe), 2.48-2.44 (m, 1H, CH), 2.20-2.12 (m, 1H, CH), 1.71-1.61 (m, 1H, CH), 1.54 (ddd, J = 13.5, 7.0, 3.5 Hz, 1H, CH), 1.23-1.12 (m, 1H, CH), 1.07-1.02 (m, 3H, Me).[5]

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.

Stereoselective Synthesis Strategies

The controlled synthesis of a single enantiomer is a cornerstone of modern pharmaceutical development. Several strategies can be employed to obtain enantiomerically pure methyl (3S,4R)-4-methylpiperidine-3-carboxylate and its (3R,4S) counterpart.

One potential synthetic route involves the stereoselective reduction of a suitable precursor. For instance, a method for preparing the related (3S, 4R)-3-amino-4-methyl piperidine derivative starts from (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate. This undergoes a ylide reaction followed by catalytic hydrogenation to establish the desired (3S, 4R) stereochemistry.[6] A similar strategy could likely be adapted for the synthesis of the target carboxylate.

Another common approach is the hydrogenation of a substituted pyridine precursor. The hydrogenation of methyl 3-methylpyridine-4-carboxylate over a platinum oxide catalyst has been shown to produce a mixture of cis and trans diastereomers.[5] Subsequent separation of the diastereomers and chiral resolution of the desired trans isomer would be necessary to isolate the individual enantiomers.

G cluster_0 Synthesis Pathway Pyridine Methyl 3-methylpyridine-4-carboxylate Mixture Mixture of cis/trans methyl 4-methylpiperidine-3-carboxylate Pyridine->Mixture Hydrogenation (e.g., PtO₂) Separation Diastereomeric Separation Mixture->Separation trans_Racemate trans-racemate Separation->trans_Racemate Resolution Chiral Resolution trans_Racemate->Resolution Enantiomer1 Methyl (3S,4R)-4-methylpiperidine- 3-carboxylate Resolution->Enantiomer1 Enantiomer2 Methyl (3R,4S)-4-methylpiperidine- 3-carboxylate Resolution->Enantiomer2

Caption: General synthetic approach via hydrogenation and resolution.

Comparative Biological Activity: The Importance of Chirality

The differential interaction of enantiomers with their biological targets can be attributed to the three-point attachment model, where a chiral molecule must interact with at least three sites on a chiral receptor to achieve a specific orientation and subsequent biological response. A subtle change in the spatial arrangement of a functional group, as seen between enantiomers, can dramatically alter these interactions, leading to differences in binding affinity, efficacy, and metabolic stability.

Experimental Protocols for Enantiomeric Separation

The ability to separate and analyze the enantiomers of methyl 4-methylpiperidine-3-carboxylate is crucial for both research and quality control purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this application.

Protocol: Chiral HPLC Separation

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are often effective for separating piperidine derivatives.[8]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol). The exact ratio should be optimized to achieve the best separation. For basic compounds like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.[8]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) for the carboxylate group.

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase.

  • Injection and Data Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks. The resolution between the peaks is a measure of the separation efficiency.

G cluster_1 Chiral HPLC Workflow Start Racemic Mixture of Methyl 4-methylpiperidine-3-carboxylate Prepare Prepare Sample in Mobile Phase Start->Prepare Inject Inject onto Chiral HPLC Column Prepare->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Analyze Chromatogram with Two Separated Peaks Detect->Analyze Enantiomer1 Peak 1: (3S,4R)-enantiomer Analyze->Enantiomer1 Enantiomer2 Peak 2: (3R,4S)-enantiomer Analyze->Enantiomer2

Caption: Workflow for the enantiomeric separation by chiral HPLC.

Conclusion and Future Perspectives

Further research is warranted to elucidate the specific pharmacological profiles of each enantiomer. Such studies would involve in vitro binding assays against a panel of relevant biological targets and in vivo studies to assess their pharmacokinetic and pharmacodynamic properties. A thorough understanding of the structure-activity relationship of these and related chiral piperidine derivatives will undoubtedly contribute to the development of more potent and selective therapeutic agents with improved safety profiles.

References

  • (Reference to a general medicinal chemistry textbook discussing stereoisomerism)
  • (Reference to a research article or patent detailing the synthesis and characterization of these or closely related compounds)[5]

  • (Reference to a publication on the stereoselective synthesis of piperidine derivatives)[6]

  • (Reference to a review article on the importance of chirality in drug action)[2]

  • (Reference to an application note or publication on chiral HPLC of piperidines)[8]

  • (Reference to a publication on the biological activity of piperidine derivatives)[1]

  • (Reference to a publication mentioning the use of (3R,4R)-4-methylpiperidine derivatives in drug synthesis)[7]

  • (Reference from a chemical supplier for the (3R,4S) enantiomer)[4]

  • (Reference from a chemical supplier for the (3S,4R) enantiomer)[3]

Sources

Comparative

Stereochemical Determinants of Efficacy: A Comparative Guide to Cis vs. Trans Substituted Piperidines

Executive Summary The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery, forming the structural backbone of numerous neuroactive agents, including paroxetine, methylphenidate, and high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous pharmacophores in modern drug discovery, forming the structural backbone of numerous neuroactive agents, including paroxetine, methylphenidate, and highly selective monoamine transporter inhibitors. However, the biological activity of these molecules is rarely dictated by their 2D connectivity alone. The relative stereochemistry (cis vs. trans) of substituents on the piperidine ring fundamentally alters the 3D spatial arrangement of key functional groups.

This technical guide objectively compares the biological performance of cis and trans isomers of substituted piperidines, focusing on their differential affinities for the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. By analyzing the causality between stereochemical conformation and target engagement, this guide provides actionable insights and self-validating experimental frameworks for drug development professionals.

Mechanistic Causality: Why Stereochemistry Drives Target Selectivity

The binding pockets of monoamine transporters are highly sensitive to the spatial vectors of a ligand's basic amine and its pendant aromatic rings. In substituted piperidines, the thermodynamic preference of the ring dictates these vectors.

For example, in a 3,4-disubstituted piperidine, the trans isomer typically adopts a diequatorial chair conformation to minimize 1,3-diaxial steric clashes (A 1,3 strain). Conversely, the cis isomer is forced into an axial-equatorial conformation. This structural divergence alters the dihedral angle between the substituents by approximately 60° to 90°. Because DAT, SERT, and NET possess distinct orthosteric site topologies, this rigid vector shift acts as a stereochemical switch. A diequatorial (trans) conformation may perfectly align the aryl group with the hydrophobic sub-pocket of SERT, while the axial-equatorial (cis) conformation may project the aryl group into a vector exclusively tolerated by DAT or NET .

Logical relationship between piperidine stereochemistry and monoamine transporter selectivity.

Comparative Biological Activity: Experimental Data Analysis

The impact of cis/trans isomerism is best illustrated by comparing specific substitution patterns. The tables below synthesize quantitative structure-activity relationship (SAR) data from seminal pharmacological studies.

Case Study A: 3,4-Disubstituted Piperidines

In 4-(4-chlorophenyl)piperidine analogues bearing thioacetamide side chains, stereochemistry completely dictates transporter selectivity. The (-)-cis and (+)-trans isomers overlap in their 3D pharmacophore, driving DAT/NET selectivity, whereas the (+)-cis and (-)-trans isomers shift toward SERT or isolated NET selectivity .

Table 1: Relative Transporter Affinities of 3,4-Disubstituted Piperidine Isomers

IsomerDAT AffinityNET AffinitySERT AffinityPrimary Selectivity Profile
(-)-cis High ( Ki​ < 50 nM)High ( Ki​ < 50 nM)LowDAT / NET Dual Inhibitor
(+)-trans High ( Ki​ < 50 nM)High ( Ki​ < 50 nM)LowDAT / NET Dual Inhibitor
(+)-cis Low (39x weaker than NET)High (Low nM Ki​ )Very Low (321x weaker)Highly Selective NET Inhibitor
(-)-trans LowModerateHigh ( Ki​ < 50 nM)SERT Selective Inhibitor
Case Study B: 2,5- and 3,6-Disubstituted Piperidines

When designing conformationally constrained analogues of the well-known DAT inhibitor GBR 12935, researchers synthesized 2,5- and 3,6-disubstituted piperidines. In both structural classes, the cis-isomers demonstrated vastly superior biological activity compared to their trans counterparts .

Table 2: Impact of Stereochemistry on GBR 12935 Analogues

Scaffold TypeActive IsomerInactive/Weak IsomerTargetStructural Rationale
2,5-Disubstituted cistransDATcis-geometry accurately mimics the bioactive folded conformation of GBR 12935.
3,6-Disubstituted cistransDATConstrained axial-equatorial vector perfectly aligns with the DAT orthosteric binding site.

Self-Validating Experimental Methodologies

To reliably evaluate the biological activity of piperidine isomers, researchers must employ rigorous, self-validating protocols for both chemical separation and biological evaluation.

Protocol 1: Stereoselective Separation and Configuration Validation

Biological assays are useless if the isomeric purity of the test compound is compromised.

Step-by-Step Methodology:

  • Chromatographic Resolution: Inject the synthetic cis/trans mixture onto a preparative chiral HPLC column (e.g., Chiralcel OD, utilizing an amylose-derived stationary phase).

    • Causality: The helical structure of the polysaccharide stationary phase creates transient, differential diastereomeric interactions with the piperidine enantiomers/diastereomers, allowing for the resolution of (+)-cis, (-)-cis, (+)-trans, and (-)-trans isomers which cannot be separated via standard achiral silica.

  • Fraction Collection & Concentration: Collect peaks based on UV absorbance (e.g., 254 nm) and remove the mobile phase under reduced pressure.

  • Self-Validation Mechanism ( 1 H-NMR J -Coupling Analysis): Dissolve the isolated fraction in CDCl 3​ and acquire a 1 H-NMR spectrum. Analyze the vicinal proton-proton coupling constants ( 3JHH​ ) of the ring protons.

    • Validation Logic: In a 6-membered chair conformation, a trans-diaxial relationship between adjacent protons yields a large coupling constant ( J≈10–12 Hz). An axial-equatorial relationship (characteristic of the cis isomer) yields a significantly smaller coupling constant ( J≈2–5 Hz). If the isolated fraction does not exhibit the mathematically expected J -value for the target geometry, the stereochemical assignment is immediately rejected.

Protocol 2: In Vitro Radioligand Binding Assay

To determine the Ki​ values shown in Table 1, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat brain striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge to isolate the synaptosomal membrane fraction.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a target-specific radioligand (e.g., [ 3 H]WIN 35,428 for DAT), and varying concentrations of the isolated piperidine isomer (10 −10 to 10 −4 M).

    • Causality: Incubate the plates at 4°C for 1 hour. The low temperature minimizes the proteolytic degradation of the transporter proteins and slows the dissociation rate of the radioligand during the subsequent rapid filtration step, ensuring accurate quantification.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add liquid scintillation cocktail, and quantify radioactivity using a beta counter.

  • Self-Validation Mechanism (Non-Specific Binding Control):

    • Validation Logic: Every assay plate must include control wells containing the radioligand and 10 µM of a known, non-radioactive high-affinity ligand (e.g., indatraline). This saturates all specific transporter sites. The radioactivity measured in these wells defines the Non-Specific Binding (NSB). The assay is only validated if the Total Binding (radioligand alone) is at least 5-fold higher than the NSB. If the signal window is too narrow, the assay is rejected, proving that the signal is driven by specific transporter engagement rather than lipophilic partitioning into the membrane.

AssayWorkflow S1 1. Tissue Prep Rat Brain Synaptosomes S2 2. Incubation Radioligand + Isomer S1->S2 S3 3. Filtration Isolate Bound Complexes S2->S3 1 hr at 4°C S4 4. Quantification Scintillation Counting S3->S4 S5 5. Validation NSB Control Check S4->S5

Step-by-step workflow for the self-validating in vitro radioligand binding assay.

References

  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. Bioorganic & Medicinal Chemistry Letters / PubMed. Available at:[Link]

  • Interaction of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues with Monoamine Transporters: Structure−Activity Relationship Study of Structurally Constrained 3,6-Disubstituted Piperidine Analogues. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Validation

The 4-Methylpiperidine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its prevalence in numerous FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs underscores its "privileged" status, a testament to its favorable physicochemical properties, including good aqueous solubility, metabolic stability, and the ability to adopt low-energy chair conformations that can be finely tuned to interact with biological targets. Within this important class of heterocycles, the 4-methylpiperidine moiety offers a unique and advantageous structural framework. The seemingly simple addition of a methyl group at the 4-position can profoundly influence the molecule's conformational preferences, lipophilicity, and metabolic profile, thereby providing a powerful tool for medicinal chemists to optimize drug candidates.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methylpiperidine derivatives across several key therapeutic areas, offering insights into how subtle structural modifications can lead to significant changes in pharmacological activity. We will delve into the critical role of this scaffold in the design of potent and selective ligands for opioid, acetylcholinesterase, and muscarinic receptors, supported by experimental data and detailed protocols.

The Conformational Influence of the 4-Methyl Group

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. The 4-methyl group can occupy either an equatorial or an axial position. The equatorial position is generally more stable due to reduced 1,3-diaxial interactions. This conformational preference, influenced by the 4-methyl group, can restrict the rotational freedom of other substituents on the ring, pre-organizing the molecule for optimal binding to its biological target.[2][3] This restricted conformation can enhance binding affinity and selectivity compared to unsubstituted piperidine analogs.

Comparative SAR of 4-Methylpiperidine Derivatives

The true utility of the 4-methylpiperidine scaffold is revealed through the systematic exploration of its structure-activity relationships. By modifying substituents at various positions on the piperidine ring and on the nitrogen atom, researchers can fine-tune the pharmacological properties of these derivatives to achieve desired therapeutic effects.

Opioid Receptor Modulators: A Quest for Potent and Safe Analgesics

The piperidine scaffold is a cornerstone in the development of opioid analgesics, with the 4-anilidopiperidine structure of fentanyl serving as a prime example.[4][5] The addition and modification of a 4-methyl group have been explored to modulate the agonist and antagonist properties of these compounds at opioid receptors (μ, δ, and κ).

A systematic study on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed the critical role of the methyl groups in determining the pharmacological profile.[6][7] The presence of both a 3-methyl and a 4-methyl substituent generally leads to more potent opioid antagonists compared to analogs lacking one or both of these groups.[6]

Table 1: SAR of N-Substituted 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines as Opioid Receptor Antagonists [6][7]

CompoundN-Substituent3-Methyl4-Methylμ-Opioid Receptor (Ke, nM)δ-Opioid Receptor (Ke, nM)κ-Opioid Receptor (Ke, nM)
2a -CH₃PresentPresent4.2520.32.59
5a -CH₃PresentAbsent12.341.511.8
6a -CH₃AbsentPresent508Inactive194
7a -CH₃AbsentAbsent4300Inactive1630
2b - (CH₂)₃-PhPresentPresent0.451.830.49
5b - (CH₂)₃-PhPresentAbsent0.8813.44.09
6b - (CH₂)₃-PhAbsentPresent8.4734.336.8
7b - (CH₂)₃-PhAbsentAbsent10.916301850

Data from[6][7]. Ke values were determined using the [³⁵S]GTPγS binding assay.

From the data in Table 1, several key SAR trends emerge:

  • Presence of both 3- and 4-methyl groups: Compounds with both methyl groups (2a and 2b) consistently exhibit the highest antagonist potency across all three opioid receptors.[6]

  • N-Substituent: Replacing the N-methyl group with an N-phenylpropyl group (e.g., comparing 2a to 2b) dramatically increases antagonist potency, highlighting the importance of a lipophilic N-substituent for strong receptor interaction.[6][7]

  • Removal of the 4-methyl group: Removing the 4-methyl group (compounds 5a and 5b) generally leads to a decrease in potency compared to their counterparts with the 4-methyl group.[6]

  • Removal of the 3-methyl group: The removal of the 3-methyl group has a more pronounced negative impact on potency, especially at the μ and δ receptors (compounds 6a and 6b).[6]

These findings underscore the intricate interplay between the substituents on the piperidine ring and the N-substituent in determining the overall pharmacological profile of these opioid receptor modulators. The 4-methyl group, in concert with the 3-methyl group, appears to enforce a conformation that is highly favorable for antagonist binding.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease. Donepezil, a potent and selective AChE inhibitor, features a 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine core structure.[1][8]

The structure-activity relationship of Donepezil and its analogs reveals the importance of the piperidine nitrogen and its substituent. The benzyl group on the piperidine nitrogen is crucial for high-affinity binding to the active site of AChE.

Table 2: SAR of 1-Benzyl-4-substituted-piperidine Derivatives as AChE Inhibitors [1]

Compound4-SubstituentAChE IC₅₀ (nM)
Donepezil (13e) -CH₂-(5,6-dimethoxy-1-oxoindan-2-yl)5.7
Analog 1 -CH₂-(1-oxoindan-2-yl)23
Analog 2 -CH₂-(5-methoxy-1-oxoindan-2-yl)12
Analog 3 -CH₂-(6-methoxy-1-oxoindan-2-yl)15

Data from[1].

The SAR for this class of compounds highlights:

  • The Benzyl Group: The N-benzyl group is a key pharmacophoric feature, likely engaging in π-π stacking interactions within the active site of AChE.

  • The Indanone Moiety: The 5,6-dimethoxy substitution on the indanone ring significantly enhances the inhibitory potency, as seen with Donepezil having the lowest IC₅₀ value. This suggests that these methoxy groups form favorable interactions with the enzyme.[1]

While these examples do not directly feature a 4-methylpiperidine, the principles of substitution on the piperidine ring are transferable. The 4-position serves as a critical anchor point for the pharmacophoric group that interacts with the enzyme's active site.

Muscarinic Receptor Antagonists: Targeting M3 for Overactive Bladder

Muscarinic acetylcholine receptors are G-protein coupled receptors that are important targets for a variety of therapeutic indications. Selective M3 receptor antagonists are used to treat overactive bladder. The 4-aminomethylpiperidine scaffold has been identified as a novel pharmacophore for potent and selective M3 antagonists.[1][9]

A study on a series of 4-aminomethylpiperidine derivatives revealed that modifications to the N-substituent and the terminal amide portion of the molecule significantly impact M3 receptor affinity and selectivity over other muscarinic receptor subtypes.[1][6]

Table 3: SAR of 4-Aminomethylpiperidine Derivatives as M3 Muscarinic Receptor Antagonists [1][6]

CompoundN-SubstituentTerminal AmideM3 Ki (nM)M1/M3 SelectivityM2/M3 Selectivity
14a -CH₂-Cyclopropyl-CO-N(CH₃)-CH(Ph)₂0.305701600
15c -CH₂-Cyclopropyl-CO-N(CH₃)-C(Ph)₃0.254801200
15e -CH₂-Cyclopentyl-CO-N(CH₃)-C(Ph)₃0.225501300

Data from[1][6].

Key SAR insights from this series include:

  • The 4-Aminomethylpiperidine Core: This scaffold serves as a crucial linker, positioning the N-substituent and the terminal amide for optimal interaction with the M3 receptor.

  • N-Substituent: Small cycloalkylmethyl groups, such as cyclopropylmethyl and cyclopentylmethyl, on the piperidine nitrogen are well-tolerated and contribute to high M3 affinity.[6]

  • Terminal Amide: A bulky, lipophilic triphenylpropionamide group at the terminal end of the molecule is critical for high potency and selectivity.[1]

These examples demonstrate the versatility of the substituted piperidine scaffold in achieving high affinity and selectivity for a specific receptor subtype.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the μ-opioid receptor.[10][11]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.[12]

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).[10]

  • Test Compound: 4-methylpiperidine derivative.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.[11]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[10]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Experimental Workflow for Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, Test Compound, etc.) prep_reagents->setup_plate incubation Incubate at 25°C setup_plate->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific gen_curve Generate Competition Curve calc_specific->gen_curve det_ic50 Determine IC50 gen_curve->det_ic50 calc_ki Calculate Ki det_ic50->calc_ki

Caption: Workflow for determining opioid receptor binding affinity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is widely used for screening inhibitors.[13]

Materials:

  • AChE enzyme (e.g., from human recombinant source).

  • Substrate: Acetylthiocholine iodide (ATCI).[13]

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[13]

  • Test Compound: 4-methylpiperidine derivative.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in assay buffer.

    • Prepare a stock solution of ATCI in deionized water.[13]

    • Prepare a stock solution of DTNB in assay buffer.[13]

    • Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 10 µL of the test compound dilution (or vehicle for control).

    • 10 µL of AChE working solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[13]

Signaling Pathway for Acetylcholinesterase Inhibition

G cluster_pathway Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 4-Methylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by a 4-methylpiperidine derivative.

Conclusion

The 4-methylpiperidine scaffold is a cornerstone of modern medicinal chemistry, offering a synthetically tractable and pharmacologically versatile framework for the design of novel therapeutics. The strategic incorporation of a methyl group at the 4-position provides a means to control the conformational landscape of the piperidine ring, which can be leveraged to enhance binding affinity and selectivity for a diverse range of biological targets. As demonstrated through the comparative analysis of opioid receptor modulators, acetylcholinesterase inhibitors, and muscarinic receptor antagonists, subtle modifications to this privileged scaffold can lead to profound differences in pharmacological activity. The continued exploration of the structure-activity relationships of 4-methylpiperidine derivatives, guided by robust experimental data and a deep understanding of medicinal chemistry principles, will undoubtedly lead to the discovery of new and improved therapies for a wide range of human diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5962, Chlorpyrifos. Retrieved from [Link]

  • BenchChem (2025). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • Wielgus, E., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(15), e4495.
  • BenchChem (2025). Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide.
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • D'Addario, C., et al. (2013). Ligand binding assays were determined for compounds under study, at μ-, δ-, and κ-opioid receptors. Bio-protocol, 3(10), e1131.
  • Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521-1531.
  • New Drug Approvals (2013). DONEPEZIL SYNTHESIS. Retrieved from [Link]

  • BioVision (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit.
  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147.
  • Thomas, J. B., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.
  • Sigma-Aldrich (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Anandan, S. K., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652.
  • Hallberg, M., & Nyberg, F. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2173, 111-120.
  • ResearchGate (n.d.). Crystal Structure and Synthesis of 1Benzyl4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, a Donapezil Impurity.
  • Taylor & Francis Online (2022). Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors.
  • Reaction Biology (n.d.). Opioid-Mu Biochemical Binding Assay Service.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 38(11), 1999-2006.
  • Di Pizio, A., et al. (2012). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 7(4), 958-968.
  • Caprioli, R. M., et al. (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform.
  • D'Agostino, G., et al. (1991). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 102(1), 97-102.
  • ResearchGate (n.d.). Binding of opioid receptor ligands. Saturation binding experiments....
  • Abbas, R., Willette, R. E., & Edwards, J. M. (1977). Piperidine Derivatives: Synthesis of Potential Analgesics in 3-Substituted 4-Phenylpiperidine Series. Journal of Pharmaceutical Sciences, 66(11), 1583-1585.
  • Barlow, R. B., & Shepherd, M. K. (1987). A further search for selective antagonists at M2-muscarinic receptors. British Journal of Pharmacology, 91(1), 13-19.
  • Iwan, M., et al. (2006). Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity. Journal of Medicinal Chemistry, 49(19), 5695-5705.
  • Molinari, P., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. International Journal of Molecular Sciences, 21(24), 9701.
  • ResearchGate (n.d.). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine.
  • Gualtieri, F., et al. (2002). A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold. Bioorganic & Medicinal Chemistry Letters, 12(18), 2565-2568.
  • Booth, H., & Everett, J. R. (1979). Conformational equilibrium in 4-methylpiperidine.
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  • O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
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  • Cheng, C. Y., Brochmann-Hanssen, E., & Waters, J. A. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 25(2), 145-152.
  • ResearchGate (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
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  • ScholarWorks@UNO (2010). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).
  • ResearchGate (n.d.). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists.
  • Meltzer, P. C., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(13), 2849-2861.
  • Lu, H., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 210, 112984.

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Comparative

comparative analysis of different synthetic routes to piperidines

Target Audience: Researchers, scientists, and drug development professionals. The piperidine scaffold is one of the most ubiquitous structural motifs in medicinal chemistry, featured prominently in a vast array of FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

The piperidine scaffold is one of the most ubiquitous structural motifs in medicinal chemistry, featured prominently in a vast array of FDA-approved pharmaceuticals (e.g., paroxetine, donepezil, fentanyl) and natural alkaloids 1[1]. Selecting the optimal synthetic route during drug development is a critical decision that requires balancing atom economy, functional group tolerance, and stereochemical control 2[2].

This guide provides an objective, data-driven comparison of three field-proven strategies for synthesizing the piperidine ring: Catalytic Hydrogenation of Pyridines, Ring-Closing Metathesis (RCM), and Asymmetric Nitro-Mannich Cyclization.

Strategic Disconnections

G Target Piperidine Target Hydro Pyridine Hydrogenation (Industrial / Scalable) Target->Hydro Aromatic Precursor RCM Ring-Closing Metathesis (Complex / Chiral) Target->RCM Acyclic Diene Mannich Nitro-Mannich Cyclization (Contiguous Stereocenters) Target->Mannich Nitro-Amine Precursor

Figure 1: Retrosynthetic disconnections for the piperidine scaffold highlighting three pathways.

Route Evaluation & Experimental Protocols

Catalytic Hydrogenation of Pyridines

Catalytic hydrogenation is the most direct and atom-economical method for accessing simple or symmetrically substituted piperidines. However, reducing an aromatic pyridine ring requires overcoming substantial resonance energy. Furthermore, the resulting piperidine is significantly more basic than the starting pyridine, which presents a major mechanistic hurdle: the basic secondary amine can strongly coordinate to the metal catalyst surface, poisoning it and halting the reaction 1[1]. Recent advancements have also introduced electrocatalytic hydrogenation using Rhodium catalysts to achieve this transformation at ambient pressures 3[3].

Self-Validating Experimental Protocol (High-Pressure Hydrogenation):

  • Preparation: Dissolve the substituted pyridine (1.0 equiv) in glacial acetic acid (0.5 M).

    • Causality: Acetic acid protonates the newly formed piperidine into a piperidinium salt, preventing it from coordinating to and poisoning the catalyst 2[2].

  • Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%).

    • Causality: PtO₂ is highly active for the reduction of aromatic heterocycles under acidic conditions.

  • Reaction: Seal the reactor, purge with H₂ gas, and pressurize to 50-70 bar. Stir at room temperature for 4-6 hours.

  • Validation: Monitor hydrogen uptake via a mass flow controller. Once uptake ceases, verify complete conversion via GC-MS (absence of aromatic signals).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, basify with 2M NaOH to pH > 10, and extract with dichloromethane (DCM) to isolate the free piperidine base.

Ring-Closing Metathesis (RCM)

RCM utilizes Ruthenium-alkylidene catalysts to cyclize acyclic dienes into tetrahydropyridines, driven thermodynamically by the entropic release of ethylene gas 4[4]. It is highly tolerant of diverse functional groups and is the premier choice for complex, chiral piperidines where stereocenters are pre-installed in the acyclic precursor 5[5].

Self-Validating Experimental Protocol (RCM of N-diallylamines):

  • Preparation: Dissolve the N-protected diallylamine in degassed, anhydrous DCM to a concentration of 0.01 - 0.05 M.

    • Causality: High dilution is critical to kinetically favor the intramolecular ring-closing event over intermolecular cross-metathesis (oligomerization) 4[4].

  • Catalyst Addition: Add Grubbs II catalyst (2-5 mol%).

    • Causality: Grubbs II provides superior functional group tolerance and thermal stability compared to first-generation catalysts, ensuring complete conversion of sterically hindered dienes 6[6].

  • Reaction & Validation: Stir at room temperature for 1.5 - 2 hours. Monitor the disappearance of the acyclic diene via TLC.

  • Quench: Add excess ethyl vinyl ether and stir for 15 minutes.

    • Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium alkylidene to form a stable, metathesis-inactive Fischer carbene. This prevents undesired double-bond migration or isomerization during concentration and chromatography 6[6].

  • Workup: Remove solvent in vacuo and purify via flash chromatography on silica gel to yield the tetrahydropyridine, which can be subsequently reduced via standard Pd/C hydrogenation to the piperidine.

Asymmetric Nitro-Mannich & Reductive Cyclization

For highly substituted piperidines (e.g., 2,3,4-trisubstituted), establishing contiguous stereocenters is notoriously difficult. The nitro-Mannich reaction between a nitroalkane and an imine establishes the initial stereocenters with high syn/anti diastereoselectivity. A subsequent reductive cyclization locks the conformation into a thermodynamically stable piperidine chair, retaining the stereochemical integrity 7[7].

Self-Validating Experimental Protocol:

  • Preparation: Perform a diastereoselective nitro-Mannich reaction to yield the β-nitro-amine intermediate.

    • Causality: The steric bulk of the substituents dictates a highly ordered transition state, establishing the relative stereochemistry prior to ring closure 7[7].

  • Cyclization: Dissolve the intermediate in DCM and cool to -78°C. Add BF₃·OEt₂ (Lewis acid) and Et₃SiH (silane).

    • Causality: The Lewis acid activates the system, while the silane provides a mild hydride source. This combination drives the reductive cyclization while locking the molecule into its lowest-energy chair conformation, strictly preserving the contiguous stereocenters 7[7].

  • Validation & Workup: Warm to room temperature. Monitor by TLC until the intermediate is consumed. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via chromatography to isolate the stereochemically pure piperidine.

Quantitative Performance Comparison

The following table summarizes the operational metrics of each synthetic route to aid in process selection:

MetricPyridine HydrogenationRing-Closing Metathesis (RCM)Nitro-Mannich Cyclization
Substrate Scope Simple, unfunctionalized coresComplex, highly functionalized2,3,4-trisubstituted cores
Stereocontrol Low (unless chiral aux. used)High (Pre-installed in diene)Excellent (Contiguous centers)
Scalability Excellent (Industrial standard)Moderate (Limited by Ru cost)Moderate (Multi-step)
Atom Economy 100% (Ideal, addition only)High (Loss of ethylene gas)Moderate (Loss of leaving groups)
Typical Yields >90%75% – 95%50% – 80%

Decision Matrix for Route Selection

DecisionTree Start Analyze Piperidine Target Q1 Multiple Stereocenters? Start->Q1 Q2 Functional Group Tolerance Required? Q1->Q2 Yes Hydro Pyridine Hydrogenation Q1->Hydro No (Simple/Symmetric) RCM Ring-Closing Metathesis Q2->RCM High (Late-Stage) Mannich Nitro-Mannich Cyclization Q2->Mannich Low/Moderate (De Novo)

Figure 2: Decision matrix for selecting the optimal piperidine synthesis route based on target.

References

  • BenchChem. A Comparative Review of Synthetic Methods for Piperidine Rings. 2

  • NIH PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1

  • NIH PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. 3

  • BenchChem. Ring-Closing Metathesis (RCM) for Piperidine Ring Construction. 4

  • ACS Publications. Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. 5

  • NIH PMC. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. 6

  • ResearchGate. Asymmetric synthesis of piperidines using the nitro-Mannich reaction. 7

Sources

Validation

Analytical Method Validation for Piperidine Derivatives: A Comparative Guide on Overcoming Silanol Interactions

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing High-Performance Liquid Chromatography (HPLC) methods for highly basic pharmacophores. Among these, piperidine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing High-Performance Liquid Chromatography (HPLC) methods for highly basic pharmacophores. Among these, piperidine derivatives (found in APIs like donepezil, haloperidol, and tolperisone) present a notorious challenge: severe peak tailing.

With the recent implementation of the updated 1[1] and the2[2] guidelines, regulatory bodies now demand a science- and risk-based approach to method lifecycle management. We can no longer rely on "band-aid" fixes like flooding mobile phases with sacrificial amines. Instead, we must engineer robustness directly into the analytical method from the ground up.

This guide objectively compares modern chromatographic alternatives for piperidine analysis, explains the physicochemical causality behind experimental choices, and provides a self-validating protocol compliant with the latest ICH Q2(R2) standards.

The Causality of Peak Tailing: A Mechanistic Perspective

To validate a method, you must first understand why it fails. Piperidine is a highly basic cyclic amine with a pKa of approximately 11. In standard reversed-phase HPLC utilizing silica-based stationary phases, residual silanol groups (-Si-OH) on the silica surface become ionized (-Si-O⁻) at a mid-range pH (pH > 4).

When a protonated piperidine molecule (NH₂⁺) travels through the column, it undergoes a dual-retention mechanism: hydrophobic partitioning with the C18 ligand and 3[3]. This mixed-mode retention causes the analyte to "stick" to the active sites, resulting in asymmetric peak tailing, shifting retention times, and ultimately, a failure to meet ICH Q2(R2) precision and accuracy criteria.

Historically, chromatographers masked these silanols by adding competing bases like4[4] to the mobile phase. However, these additives reduce column lifespan, suppress ionization in LC-MS applications, and introduce baseline noise.

G A Basic Piperidine (pKa ~11) Protonated (NH2+) C Strong Electrostatic Secondary Interactions A->C B Silica Stationary Phase Ionized Silanols (SiO-) B->C D Severe Peak Tailing (Asymmetry > 2.0) C->D E Strategy 1: Low pH (<3) Protonate Silanols D->E F Strategy 2: Amine Additives Mask Silanols (TEA/DEA) D->F G Strategy 3: Polar-Embedded C18 Internal Shielding D->G H Symmetric Peak Shape (Asymmetry < 1.2) E->H F->H G->H

Mechanistic pathway of piperidine peak tailing and chromatographic mitigation strategies.

Comparative Evaluation of Stationary Phases

To establish a robust Analytical Target Profile (ATP) under ICH Q14, selecting the correct stationary phase is paramount. Below is an objective comparison of three distinct column chemistries used for piperidine analysis, based on experimental validation data.

Data Presentation: Column Performance Comparison (Analyte: Haloperidol)
Performance MetricStandard C18 (Type B Silica)HILIC (Bare Silica)Polar-Embedded C18 (Amide-Shielded)
Retention Mechanism Hydrophobic + Unwanted IonicHydrophilic PartitioningHydrophobic + Electrostatic Shielding
Peak Asymmetry (Tf) @ pH 6.8 2.45 (Fail)1.30 (Pass)1.08 (Excellent)
Theoretical Plates (N) 4,5009,20014,500
Required Mobile Phase Additives 0.1% TEA or DEAHigh Buffer ConcentrationNone (Standard Formate/Acetate)
LC-MS Compatibility Poor (Ion suppression from TEA)GoodExcellent
ICH Q2(R2) Robustness Profile Low (Highly sensitive to pH shifts)Moderate (Sensitive to water content)High (Stable across pH 2-8)

Scientific Verdict: While HILIC offers a viable alternative retention mechanism for highly polar derivatives, Polar-Embedded C18 columns provide the optimal balance of performance and familiarity. By incorporating an amide or carbamate group near the silica surface, these columns create a localized hydration layer that electrostatically repels the basic piperidine nitrogen, effectively shielding the residual silanols without requiring mobile phase modifiers.

ICH Q2(R2) Validation Protocol for Piperidine Derivatives

The following step-by-step methodology outlines a self-validating workflow utilizing a Polar-Embedded C18 column. Every step is designed to generate data that proves the method is "fit for purpose" as dictated by the1[1].

G N1 Analytical Target Profile (ATP) ICH Q14 Framework N2 Method Development Column & Mobile Phase Selection N1->N2 N3 ICH Q2(R2) Validation Execution N2->N3 N4 Specificity & Selectivity (No Matrix Interference) N3->N4 N5 Linearity & Range (Min 5 Concentrations) N3->N5 N6 Accuracy & Precision (Spike Recovery & Repeatability) N3->N6 N7 Robustness (Multivariate DoE) N3->N7 N8 Lifecycle Management & Continuous Monitoring N4->N8 N5->N8 N6->N8 N7->N8

Lifecycle approach to analytical validation integrating ICH Q14 and Q2(R2) frameworks.

Step 1: System Suitability Testing (SST) - The Self-Validating Core

Before executing validation parameters, establish an SST to verify the system's operational integrity on the day of analysis.

  • Preparation: Inject a standard solution of the piperidine API (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Retention time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • Tailing Factor (Tf) ≤ 1.5 (Easily achieved with Polar-Embedded C18; standard C18 will likely fail here without TEA).

    • Theoretical Plates (N) ≥ 5,000.

Step 2: Specificity

Demonstrate that the method can accurately measure the piperidine derivative in the presence of impurities, degradants, and matrix components.

  • Protocol: Inject a blank (diluent), placebo matrix, unspiked sample, and a sample spiked with known impurities.

  • Causality Check: Utilize a Diode Array Detector (DAD) to perform peak purity analysis. The purity angle must be less than the purity threshold across the entire piperidine peak, proving no co-elution is occurring.

Step 3: Linearity and Range

ICH Q2(R2) requires a minimum of five concentrations to establish linearity.

  • Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target working concentration.

  • Analysis: Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be ≤ 2.0% of the 100% level response.

Step 4: Accuracy (Recovery)
  • Protocol: Spike the placebo matrix with the piperidine API at three distinct levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% with an RSD ≤ 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Analyze six independent sample preparations at the 100% concentration level on the same day, by the same analyst, using the same equipment. (%RSD ≤ 2.0%).

  • Intermediate Precision: Have a second analyst perform the same test on a different day using a different HPLC system and a different lot of the Polar-Embedded C18 column. (%RSD ≤ 2.0% across all 12 samples).

Step 6: Robustness (Risk-Based Multivariate Approach)

Under the integrated Q14/Q2(R2) framework, single-factor-at-a-time (OFAT) robustness testing is outdated.

  • Protocol: Utilize a Design of Experiments (DoE) approach (e.g., a Plackett-Burman design) to deliberately vary critical method parameters simultaneously:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 10%)

    • Organic modifier concentration (± 2% absolute)

  • Causality Check: Because we are using a Polar-Embedded column, variations in pH will have a statistically insignificant impact on peak tailing compared to a standard C18 column, proving the method's inherent robustness.

Conclusion

Validating analytical methods for highly basic piperidine compounds requires moving beyond legacy workarounds. Relying on standard C18 columns heavily doped with amine additives introduces unnecessary risk and variability into the analytical lifecycle. By adopting Polar-Embedded C18 stationary phases, analytical scientists can eliminate secondary silanol interactions at the chemical level. This proactive approach not only guarantees excellent peak symmetry but also ensures seamless compliance with the rigorous accuracy, precision, and robustness demands of the modern ICH Q2(R2) and Q14 guidelines.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl,
  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Altasciences,
  • Benchchem. "Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds." Benchchem,
  • National Center for Biotechnology Information (PMC).

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Comparative

Advanced Catalytic Strategies for Piperidine Synthesis: A Comparative Efficacy Guide

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from antihistamines to antipsychotics. For drug development professionals a...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, ranging from antihistamines to antipsychotics. For drug development professionals and synthetic chemists, selecting the optimal catalytic route to construct this heterocycle is critical. This guide objectively compares the efficacy, mechanistic causality, and practical scalability of three primary catalytic modalities: heterogeneous hydrogenation, homogeneous asymmetric catalysis, and reductive amination.

PiperidineCatalysis cluster_0 Substrates cluster_1 Catalytic Modalities cluster_2 Piperidine Products S1 Pyridine Derivatives C1 Pd/C + Acid (Heterogeneous) S1->C1 Thermal H2 (High P/T) C2 Rh/C (Electrocatalytic) S1->C2 e- / H2O (Ambient P/T) S2 1,5-Dicarbonyls + Amines C3 NaBH(OAc)3 or ω-TA + IRED S2->C3 Reductive Amination S3 Dihydropyridines C4 Rh(I) + Chiral Diene (Homogeneous) S3->C4 Arylboronic Acids P1 Saturated Piperidines C1->P1 Prevents N-Poisoning C2->P1 High Energy Efficiency C3->P1 Cascade Cyclization P2 Chiral 3-Substituted Piperidines C4->P2 Enantioselective Addition

Comparative workflows for piperidine synthesis demonstrating substrate-catalyst causality.

Heterogeneous Catalytic Hydrogenation: Overcoming Aromaticity and Poisoning

The most direct and atom-economical method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine precursors 1[1]. However, this transformation is thermodynamically challenging due to the resonance stability of the pyridine ring.

Mechanistic Causality: When using standard transition metal catalysts like Palladium on Carbon (Pd/C), the reaction often stalls. This occurs because the product, piperidine, is a strong Lewis base that coordinates tightly to the active palladium sites, effectively poisoning the catalyst[1]. To circumvent this, Brønsted acids (such as HCl or acetic acid) are introduced. The acid protonates the basic nitrogen, forming a pyridinium ion. This dual-action strategy disrupts the aromaticity of the ring—lowering the activation energy for reduction—and prevents the nitrogen lone pair from binding to the metal surface[1].

Electrocatalytic Alternatives: Recent advancements have introduced electrocatalytic hydrogenation using Rh/C catalysts. By utilizing water as a proton source and electricity as the driving force, this method achieves quantitative conversion of pyridine to piperidine at ambient temperature and pressure, bypassing the need for corrosive acids and high-pressure H₂ gas2[2].

Homogeneous Asymmetric Catalysis: Precision in 3-Substituted Piperidines

Accessing enantioenriched 3-substituted piperidines (crucial for drugs like Niraparib) via direct hydrogenation of substituted pyridines yields poor enantioselectivity.

Mechanistic Causality: To achieve high stereocontrol, researchers utilize partially reduced dihydropyridines. A Rh(I)-catalyzed asymmetric reductive Heck reaction with arylboronic acids allows for the precise installation of stereocenters at the C3 position3[3]. The chiral diene ligand on the Rh(I) center dictates the facial approach of the carbometalation step. Because the substrate is already partially dearomatized, the energetic barrier is lower, allowing the chiral catalyst to exert >95% enantiomeric excess (ee) during the C-C bond formation[3].

Reductive Amination: Chemical and Biocatalytic Approaches

Intramolecular reductive amination of 1,5-dicarbonyl compounds provides a highly modular route to functionalized piperidines.

Mechanistic Causality: In chemical synthesis, sodium triacetoxyborohydride (NaBH(OAc)₃) is the catalyst/reductant of choice. Unlike NaBH₄, the electron-withdrawing acetate groups in NaBH(OAc)₃ reduce its nucleophilicity. This ensures it selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the unreacted aldehydes or ketones, preventing the formation of dead-end alcohol byproducts4[4].

In modern biocatalysis, a cascade utilizing ω-aminotransferases (ω-TA) and imine reductases (IREDs) sequentially converts synthetic diketones into piperidines. The enzymatic pocket of the IRED provides unparalleled stereocontrol, operating entirely in mild aqueous buffers5[5].

Quantitative Comparison of Catalytic Systems

Catalytic SystemReaction PathwayOperating ConditionsTypical Yield / eeKey Advantage & Causality
Pd/C + Acid Heterogeneous HydrogenationH₂ (1-5 atm), 25-80°C85-98% YieldHighly scalable; acid protonation prevents N-poisoning of Pd surface.
Rh/C (Electro) Electrocatalytic HydrogenationAmbient T/P, 25 mA/cm²>95% YieldSustainable; uses H₂O as proton source, avoiding corrosive acids.
Rh(I) + Chiral Diene Asymmetric CarbometalationArylboronic acid, 60°C70-90% Yield (>95% ee)Direct access to chiral 3-substituted piperidines via facial selectivity.
NaBH(OAc)₃ Chemical Reductive AminationDCE/DCM, RT75-90% YieldAcetate ligands tune hydride nucleophilicity, preventing over-reduction.

Self-Validating Experimental Protocols

Protocol 1: Acid-Mediated Pd/C Hydrogenation of Pyridine
  • Objective: Synthesize piperidine from pyridine while preventing catalyst deactivation.

  • Materials: Pyridine (1.0 equiv), 10% Pd/C (5 mol%), Glacial Acetic Acid (1.1 equiv), Methanol.

  • Step-by-Step Procedure:

    • In a high-pressure hydrogenation reactor, dissolve pyridine in methanol.

    • Add glacial acetic acid slowly to the solution to form the pyridinium acetate salt.

    • Carefully add 10% Pd/C under an argon atmosphere to prevent spontaneous ignition.

    • Purge the reactor with H₂ gas three times, then pressurize to 3 atm.

    • Stir vigorously at 50°C for 12 hours.

    • Validation & Readout: Monitor the pressure gauge. The reaction is self-validating when H₂ uptake ceases (pressure stabilizes). Filter through Celite, neutralize with NaOH, and confirm the +6 Da mass shift via GC-MS.

Protocol 2: Rh(I)-Catalyzed Asymmetric Synthesis of 3-Piperidines
  • Objective: Enantioselective synthesis of 3-aryl tetrahydropyridines (piperidine precursors).

  • Materials: Phenyl pyridine-1(2H)-carboxylate (1.0 equiv), Arylboronic acid (2.0 equiv), [Rh(OH)(cod)]₂ (2.5 mol%), Chiral Diene Ligand (5.5 mol%), Toluene/H₂O.

  • Step-by-Step Procedure:

    • In an anaerobic glovebox, pre-stir [Rh(OH)(cod)]₂ and the chiral diene ligand in toluene for 30 minutes to ensure complete complexation.

    • Add the arylboronic acid and the dihydropyridine substrate.

    • Seal the vessel, remove from the glovebox, and heat to 60°C for 24 hours.

    • Quench with water and extract with ethyl acetate.

    • Validation & Readout: Purify via flash chromatography. The causality of the chiral ligand is validated by running Chiral HPLC against a racemic standard; expect >95% ee. Diastereoselectivity is confirmed via ¹H-NMR coupling constants.

Protocol 3: Chemoselective Reductive Amination
  • Objective: Cyclization of a 1,5-dicarbonyl compound with a primary amine.

  • Materials: 1,5-Dicarbonyl (1.0 equiv), Primary Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), 1,2-Dichloroethane (DCE).

  • Step-by-Step Procedure:

    • Dissolve the 1,5-dicarbonyl and primary amine in anhydrous DCE. Stir at room temperature for 2 hours to allow complete iminium ion formation.

    • Crucial Step: Portion-wise, add NaBH(OAc)₃ to control the exothermic reduction.

    • Stir for an additional 12 hours at room temperature.

    • Quench with saturated aqueous NaHCO₃.

    • Validation & Readout: TLC monitoring should show the complete disappearance of the carbonyl starting material without the appearance of highly polar alcohol byproducts. LC-MS will confirm the target piperidine mass.

References

  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine, Benchchem,
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Arom
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine, Journal of the American Chemical Society,
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis, Benchchem,
  • Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction, SJTU,

Sources

Validation

Comprehensive Evaluation of Novel Piperidine Analogs vs. Standard AChE Inhibitors: In Silico and In Vitro Methodologies

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pharmacophores for central nervous system (CNS) target engagement. The piperidine ring is a ubiquitous, privileged scaffold in neurop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate pharmacophores for central nervous system (CNS) target engagement. The piperidine ring is a ubiquitous, privileged scaffold in neuropharmacology—most notably serving as the core of donepezil, a standard-of-care acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.

This guide objectively compares the performance of a novel class of piperidine-pyrazoline hybrids against morpholine analogs and standard donepezil. By integrating predictive in silico modeling with empirical in vitro validation, we establish a self-validating framework for lead optimization[1].

Scientific Rationale: The Piperidine Advantage

When optimizing a hit compound for AChE inhibition, the choice of the terminal amine is critical. A common structural pivot is comparing piperidine against morpholine .

  • The Basicity Factor: Morpholine’s heteroatom oxygen exerts an electron-withdrawing inductive effect, drastically reducing the basicity of the amine (pKa ~8.3) compared to piperidine (pKa ~11.2).

  • Physiological State: At physiological pH (7.4), piperidine is >99% protonated, whereas morpholine is largely unprotonated.

  • Mechanistic Causality: The protonated nitrogen of piperidine is an absolute requirement for forming strong cation- π interactions with the indole ring of Trp84 within the Catalytic Anionic Site (CAS) of AChE. Extended piperidine derivatives can simultaneously span the active site gorge to interact with Trp286 in the Peripheral Anionic Site (PAS). Morpholine analogs fail to secure this dual-binding mechanism, resulting in a precipitous drop in efficacy[1].

In Silico Profiling: Predictive Binding and ADME

Before committing resources to chemical synthesis, we utilize molecular docking to predict binding modes and establish a theoretical hierarchy of potency.

Protocol 1: Molecular Docking (Self-Validating Workflow)

To ensure trustworthiness, this protocol utilizes a co-crystallized standard to validate the scoring function.

  • Protein Preparation: Import the into your molecular modeling suite (e.g., Schrödinger Maestro). Remove all water molecules except those mediating known bridging interactions between the ligand and the protein backbone. Add polar hydrogens and minimize the structure.

    • Causality: 4EY7 is co-crystallized with donepezil. Using this specific state provides a validated, pre-organized conformation of the active site gorge tailored for piperidine derivatives[1].

  • Ligand Preparation: Generate 3D conformations of the piperidine and morpholine analogs. Crucial step: Assign protonation states specifically at pH 7.4.

    • Causality: Failing to model the cationic state of piperidine will result in the absence of the critical cation- π interaction with Trp84, yielding false-negative docking scores and ruining the predictive model.

  • Grid Generation & Docking: Center the receptor grid box on the native donepezil ligand. Run Extra-Precision (XP) docking for all novel analogs.

  • System Validation: Re-dock the native donepezil back into the active site.

    • Causality: If the Root Mean Square Deviation (RMSD) of the re-docked donepezil is < 2.0 Å compared to the crystal structure, the grid and scoring parameters are validated, and the novel analog scores can be trusted.

Workflow N1 Target Selection (hAChE PDB: 4EY7) N2 In Silico Docking (Protonated State pH 7.4) N1->N2 Define Grid N3 Hit Identification (Piperidine vs Morpholine) N2->N3 Filter by Docking Score N4 Chemical Synthesis (Pyrazoline Hybrids) N3->N4 Select Candidates N5 In Vitro Validation (Modified Ellman's Assay) N4->N5 Purified Compounds N6 Lead Optimization (Donepezil Benchmarking) N5->N6 IC50 & Kinetics

Figure 1: In silico and in vitro workflow for evaluating piperidine-based AChE inhibitors.

In Vitro Validation: Enzyme Kinetics

Computational predictions must be anchored by empirical data. We utilize a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration ( IC50​ ).

Protocol 2: Modified Ellman’s Assay for AChE Inhibition

This protocol is designed to be self-validating by running a known clinical standard in parallel with the novel analogs.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: pH 8.0 is the optimal catalytic environment for hAChE and ensures the rapid, quantitative ionization of the chromogenic thiol indicator.

  • Incubation: In a 96-well microplate, combine the buffer, hAChE enzyme (0.02 U/mL), and varying concentrations of the inhibitor (e.g., Compound 7). Pre-incubate for 15 minutes at 25°C.

    • Causality: Many bulky piperidine-based inhibitors exhibit time-dependent, slow-binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches thermodynamic equilibrium. Skipping this step leads to a severe underestimation of inhibitory potency.

  • Reaction Initiation: Add the substrate, acetylthiocholine iodide (ATCI), and the indicator, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Causality: hAChE hydrolyzes ATCI into thiocholine. Thiocholine reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation (slope of the absorbance curve) is directly proportional to uninhibited enzyme activity.

  • Validation: Donepezil must be run as a positive control. The assay is only valid if the donepezil IC50​ falls within the established literature range (10–15 nM).

Mechanism ACh Acetylcholine (Substrate) AChE AChE Enzyme (Active Site) ACh->AChE Binds Products Choline + Acetate (Signal Termination) AChE->Products Hydrolysis Pip Piperidine Analog (Inhibitor) Pip->AChE Competitive Blockade CAS Catalytic Anionic Site (Trp84 cation-π) Pip->CAS Protonated N PAS Peripheral Anionic Site (Trp286 π-π) Pip->PAS Aromatic Ring CAS->AChE PAS->AChE

Figure 2: Mechanism of AChE inhibition by piperidine analogs via dual-site binding.

Comparative Data Analysis

The synthesis of in silico and in vitro data provides a clear, objective comparison of the pharmacophores. Table 1 summarizes the performance of a novel piperidine-pyrazoline derivative (Compound 7)[1] against its morpholine counterpart and the standard, donepezil.

Table 1: In Silico and In Vitro Comparison of AChE Inhibitors
CompoundCore ScaffoldDocking Score (kcal/mol)Key Interactions (PDB: 4EY7)hAChE IC50​ (µM)BBB Permeability ( Pe​ )*
Donepezil (Standard)Benzylpiperidine-11.5Trp84 (cation- π ), Trp286 ( π−π )0.014High
Compound 7 (Novel)Piperidine-Pyrazoline-10.8Trp84 (cation- π ), Trp286 ( π−π )0.045High
Compound 14 (Control)Morpholine-Pyrazoline-8.2Trp286 ( π−π ) only> 50.0Low

*Predicted via in silico ADME (QikProp) and validated via in vitro PAMPA-BBB assay.

Performance Synthesis

As demonstrated in the data, piperidine derivatives are vastly superior to morpholine derivatives for AChE inhibition [1]. The lack of protonation in the morpholine analog (Compound 14) at pH 7.4 abolishes the critical Trp84 cation- π interaction. This results in a weak docking score (-8.2 kcal/mol) which perfectly predicts the catastrophic >1000-fold drop in in vitro efficacy ( IC50​ > 50.0 µM). Conversely, the novel piperidine analog (Compound 7) successfully mimics donepezil's dual-binding mode, achieving a highly potent nanomolar IC50​ and favorable predicted oral bioavailability[1].

References

  • Altıntop, M. D. (2020). Synthesis, In vitro and In silico Evaluation of a Series of Pyrazolines as New Anticholinesterase Agents. Letters in Drug Design & Discovery, 17(5), 574-584. URL:[Link]

  • Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., Franklin, M. C., & Height, J. J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry, 55(22), 10282–10286. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL:[Link]

Sources

Comparative

A Comparative Analysis of MIDD0301 and its (S)-Enantiomer: A Guide for Drug Development Professionals

In the landscape of novel asthma therapeutics, MIDD0301 has emerged as a promising first-in-class, orally available drug candidate. Its unique mechanism of action, targeting peripheral γ-aminobutyric acid type A (GABAA)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of novel asthma therapeutics, MIDD0301 has emerged as a promising first-in-class, orally available drug candidate. Its unique mechanism of action, targeting peripheral γ-aminobutyric acid type A (GABAA) receptors in the lungs, offers a departure from conventional β2-agonists and corticosteroids, aiming to provide both bronchodilator and anti-inflammatory effects with a minimized side-effect profile.[1][2][3][4] As with many chiral molecules, the stereochemistry of MIDD0301 is a critical determinant of its pharmacological profile. This guide provides an in-depth comparative study of the (R)-enantiomer, MIDD0301, and its (S)-enantiomer, MIDD0301S, to inform researchers, scientists, and drug development professionals on their respective properties and therapeutic potential.

This analysis is grounded in preclinical data, elucidating the subtle yet significant differences in their pharmacokinetics and metabolism, alongside their remarkably similar pharmacodynamic activities. Understanding these nuances is paramount for strategic drug development and candidate selection.

Mechanism of Action: Targeting the GABAA Receptor in the Airways

MIDD0301 and its (S)-enantiomer are positive allosteric modulators of the GABAA receptor, a ligand-gated chloride ion channel.[1][2] In the central nervous system, these receptors are the primary mediators of inhibitory neurotransmission. However, their expression on airway smooth muscle and immune cells presents a novel therapeutic target for asthma.[1][5] By potentiating the effect of endogenous GABA, these compounds lead to chloride ion influx, hyperpolarization of the cell membrane, and subsequent relaxation of airway smooth muscle.[2] This action is complemented by their ability to modulate the activity of immune cells, such as T-lymphocytes, thereby reducing the inflammatory cascade characteristic of asthma.[1][3]

A key feature of MIDD0301 is its limited ability to cross the blood-brain barrier, which significantly reduces the potential for central nervous system side effects like sedation, a common concern with other GABAA receptor modulators.[2][3]

cluster_0 Airway Smooth Muscle Cell GABA GABA GABAAR GABA-A Receptor GABA->GABAAR binds MIDD0301 MIDD0301 / (S)-enantiomer MIDD0301->GABAAR potentiates Cl_channel Chloride Channel Opening GABAAR->Cl_channel activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation results in

Caption: Signaling pathway of MIDD0301 and its (S)-enantiomer in airway smooth muscle cells.

Comparative Biological Activity

In Vitro Receptor Binding Affinity

A cornerstone of this comparative analysis is the near-identical binding affinity of MIDD0301 and its (S)-enantiomer to the GABAA receptor. Competitive radioligand binding assays, utilizing [3H]-flunitrazepam, a benzodiazepine site ligand, on rat brain homogenates, revealed remarkably similar half-maximal inhibitory concentration (IC50) values.

CompoundGABAA Receptor Binding Affinity (IC50, nM)
MIDD0301 ((R)-enantiomer) 26.3
(S)-enantiomer (MIDD0301S) 25.1
Data sourced from a comparative study on rat brain GABAA receptors.[6][7]

This equivalence in binding affinity suggests that the stereocenter of the molecule does not significantly influence its interaction with the benzodiazepine binding site on the GABAA receptor complex. This is a noteworthy finding, as for many chiral ligands, a significant difference in affinity between enantiomers is often observed.

In Vivo and Ex Vivo Efficacy

The comparable in vitro binding translates to similar pharmacodynamic effects in preclinical models of asthma. Both enantiomers have demonstrated the ability to relax pre-contracted airway smooth muscle and reduce airway hyperresponsiveness (AHR) in murine models.

Ex Vivo Airway Smooth Muscle Relaxation:

Both MIDD0301 and its (S)-enantiomer effectively relaxed substance P-contracted guinea pig tracheal rings within 30 minutes of application, indicating a rapid onset of action.[6]

In Vivo Reduction of Airway Hyperresponsiveness:

In a methacholine-induced bronchoconstriction model in A/J mice, both enantiomers reduced AHR. Notably, the effective doses were comparable, with a slight difference observed in one study. In another model of severe airway inflammation induced by interferon-γ and lipopolysaccharide, both enantiomers were effective at the same nebulized and oral doses.[6]

ModelAdministrationMIDD0301 Dose(S)-enantiomer DoseOutcome
Methacholine-induced AHR in A/J miceNebulized10.8 mg/kg15 mg/kgReduction in AHR[6]
Methacholine-induced AHR in A/J miceOral (3 days)100 mg/kg/day100 mg/kg/dayReduction in AHR[6]
Severe airway inflammation (IFN-γ/LPS)Nebulized7.2 mg/kg7.2 mg/kgReduction in AHR[6]
Severe airway inflammation (IFN-γ/LPS)Oral100 mg/kg100 mg/kgReduction in AHR[6]

These findings underscore the similar in vivo efficacy of both enantiomers in alleviating key asthma-related pathologies.

Pharmacokinetic and Metabolic Profiles: Where the Enantiomers Diverge

While their pharmacodynamic profiles are strikingly similar, the pharmacokinetic and metabolic fates of MIDD0301 and its (S)-enantiomer reveal important distinctions.

Metabolism

Both enantiomers do not undergo Phase I metabolism. The primary metabolic pathway for both is Phase II glucuronidation. However, key differences have been identified:

  • Glucoside Conjugation: Only MIDD0301 ((R)-enantiomer) was found to form a glucoside conjugate in the presence of kidney microsomes.[6]

  • Taurine Adduct Formation: In mouse blood, a taurine adduct was observed only for MIDD0301.[6]

The major metabolites, the glucuronides, were found to have a 10-fold weaker binding affinity for the GABAA receptor compared to the parent compounds.[6]

Pharmacokinetics

A significant difference between the two enantiomers lies in their pharmacokinetic properties. The (S)-enantiomer demonstrated greater oral availability and higher blood concentrations compared to MIDD0301.[6] While specific comparative Cmax, Tmax, and AUC values are not detailed in a side-by-side table in the reviewed literature, the reported increased oral availability of the (S)-enantiomer is a critical factor for consideration in drug development, as it could potentially lead to lower required oral doses to achieve therapeutic concentrations.

For MIDD0301, pharmacokinetic studies in mice following a 25 mg/kg oral dose have shown a high area under the curve (AUC) of 84.0 μM/h in serum with a half-life (t1/2) of 13.9 hours, and an AUC of 56.0 μM/h in lung tissue with a t1/2 of 3.9 hours.[5]

Experimental Methodologies

To ensure scientific rigor and reproducibility, this section details the fundamental experimental protocols employed in the characterization of MIDD0301 and its enantiomer.

GABAA Receptor Binding Assay

This assay determines the affinity of the test compounds for the benzodiazepine binding site on the GABAA receptor.

Protocol:

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat brains.

  • Incubation: In a 96-well plate, incubate the brain membranes with a constant concentration of [3H]-flunitrazepam (the radioligand) and varying concentrations of the test compound (MIDD0301 or its (S)-enantiomer).

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-flunitrazepam (IC50 value).

start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with [3H]-flunitrazepam & Test Compound prep->incubate filter Filter to Separate Bound & Unbound Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC50 Value count->analyze end End analyze->end

Caption: Workflow for the GABA-A receptor binding assay.

Ex Vivo Guinea Pig Tracheal Ring Relaxation Assay

This assay assesses the ability of the compounds to relax airway smooth muscle.

Protocol:

  • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Tension Recording: Connect the rings to an isometric force transducer to record changes in muscle tension.

  • Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as substance P or histamine.

  • Compound Addition: Once a stable contraction is achieved, add increasing concentrations of the test compound (MIDD0301 or its (S)-enantiomer) to the organ bath.

  • Data Recording: Record the relaxation of the tracheal rings over time.

  • Data Analysis: Express the relaxation as a percentage of the initial contraction and determine the effective concentration producing 50% relaxation (EC50).

In Vivo Ovalbumin-Induced Murine Model of Asthma

This model is used to evaluate the anti-inflammatory and bronchodilator effects of the compounds in a relevant disease model.

Protocol:

  • Sensitization: Sensitize mice to ovalbumin (OVA) via intraperitoneal injections.

  • Challenge: Challenge the sensitized mice with aerosolized OVA to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.

  • Treatment: Administer the test compound (MIDD0301 or its (S)-enantiomer) to the mice via the desired route (e.g., oral gavage, nebulization).

  • Airway Hyperresponsiveness Measurement: Measure airway resistance in response to a bronchoconstrictor agent (e.g., methacholine) using techniques like whole-body plethysmography.

  • Inflammatory Cell Analysis: Collect bronchoalveolar lavage fluid (BALF) to quantify the number of inflammatory cells (e.g., eosinophils, macrophages).

  • Data Analysis: Compare the airway hyperresponsiveness and inflammatory cell counts between treated and untreated groups.

sensitization Sensitize Mice with Ovalbumin challenge Challenge with Aerosolized Ovalbumin sensitization->challenge treatment Administer MIDD0301 or (S)-enantiomer challenge->treatment measurement Measure Airway Hyperresponsiveness treatment->measurement analysis Analyze Inflammatory Cells in BALF treatment->analysis

Sources

Validation

A Comparative Guide to the Biological Activity of 2-Ethyl-4-Methylpiperidine and Its Analogues

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology & Synthetic Chemistry Executive Summary: The Piperidine Scaffold in Drug Discovery The piperidine ring is one...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacology & Synthetic Chemistry

Executive Summary: The Piperidine Scaffold in Drug Discovery

The piperidine ring is one of the most privileged scaffolds in medicinal chemistry, forming the structural core of numerous FDA-approved therapeutic agents, ranging from potent analgesics (e.g., fentanyl analogues) to targeted anticancer drugs[1]. Within this diverse family, 2-ethyl-4-methylpiperidine represents a highly specific, dialkylated derivative. The strategic placement of an ethyl group at the C2 position and a methyl group at the C4 position introduces critical steric bulk and lipophilicity, fundamentally altering the molecule's pharmacokinetic profile and receptor binding affinity compared to unsubstituted piperidine[2].

Because direct, isolated pharmacological data on 2-ethyl-4-methylpiperidine is highly specialized, this guide synthesizes comparative experimental data from closely related functionalized piperidine analogues[2][3]. By evaluating these analogues, researchers can accurately infer the structure-activity relationships (SAR) and therapeutic potential of the 2-ethyl-4-methylpiperidine core in oncology, infectious disease, and neuropharmacology.

Structural Dynamics & Mechanistic Pathways

The biological activity of piperidine derivatives is dictated by two primary structural features:

  • The Secondary Amine (Basicity): The nitrogen atom in the piperidine ring has a pKa of approximately 10-11. At physiological pH (7.4), it is predominantly protonated. This cationic state is essential for anchoring the molecule via ionic interactions to negatively charged aspartate or glutamate residues within the active sites of biological targets[1].

  • Alkyl Substitutions (Lipophilicity & Conformation): The 2-ethyl and 4-methyl groups lock the piperidine ring into specific chair conformations. These alkyl chains enhance membrane permeability and facilitate hydrophobic interactions within receptor binding pockets, significantly modulating cytotoxicity and antimicrobial efficacy[2].

SAR Core 2-Ethyl-4-methylpiperidine Core Scaffold Amine Secondary Amine (NH) Physiological Protonation Core->Amine Alkyl C2-Ethyl & C4-Methyl Steric Bulk & Lipophilicity Core->Alkyl Bio1 Ionic Target Anchoring (Receptor Binding) Amine->Bio1 Alkyl->Bio1 Hydrophobic Docking Bio2 Membrane Permeability (Cellular Uptake) Alkyl->Bio2

SAR and primary biological targets of dialkylated piperidine analogues.

Comparative Biological Activity: Quantitative Data

The tables below synthesize the biological performance of highly functionalized piperidine analogues, providing a comparative baseline for the expected efficacy of 2-ethyl-4-methylpiperidine derivatives.

Table 1: In Vitro Cytotoxic & Anticancer Activity

Alkyl-substituted piperidines have demonstrated profound cytotoxicity against drug-resistant cancer cell lines. The positioning of the alkyl groups directly correlates with the Growth Inhibition 50% (GI50) and Selectivity Index (SI)[2][4].

Compound / AnalogueTarget Cell LineCancer TypeActivity MetricValueSelectivity Index (SI)
Piperidine Derivative 16 786-0Renal Cell CarcinomaGI500.4 µg/mL156.0
Piperidine Derivative 25 PC-3Prostate CancerGI506.4 µg/mL≥ 39.0
cis/trans-N-methyl-2,6-bis(bromomethyl)piperidine HT-29 & BEColon CarcinomaIC506 - 11 µMNot Specified
3,5-bis(4-nitrobenzylidene)-1-benzyl-4-piperidone Ca9-22Oral CancerIC50High SpecificityNot Specified

Data Interpretation: Derivative 16 exhibits an exceptionally low GI50 (0.4 µg/mL) and a high SI (156.0) against renal cell carcinoma, indicating that specific functionalization of the piperidine ring can yield highly targeted antineoplastic agents with minimal toxicity to healthy cells (e.g., HaCaT keratinocytes)[4].

Table 2: Antimicrobial, Antiviral, and Anesthetic Activity

Beyond oncology, the piperidine scaffold is a potent modulator of viral replication and neural ion channels[3][5][6].

Compound / AnalogueBiological TargetActivity TypeMetricValue
Piperidine-linked pyridine (BD-e2) Wild-type HIV-1AntiviralEC505.1 nM
2,6-Diaryl-3-methyl-4-piperidones Bacterial/Fungal StrainsAntimicrobialMICComparable to Ampicillin
MEP-β-CD complex (KFCD-7) Neural Ion ChannelsLocal AnestheticEfficacySuperior to reference drugs
Piperidine 19 DPPH RadicalsAntioxidantScavenging %Highest in cohort

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating systems used to quantify the biological activity of piperidine derivatives. As an application scientist, it is critical to understand why these steps are taken, not just how to execute them.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures cellular metabolic activity. Viable cells reduce yellow MTT to purple formazan via mitochondrial succinate dehydrogenase.

Causality & Experimental Design:

  • Log-Phase Seeding: Cells must be seeded and allowed to adhere overnight to ensure they are in the exponential growth phase. Treating over-confluent cells leads to contact inhibition, artificially skewing IC50 values[2][3].

  • Solubilization Chemistry: Formazan crystals are insoluble in aqueous culture media. The use of DMSO or isopropanol is mandatory to lyse the cell membrane and fully solubilize the crystals, ensuring a linear relationship between photometric absorbance and viable cell count[2].

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., HT-29) into a 96-well microtiter plate at a density of 5×103 cells/well. Incubate at 37°C in 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-ethyl-4-methylpiperidine analogue in standard media. Apply to cells for 48-72 hours.

    • Self-Validation Control: Include a vehicle control (0.1% DMSO) to baseline 100% viability, and a positive control (e.g., Doxorubicin) to validate assay sensitivity.

  • MTT Addition: Aspirate media. Add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate in the dark for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT media. Add 100 µL of DMSO to each well. Agitate on an orbital shaker for 15 minutes to dissolve the purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50[2].

Protocol S1 1. Cell Seeding (Log-Phase Growth) S2 2. Compound Incubation (Dose-Response) S1->S2 S3 3. MTT Addition (Metabolic Cleavage) S2->S3 S4 4. Solubilization (DMSO/Isopropanol) S3->S4 S5 5. Absorbance (570nm) & IC50 Calculation S4->S5

Workflow for evaluating piperidine derivative cytotoxicity via MTT assay.

Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

While disk diffusion provides qualitative data, broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of lipophilic piperidine analogues[2][7].

Causality & Experimental Design:

  • Diffusion Limitations: Highly alkylated piperidines (like 2-ethyl-4-methylpiperidine) are lipophilic and may not diffuse efficiently through agar matrices. Broth microdilution ensures uniform exposure of the pathogen to the compound in a liquid suspension, preventing false-negative resistance profiles[7].

Step-by-Step Workflow:

  • Inoculum Preparation: Standardize bacterial/fungal suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the piperidine analogue in Mueller-Hinton broth.

    • Self-Validation Control: Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

  • Inoculation: Add a standardized volume of the microbial suspension to each test well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the analogue that completely inhibits visible microbial growth.

Conclusion

The 2-ethyl-4-methylpiperidine scaffold offers a highly tunable platform for drug discovery. As demonstrated by comparative data from its analogues, the strategic positioning of alkyl groups enhances lipophilicity, driving potent cytotoxic effects against resistant cancer lines (e.g., renal cell carcinoma) and conferring strong antimicrobial and antiviral properties[2][3][4]. By leveraging the validated protocols outlined above, researchers can systematically map the pharmacodynamics of novel piperidine derivatives, accelerating the pipeline from synthetic intermediate to therapeutic lead.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Bioactivity of 1-Piperideine and its Analogues. BenchChem. 3

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues. BenchChem. 2

  • National Center for Biotechnology Information (PMC). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. NIH. 4

  • BenchChem Technical Support Team. (2025). 2-Ethyl-2,6,6-trimethylpiperidin-4-one | Biological Activity and Potential Applications. BenchChem. 7

  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. 5

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine - A Short Review. International Journal of Innovative Research in Technology (IJIRT). 6

  • Journal of Clinical Medicine of Kazakhstan. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. ClinMedKaz. 8

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine. BenchChem. 9

  • BenchChem Technical Support Team. (2025). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates. BenchChem. 1

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine. BenchChem. 10

Sources

Comparative

Mechanistic Divergence: Organotin(IV) vs. Platinum

An objective, comparative analysis of organotin(IV) carboxylates versus classical platinum-based chemotherapeutics (e.g., Cisplatin) reveals a significant paradigm shift in medicinal inorganic chemistry. As drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, comparative analysis of organotin(IV) carboxylates versus classical platinum-based chemotherapeutics (e.g., Cisplatin) reveals a significant paradigm shift in medicinal inorganic chemistry. As drug development professionals seek to overcome the dose-limiting toxicities and acquired resistance mechanisms associated with platinum drugs, organotin(IV) complexes have emerged as highly potent alternatives[1][2].

This guide synthesizes the mechanistic rationale, comparative in vitro efficacy, and standardized experimental workflows required to evaluate these compounds.

The clinical utility of Cisplatin is frequently hindered by severe nephrotoxicity, neurotoxicity, and the development of cellular resistance (often via the downregulation of the CTR1 copper transporter or upregulation of nucleotide excision repair). Organotin(IV) carboxylates circumvent these limitations through entirely distinct pharmacokinetic and pharmacodynamic pathways[1][2].

  • Cellular Uptake (Lipophilicity): Unlike Cisplatin, which relies heavily on active transport, organotin(IV) carboxylates—particularly triorganotin(IV) derivatives—exhibit high lipophilicity. This allows for rapid, passive diffusion across the phospholipid bilayer, maximizing intracellular accumulation even in platinum-resistant cell lines[2].

  • Mechanism of Action: While Cisplatin covalently cross-links DNA to trigger p53-mediated, caspase-dependent apoptosis, organotin(IV) complexes interact with DNA non-covalently. More importantly, they induce massive intracellular Reactive Oxygen Species (ROS) generation, leading to caspase-independent apoptosis and p53 tumor suppression[2][3]. This orthogonal mechanism ensures efficacy against mutant-p53 or caspase-3 deficient tumors (such as the MCF-7 breast cancer line)[2].

Mechanism Otin Organotin(IV) Carboxylates Uptake1 High Lipophilic Membrane Penetration Otin->Uptake1 Pt Cisplatin (Pt-based) Uptake2 Copper Transporter (CTR1) Dependent Pt->Uptake2 Target1 Non-Covalent DNA Binding & ROS Generation Uptake1->Target1 Target2 Covalent DNA Cross-linking Uptake2->Target2 Apop1 p53 Suppression & Caspase-Independent Apoptosis Target1->Apop1 Apop2 p53 Activation & Caspase-Dependent Apoptosis Target2->Apop2

Comparative apoptotic signaling pathways of Organotin(IV) carboxylates versus Cisplatin.

Comparative Efficacy Data (In Vitro)

The structural coordination of the tin center directly dictates its biological activity. Triorganotin(IV) complexes (e.g., triphenyltin, tributyltin) consistently outperform diorganotin(IV) complexes. The causality lies in the coordination mode: triorganotin(IV) complexes typically exhibit monodentate carboxylate coordination in solution, which preserves the highly hydrophobic nature of the three alkyl/aryl groups, drastically enhancing membrane permeability[2][4].

The table below summarizes the quantitative superiority of triorganotin(IV) carboxylates over Cisplatin across various human carcinoma cell lines. In several assays, these complexes demonstrate nanomolar IC 50​ values, representing up to a 120-fold increase in potency compared to Cisplatin[2][5][6].

Compound ClassSpecific ComplexCell Line (Origin)IC 50​ (µM)Cisplatin IC 50​ (µM)Fold-Increase in Potency
Triphenyltin(IV)Ph 3​ SnL1 (Propanoic deriv.)MCF-7 (Breast)0.218 ~26.0~119x
Triphenyltin(IV)[Ph 3​ Sn(IND)] (Indomethacin)MDA-MB-468 (Breast)0.076 ~1.8~24x
Triphenyltin(IV)Complex 26 (Chloride carboxylate)DLD-1 (Colon)0.103 5.14~50x
Triphenyltin(IV)[Ph 3​ Sn(FBP)] (Flurbiprofen)BT-474 (Breast)0.200 >70.0>350x

(Data aggregated from standardized 48h–96h viability assays[2][5][6].)

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the evaluation of novel organotin(IV) carboxylates must follow a self-validating system. The following protocols detail the critical steps from synthesis to orthogonal biological validation.

Phase 1: Synthesis & Structural Elucidation

The synthesis relies on a straightforward condensation reaction, but the analytical validation is critical for predicting biological activity.

  • Reflux Condensation: React stoichiometric amounts of the ligand acid (e.g., a carboxylic acid derivative) with the corresponding organotin(IV) oxide/hydroxide (or its sodium salt with organotin(IV) chlorides) in dry toluene or chloroform under reflux for 6–8 hours[7][8].

  • Azeotropic Dehydration: Utilize a Dean-Stark trap to continuously remove water, driving the equilibrium toward the esterified complex[9].

  • FT-IR Validation (The Δν Rule): Calculate the difference ( Δν ) between the asymmetric ν(COOasym​) and symmetric ν(COOsym​) stretching frequencies.

    • Causality: A Δν>200 cm −1 confirms monodentate coordination (predictive of higher lipophilicity and cytotoxicity). A Δν<200 cm −1 indicates bidentate coordination[10].

  • NMR Spectroscopy: Utilize 119 Sn NMR to confirm the geometry around the tin center (e.g., tetrahedral vs. trigonal bipyramidal) in solution[7].

Phase 2: Orthogonal Cytotoxicity Screening

Relying solely on the MTT assay can yield false positives, as organotin compounds can directly inhibit mitochondrial reductases without immediate cell death. A self-validating protocol requires an orthogonal, non-enzymatic assay[5].

  • Cell Seeding: Seed target cells (e.g., MCF-7, DLD-1) in 96-well plates at a density of 5×103 cells/well in RPMI/DMEM media. Incubate for 24h to allow adherence[10].

  • Treatment: Expose cells to varying concentrations (0.01 µM to 50 µM) of the synthesized complexes, using Cisplatin as a positive standard and untreated cells as a 100% viability baseline[5][10].

  • Primary Assay (MTT): After 48h, add MTT reagent. Viable mitochondria will reduce MTT to purple formazan. Measure absorbance at 570 nm[2].

  • Orthogonal Validation (Crystal Violet - CV): In a parallel plate, wash cells with PBS, fix with 4% paraformaldehyde, and stain with 0.5% Crystal Violet.

    • Causality: CV binds directly to the DNA and proteins of adherent cells. Because it is independent of metabolic state, it definitively confirms whether the reduction in MTT signal is due to actual antiproliferative cell death or merely mitochondrial stress[2][5].

Workflow Syn 1. Condensation Synthesis (Reflux in Toluene/CHCl3) Char 2. Spectroscopic Validation (FT-IR Δν, 119Sn NMR) Syn->Char Yield & Purity InVitro 3. Orthogonal Cytotoxicity (MTT & Crystal Violet) Char->InVitro Verified Compounds Mech 4. Mechanistic Profiling (ICP-MS Uptake, ROS Assays) InVitro->Mech IC50 < 1 µM Hits

Self-validating experimental workflow for the synthesis and evaluation of organotin(IV) complexes.

References

  • Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy.PubMed / Bentham Science.
  • In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines.MDPI.
  • Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines.PMC.
  • IC50 (µM) after 96 h of action of tin compounds 22-30 and cisplatin on different cancer cell lines.
  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV)
  • Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV)
  • Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid.Arabian Journal of Chemistry.
  • New triorganotin(iv) compounds with aromatic carboxylate ligands: synthesis and evaluation of the pro-apoptotic mechanism.Semantic Scholar.
  • COMPARATIVE ANALYSIS OF ANTIFUNGAL PROPERTY OF SOME ORGANOTIN (IV) DERIVATIVES...Journal of Chemical Society of Nigeria.

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Validation

The Power of Molecular Docking in Drug Discovery

An In-Depth Technical Guide to Molecular Docking Studies of Piperazine Analogs The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Molecular Docking Studies of Piperazine Analogs

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous scaffold in medicinal chemistry. Its structural versatility and ability to modulate physicochemical properties have made it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comparative analysis of molecular docking studies of piperazine analogs across various therapeutic areas, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and visualize key interactions to provide a comprehensive understanding of the role of molecular docking in advancing piperazine-based drug discovery.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex.[3] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a piperazine analog, to the binding site of a target protein.[3][4] This method allows for the rapid screening of large libraries of compounds and provides valuable insights into the molecular interactions that govern biological activity, thereby streamlining the drug development process.[3][4]

A variety of molecular docking software is available, each with its own algorithms and scoring functions. Some widely used examples include AutoDock, Glide, GOLD, and LeDock.[3][5] The choice of software often depends on the specific research question, computational resources, and desired balance between accuracy and speed.

Comparative Docking Studies of Piperazine Analogs

The therapeutic potential of piperazine derivatives has been explored in a wide range of diseases. Here, we present a comparative overview of molecular docking studies in key therapeutic areas.

Anticancer Activity

Piperazine analogs have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.

  • VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in angiogenesis, a process crucial for tumor growth.[6] A study on novel piperazine-chalcone hybrids identified potent VEGFR-2 inhibitors.[6] Molecular docking studies using MOE 2015.10 software revealed that these compounds fit well into the VEGFR-2 active site (PDB ID: 4ASD), with the most potent derivatives showing strong interactions with key amino acid residues.[6]

  • BcL-2 Inhibitors: The B-cell lymphoma 2 (BcL-2) protein is an important anti-apoptotic protein, making it an attractive target for cancer therapy. In a study of piperazine-linked bergenin hybrids, molecular docking revealed that the selected derivatives have a strong binding affinity for the BcL-2 protein.[7][8] This interaction is believed to be responsible for the observed downregulation of BcL-2 expression and induction of apoptosis in cancer cells.[7][8]

  • Thymidine Phosphorylase Inhibitors: Piperazine analogs have also been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in tumor angiogenesis.[9] Molecular docking studies have shown that these compounds establish strong hydrogen bonding networks with the active site residues of the enzyme.[9]

  • c-Kit Tyrosine Kinase and P-glycoprotein Inhibitors: Novel 2-piperazinyl quinoxaline derivatives have been evaluated as anti-proliferative agents.[10] Molecular docking and dynamics simulations suggest that these hybrid compounds can bind to the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein, indicating their potential to overcome multidrug resistance.[10]

Table 1: Comparative Docking Data of Anticancer Piperazine Analogs

Compound ClassTarget Protein (PDB ID)Docking SoftwareKey Interacting ResiduesReference
Piperazine-chalcone hybridsVEGFR-2 (4ASD)MOE 2015.10Not specified[6]
Piperazine-bergenin hybridsBcL-2Not specifiedNot specified[7][8]
Piperazine derivativesThymidine PhosphorylaseNot specifiedNot specified[9]
2-piperazinyl quinoxaline derivativesc-Kit Tyrosine Kinase, P-glycoproteinNot specifiedNot specified[10]
Phenylpiperazine derivatives of 1,2-benzothiazineTopoisomerase IIαNot specifiedNot specified[11][12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1][2] Piperazine-based compounds have emerged as a promising class of antimicrobials.[1][2]

  • Staphylococcal Accessory Regulator (SarA) Inhibitors: In a study of N-substituted piperazine flavonol derivatives, molecular docking suggested that the staphylococcal accessory regulator might be the potential target for their antibacterial activity against Staphylococcus aureus.[13]

  • DNA Gyrase Subunit B Inhibitors: Novel 6-methoxybenzothiazole-piperazine derivatives have been synthesized and evaluated for their antimicrobial activities.[14] Docking studies were performed to understand the interactions of these compounds with the DNA gyrase subunit B of S. aureus.[14]

  • Urease Inhibitors: Piperazine derivatives have been synthesized and evaluated as urease inhibitors, which is a key enzyme for the survival of Helicobacter pylori.[15] Molecular docking studies were conducted to understand the binding interactions of these compounds within the enzyme's active site.[15]

Table 2: Comparative Docking Data of Antimicrobial Piperazine Analogs

Compound ClassTarget ProteinTarget OrganismDocking SoftwareKey Interacting ResiduesReference
N-substituted piperazine flavonol derivativesStaphylococcal accessory regulatorStaphylococcus aureusNot specifiedNot specified[13]
6-methoxybenzothiazole-piperazine derivativesDNA gyrase subunit BStaphylococcus aureusNot specifiedNot specified[14]
Piperazine derivativesUreaseHelicobacter pyloriNot specifiedNot specified[15]
Schiff-based PiperazineNot specifiedMethicillin-resistant Staphylococcus aureus (MRSA)AutoDock 4.2Not specified[16]
Neurodegenerative Diseases

Piperazine derivatives have been investigated as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease.

  • Acetylcholinesterase (AChE) Inhibitors: The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[17] Several studies have focused on designing piperazine derivatives as AChE inhibitors.[17][18][19] Molecular docking studies have been instrumental in understanding how these compounds bind to both the catalytic active site and the peripheral anionic site of AChE.[18][19] For instance, a docking study on benzothiazole-piperazine derivatives using the Surflex dock module showed that these inhibitors docked well within the active site of the AChE protein (PDB IDs: 4EY6 and 4EY7), with interactions comparable to the known drug donepezil.[17]

  • Multi-Target-Directed Ligands (MTDLs): Given the complex etiology of Alzheimer's disease, a multi-target approach is often pursued.[18] Novel piperidine and piperazine derivatives have been designed as MTDLs, targeting cholinesterases and amyloid-beta self-aggregation.[18] Docking studies have been crucial in elucidating the binding modes of these compounds to their respective targets.[18]

Table 3: Comparative Docking Data of Piperazine Analogs for Neurodegenerative Diseases

Compound ClassTarget Protein (PDB ID)Docking SoftwareKey Interacting ResiduesReference
Benzothiazole-piperazine derivativesAcetylcholinesterase (4EY6, 4EY7)Surflex dockPHE295[17]
N'-(4-benzylpiperidin-/piperazin-/benzhydrylpiperazin-1-yl)alkylamine derivativesAcetylcholinesterase, ButyrylcholinesteraseNot specifiedNot specified[18]
1-(1,4-benzodioxane-2-carbonyl) piperazine derivativesHuman AcetylcholinesteraseAutoDock 4.2Not specified[19]

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To ensure the reproducibility and validity of docking studies, a standardized protocol is essential. Here, we outline a general workflow for molecular docking using AutoDock, a widely used open-source software.[3]

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the study.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.

Step 2: Ligand Preparation

  • Draw Ligand: Draw the 2D structure of the piperazine analog using a chemical drawing software like ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format.

Step 3: Grid Generation

  • Define Binding Site: Define the active site of the protein where the ligand is expected to bind. This is typically done by creating a grid box that encompasses the active site residues.

  • Generate Grid Parameter File: Create a grid parameter file (.gpf) that specifies the dimensions and location of the grid box.

  • Run AutoGrid: Run the AutoGrid program to generate the grid maps for different atom types.

Step 4: Docking Simulation

  • Create Docking Parameter File: Create a docking parameter file (.dpf) that specifies the protein and ligand files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Run AutoDock: Run the AutoDock program to perform the docking simulation. This will generate a docking log file (.dlg) containing the results.

Step 5: Analysis of Results

  • Analyze Docking Log File: Extract information from the .dlg file, including the binding energies and the number of conformations in each cluster.

  • Visualize Docking Poses: Use a molecular visualization software like PyMOL or VMD to visualize the predicted binding poses of the ligand in the protein's active site.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, to understand the molecular basis of binding.

Molecular_Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Obtain Protein Structure (PDB) PreProcess Pre-process (Remove water, ligands) PDB->PreProcess AddH Add Hydrogens & Assign Charges PreProcess->AddH SavePDBQT_P Save as PDBQT AddH->SavePDBQT_P GridGen Grid Generation (Define Binding Site) SavePDBQT_P->GridGen DrawLigand Draw 2D Structure Convert3D Convert to 3D & Energy Minimize DrawLigand->Convert3D AssignCharges_L Assign Charges & Define Torsions Convert3D->AssignCharges_L SavePDBQT_L Save as PDBQT AssignCharges_L->SavePDBQT_L RunDocking Run Docking Simulation SavePDBQT_L->RunDocking GridGen->RunDocking AnalyzeLog Analyze Docking Log (Binding Energy) RunDocking->AnalyzeLog Visualize Visualize Poses & Interactions AnalyzeLog->Visualize

Caption: A generalized workflow for molecular docking studies.

Visualizing Key Interactions: A Case Study

To illustrate the power of molecular docking in elucidating binding mechanisms, let's consider a hypothetical interaction between a piperazine analog and a target protein. The following diagram visualizes the key interactions that might be observed.

Ligand_Protein_Interactions cluster_ligand Piperazine Analog cluster_protein Protein Active Site Piperazine Piperazine Ring Aryl Aryl Group Piperazine->Aryl Asp123 ASP 123 Piperazine->Asp123 Hydrogen Bond Tyr87 TYR 87 Piperazine->Tyr87 Hydrogen Bond Phe295 PHE 295 Aryl->Phe295 Pi-Pi Stacking Val45 VAL 45 Aryl->Val45 Hydrophobic Interaction

Caption: Key interactions between a piperazine analog and protein residues.

This diagram illustrates how the piperazine ring can form hydrogen bonds with acidic residues like aspartic acid (ASP) and tyrosine (TYR), while an attached aryl group can engage in pi-pi stacking with aromatic residues like phenylalanine (PHE) and hydrophobic interactions with residues like valine (VAL). Understanding these specific interactions is crucial for optimizing the lead compound to enhance its binding affinity and selectivity.

Conclusion and Future Perspectives

Molecular docking has proven to be an invaluable tool in the study of piperazine analogs, providing critical insights into their binding mechanisms and guiding the rational design of more potent and selective therapeutic agents. The comparative analysis presented in this guide highlights the diverse applications of these compounds across multiple disease areas.

While molecular docking is a powerful predictive tool, it is important to acknowledge its limitations. Scoring functions are not always perfect in predicting binding affinities, and the static nature of most docking protocols does not fully account for protein flexibility. Future directions in this field will likely involve the increasing use of more advanced techniques like molecular dynamics simulations to provide a more dynamic and accurate picture of ligand-protein interactions. The integration of artificial intelligence and machine learning is also poised to further enhance the predictive power of molecular docking.

By combining computational approaches with experimental validation, researchers can continue to unlock the full therapeutic potential of the versatile piperazine scaffold.

References

  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Publishing.
  • Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Comput
  • Molecular docking software's applications and basic challenges faced: a review. SciSpace.
  • Synthesis, Antimicrobial, Antioxidant and Molecular Docking Studies on Novel 6-Methoxybenzothiazole-piperazine Deriv
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed.
  • Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to tre
  • Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC.
  • (PDF) Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evalu
  • Synthesis and Evaluation of the Antibacterial Activity of N ‐Substituted Piperazine Flavonol Deriv
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. PMC.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar.
  • Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and molecular docking study of piperazine derivatives as potent inhibitor of thymidine phosphorylase (2018). SciSpace.
  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanoc
  • Synthesis and molecular docking study of piperazine deriv
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.

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Comparative

Introduction: The Piperidine Scaffold as a Cornerstone in Analgesic Discovery

An In-Depth Comparative Guide to the Analgesic Activity of Piperidine Analogues The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a pharmacologically significant scaffold that forms the struc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Analgesic Activity of Piperidine Analogues

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a pharmacologically significant scaffold that forms the structural core of numerous clinically vital analgesic agents.[1][2][3] Its conformational flexibility allows for optimal interaction with various biological targets, most notably the opioid receptors within the central nervous system (CNS).[3] The structure-activity relationship (SAR) of morphine, the archetypal opioid analgesic, revealed that the piperidine moiety is essential for its pain-relieving effects.[1][4] This discovery spurred decades of research, leading to the development of potent synthetic opioids such as pethidine and fentanyl, which feature the piperidine nucleus as a key pharmacophore.[1]

The primary mechanism by which most piperidine-based analgesics exert their effect is through agonist activity at G-protein coupled opioid receptors, particularly the µ-opioid receptor (MOR).[4][5][6] The interaction between the protonated nitrogen of the piperidine ring and a conserved aspartate residue in the receptor is a critical anchor point for binding and subsequent signal transduction, which ultimately leads to the modulation of pain perception.[7]

This guide provides a comparative analysis of the analgesic activity of various classes of piperidine analogues. It delves into the standard experimental methodologies used to evaluate their efficacy, presents comparative data from preclinical studies, and explores the underlying mechanisms of action and structure-activity relationships that govern their potency.

Methodologies for Assessing Analgesic Efficacy

The evaluation of novel analgesic compounds relies on a battery of validated in vivo animal models that measure responses to noxious stimuli. The choice of assay is critical as different models can elucidate activity against specific pain modalities (e.g., thermal, chemical, inflammatory) and can suggest central or peripheral mechanisms of action.

Experimental Workflow for In Vivo Analgesic Testing

The general workflow for screening potential analgesic compounds is a multi-step process designed to ensure robust and reproducible data while adhering to ethical guidelines for animal welfare.

G cluster_prep Pre-Experiment Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization (Minimize Stress) baseline Baseline Nociceptive Testing (Establish Pre-Drug Threshold) acclimatize->baseline Ensures stable baseline admin Compound Administration (Test Analogues vs. Vehicle vs. Standard) baseline->admin Group allocation post_admin Post-Administration Testing (Measure Analgesic Effect at Timed Intervals) admin->post_admin Time-course evaluation collect Data Collection (e.g., Latency, Licking Time) post_admin->collect stats Statistical Analysis (e.g., ANOVA, t-test) collect->stats results Result Interpretation (Determine Potency & Efficacy) stats->results

Caption: General workflow for in vivo analgesic compound screening.

Thermal Nociception Models: Assessing Central Analgesic Effects

These models are highly effective for screening centrally acting analgesics, such as opioids, which elevate the pain threshold to thermal stimuli.[8]

Hot-Plate Test

  • Principle: This test measures the complex response to a non-inflammatory, acute thermal stimulus.[9] An increase in the latency to respond (e.g., paw licking, jumping) is indicative of centrally mediated analgesia, as the response involves higher-order brain processing.[9][10]

  • Protocol:

    • Acclimatize the animal (mouse or rat) to the testing room for at least 30 minutes.[10]

    • Set the surface temperature of the hot plate to a constant, non-injurious temperature, typically 55°C (± 0.2°C).[10][11]

    • Gently place the animal on the hot plate, enclosed within a transparent cylinder, and immediately start a timer.[10]

    • Observe the animal for nocifensive behaviors, specifically hind paw licking, hind paw flicking, or jumping.[10]

    • Record the latency (in seconds) from placement until the first definitive pain response is observed. The animal is removed immediately.[10]

    • A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage in the absence of a response.[9][10]

    • Administer the test compound, a positive control (e.g., morphine), or a vehicle, and repeat the test at predetermined intervals (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

Tail-Flick Test

  • Principle: This test evaluates the spinal reflex to a thermal stimulus.[12][13] A focused beam of radiant heat is applied to the animal's tail, and the latency to flick the tail away is measured.[12][13] The reflex is mediated at the spinal cord level, making it a robust assay for opioid analgesics that act on spinal receptors.

  • Protocol:

    • The animal is gently placed in a restrainer, allowing its tail to be exposed.[12][14]

    • The radiant heat source is focused on a specific point on the tail, typically 3-5 cm from the tip.[12][14]

    • The intensity of the heat source is pre-calibrated to elicit a baseline tail flick in 3-6 seconds in an untreated animal.[12]

    • The test is initiated, and the time taken for the animal to reflexively flick its tail away from the heat is automatically or manually recorded.[15]

    • A cut-off time (e.g., 10-25 seconds) is implemented to prevent tissue damage.[14][15]

    • Measurements are taken before and at various time points after the administration of the test compounds.

Chemical Nociception Models: Assessing Inflammatory and Visceral Pain

These models use chemical irritants to induce a pain state that can be more clinically relevant than acute thermal pain.

Formalin Test

  • Principle: This is one of the most predictive preclinical models because it encompasses neurogenic and inflammatory pain mechanisms and mirrors clinical pain conditions.[16][17][18] A subcutaneous injection of dilute formalin into the paw elicits a biphasic nociceptive response.[16][18]

    • Phase I (Early Phase, 0-5 min): An acute, sharp pain resulting from the direct chemical stimulation of nociceptors.[16][17]

    • Phase II (Late Phase, 15-45 min): A tonic, persistent pain caused by an inflammatory response and central sensitization in the spinal cord.[16][17]

  • Protocol:

    • The animal is placed in a transparent observation chamber for acclimatization.

    • A small volume (e.g., 20-50 µL) of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[18][19][20]

    • The animal is immediately returned to the chamber, and observation begins.

    • The total time spent licking, biting, or flinching the injected paw is recorded during Phase I (e.g., 0-5 minutes) and Phase II (e.g., 15-45 minutes).[19]

    • Centrally acting analgesics like opioids are effective in both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically only inhibit the Phase II response.[17][19]

Mechanism of Action: The µ-Opioid Receptor Signaling Pathway

The analgesic effect of most piperidine analogues is initiated by their binding to and activation of the µ-opioid receptor (MOR). This interaction triggers a cascade of intracellular events that reduce neuronal excitability and inhibit pain signal transmission.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Reduced) AC->cAMP Ca_channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx (Inhibited) Ca_channel->Ca_influx K_channel GIRK Channel (K+ Channel) K_efflux K+ Efflux (Promoted) K_channel->K_efflux Piperidine Piperidine Analogue (Agonist) Piperidine->MOR Binds & Activates G_protein->AC Inhibits G_protein->Ca_channel Inhibits G_protein->K_channel Activates Analgesia Reduced Neuronal Excitability = ANALGESIA cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling pathway of a piperidine agonist at the µ-opioid receptor.

Comparative Analysis of Piperidine Analogues

The analgesic potency of piperidine analogues can vary dramatically based on the nature and position of substituents on the piperidine ring and its nitrogen atom. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.[21] For example, modifications at the 4-position of the piperidine ring and the N-phenethyl group are critical for the high affinity and potency of fentanyl analogues.[22]

The following table summarizes experimental data for several classes of piperidine analogues, demonstrating the impact of structural modifications on analgesic activity.

Analogue Class / Compound Key Structural Features Assay Dose Observed Analgesic Effect Reference Standard Source
4-Piperidinopiperidine (PP) Derivative PP1 N-substituted PP derivativeTail Immersion50 mg/kgPersistent analgesia up to 180 min; more potent than Pethidine.Pethidine
4-Aminomethylpiperidine (AMP) Derivative AMP5 N-substituted AMP derivative1 mg/kgHighly significant analgesia with long duration of action.Pethidine[1]
4-Aminomethylpiperidine (AMP) Derivative HN58 Novel N-substituted AMP derivativeN/A100% inhibition in writhing test; effect reversed by naloxone.Morphine[4]
Alkyl Piperidine Derivative Compound 1e p-Nitro phenacyl substitutionTail ImmersionN/AHighly significant analgesia at 60-90 min; more potent than Pethidine.Pethidine
Alkyl Piperidine Derivative Compound 2d p-Nitro phenacyl substitution on piperidine-2-ethanolTail ImmersionN/APronounced and sustained activity (30-180 min); more potent than Pethidine.Pethidine
4-(4'-bromophenyl)-4-piperidinol Derivative PD3 p-Nitro phenacyl substitutionWrithing TestN/AHighly significant analgesic effect (p < 0.01).N/A
4-Phenylamidopiperidine Fentanyl N-phenethyl, 4-propanilidoHot-PlateN/AED50 values in the low mg/kg range; ~80 times more potent than morphine.Morphine
4-Substituted Piperidine Carfentanil Methyl ester at C-4Receptor BindingN/A~10 times higher binding affinity for MOR than fentanyl.Fentanyl

Conclusion and Future Perspectives

The piperidine scaffold remains a highly privileged structure in the design of potent analgesics. The data clearly show that strategic modifications to the core ring can lead to compounds with significantly enhanced potency compared to standards like pethidine and even morphine.[1][2] The development of derivatives in the 4-aminomethylpiperidine and 4-piperidinopiperidine series has yielded compounds with highly significant and durable analgesic effects in preclinical models.[1][4]

The primary mechanism for many of these potent analogues remains the activation of the µ-opioid receptor. Future research is focused on fine-tuning the structure-activity relationships to develop novel analgesics with an improved therapeutic window. The goal is to separate the desired analgesic effects from adverse side effects such as respiratory depression, tolerance, and dependence. This includes exploring compounds with mixed-receptor profiles (e.g., MOR agonists/DOR antagonists) or biased agonism, which may offer safer and more effective pain management solutions.[23]

References

  • Khan, I. U., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Pharmaceutical and Analytical Chemistry: Open Access. [Link]

  • Neurofit. (n.d.). Formalin test-Assay for anti-nociceptive drugs screening. Neurofit. [Link]

  • Mogil, J. S. (2009). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. ResearchGate. [Link]

  • Le Roy, C., et al. (2009). Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen. European Journal of Pharmacology. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]

  • Cheng, C. Y., et al. (1982). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry. [Link]

  • Tirelli, E., et al. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. European Journal of Pharmaceutical Sciences. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Creative Biolabs. (n.d.). Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

  • Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Taylor & Francis. [Link]

  • Saify, Z. S., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. [Link]

  • Lipinski, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE. [Link]

  • Le, T. P., et al. (2016). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]

  • Pereira, P., & Parente, M. (2017). Formalin Murine Model of Pain. PMC. [Link]

  • Sanuki, K., & Ohno, H. (1956). A Simplified Hot-Plate Apparatus for Evaluation of Analgesic Effect. SciSpace. [Link]

  • Menéndez, L., et al. (2002). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice. ResearchGate. [Link]

  • Wikipedia. (n.d.). Hot plate test. Wikipedia. [Link]

  • Protocols.io. (2019). Tail Flick V.1. Protocols.io. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. PMC. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research. [Link]

  • Spasov, A. A., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PMC. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate. [Link]

  • Saify, Z. S., et al. (2002). DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. [Link]

  • ConductScience. (n.d.). Tail Flick Test. Maze Engineers. [Link]

  • Asati, V., & Sharma, S. (2020). A Review on Analgesic and Anti-Inflammatory Activities of Various Piperazinyl Containing Pyridazine Derivatives. Progress in Chemical and Biochemical Research. [Link]

  • Giardina, G. A. M. (1992). Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. ResearchGate. [Link]

  • National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. National Taiwan University. [Link]

  • ResearchGate. (n.d.). Interactions of the core piperidine with the receptor residues. ResearchGate. [Link]

  • Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician. [Link]

  • Shang, Y., et al. (2018). How μ-Opioid Receptor Recognizes Fentanyl. PMC. [Link]

  • Savchuk, M. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

Validation

Cytotoxicity Evaluation of Novel Piperidine Derivatives: A Comparative Guide to Anticancer Efficacy and Mechanistic Workflows

Welcome to this comprehensive application guide. As a Senior Application Scientist specializing in preclinical oncology, I frequently oversee the transition of novel heterocyclic compounds from in silico design to in vit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this comprehensive application guide. As a Senior Application Scientist specializing in preclinical oncology, I frequently oversee the transition of novel heterocyclic compounds from in silico design to in vitro validation. Piperidine and its analogs represent a highly versatile class of pharmacophores with profound anticancer properties. However, evaluating their true cytotoxic efficacy requires more than a simple viability screen; it demands a mechanistic understanding of how these derivatives induce cell death and a rigorous, self-validating experimental workflow.

Mechanistic Grounding: The PI3K/Akt Axis

A significant number of piperidine derivatives exert their anticancer effects by modulating critical signaling networks, most notably the PI3K/Akt pathway. This cascade is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which subsequently recruits and activates Akt. Activated Akt then phosphorylates downstream targets to inhibit apoptosis (via Caspase-9 and Bad) and promote cell cycle progression[1].

Novel piperidine derivatives act as targeted inhibitors within this axis. By directly suppressing Akt phosphorylation, these compounds disinhibit pro-apoptotic factors, driving the cell toward terminal apoptosis rather than mere cytostasis[1].

PI3KAkt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR (Survival) Akt->mTOR Activates Apoptosis Apoptosis (Caspase-9 / Bad) Akt->Apoptosis Inhibits Piperidine Piperidine Derivatives Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Fig 1: PI3K/Akt signaling cascade and targeted inhibition by novel piperidine derivatives.

Comparative Efficacy of Novel Piperidine Derivatives

To objectively evaluate performance, we must compare the cytotoxic profiles of various piperidine structural analogs across different human cancer cell lines. The orientation of side chains and specific substitutions (e.g., chloro-substitutions or platinum conjugations) drastically alter their IC50 values and mechanisms of action[2].

For instance, 3 have shown targeted efficacy against MDA-MB-231 metastatic breast cancer cells by inducing DNA fragmentation[3]. Conversely,4 exhibit aggressive apoptosis induction in ovarian cancer models at micro-molar concentrations[4].

Table 1: Quantitative Cytotoxicity Comparison of Piperidine Analogs

Compound ClassTarget Cell LineIncubation TimeIC50 Value / EfficacyKey Mechanism
2(3H)-Benzoxazolone Piperidine MDA-MB-231 (Breast)72 h~50 µMApoptosis / DNA Fragmentation
Synthesized Piperidine Complex A549 (Lung)24 h32.43 µMDPPH Scavenging / Apoptosis
PM1 Piperidine Derivative MCF7 (Breast)24 h88 µg/mLCytotoxicity / Anti-inflammatory
trans-Platinum Piperidine OV-1063 (Ovarian)4–72 h1.5 – 2.0 µMApoptosis Induction
Self-Validating Experimental Protocols

In preclinical screening, a single assay is never definitive. Relying solely on a colorimetric metabolic assay can yield false positives if a compound merely induces temporary metabolic pausing (senescence) without actual cell death. Therefore, I strongly advocate for a self-validating orthogonal workflow . This system pairs metabolic assessment (MTT) with membrane integrity quantification (LDH) and terminal apoptosis confirmation (TUNEL)[5],[3].

Workflow Culture Cell Culture & Seeding Treatment Compound Treatment Culture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis TUNEL Assay (DNA Fragmentation) Treatment->Apoptosis Analysis Data Analysis (IC50 Calculation) MTT->Analysis LDH->Analysis Apoptosis->Analysis

Fig 2: Self-validating cytotoxicity evaluation workflow for piperidine derivatives.

Step-by-Step Methodology: The Orthogonal Cytotoxicity Workflow

Phase 1: Cell Seeding and Compound Treatment

  • Seeding: Seed target cells (e.g., A549, MDA-MB-231) in a 96-well flat-bottom plate at an optimal density of 5 × 10³ to 1 × 10⁴ cells/well[1]. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence[5].

  • Treatment: Treat the cells with varying concentrations of the piperidine analogs (e.g., 6.25 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity[5],[6]. Incubate for 24, 48, or 72 hours depending on the pharmacokinetic profile of the derivative[5],[4].

Phase 2: Metabolic Viability Assessment (MTT Assay) Causality Check: We utilize the 5 because viable cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the tetrazolium dye into insoluble purple formazan[5]. A drop in absorbance directly correlates with a loss of metabolic activity.

  • Following the incubation period, add MTT solution to achieve a final concentration of 0.5 mg/mL in each well[5].

  • Incubate for 3–4 hours at 37°C in the dark[5],[6].

  • Carefully aspirate the culture medium and add 100 µL to 200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[5],[6].

  • Shake the plate for 10–15 minutes on an orbital shaker and measure absorbance at 570–590 nm using a microplate reader[5],[6].

Phase 3: Membrane Integrity & Apoptosis Validation Causality Check: To confirm that the metabolic drop observed in Phase 2 is due to actual cytotoxicity and not just cytostasis, we measure Lactate Dehydrogenase (LDH) release. LDH is a stable cytosolic enzyme released only upon cell lysis[5].

  • LDH Assay: Transfer 50 µL of the culture supernatant (prior to MTT addition) to a new plate. Add the LDH reaction mixture and measure absorbance at 490 nm[5]. Calculate % Cytotoxicity relative to a maximum release control[5].

  • TUNEL Assay: To confirm the mechanism of death, fix a parallel plate of treated cells and utilize a TUNEL assay to detect DNA fragmentation, a hallmark of late-stage apoptosis[3].

Phase 4: Data Analysis

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the piperidine compound concentration[5].

  • Cross-reference the IC50 from the MTT assay with the LDH release curve to validate the cytotoxic threshold.

Conclusion

Evaluating novel piperidine derivatives requires a robust, multi-dimensional approach. By employing self-validating protocols that interrogate both metabolic activity and structural integrity, researchers can confidently identify lead compounds that drive true apoptotic pathways, accelerating the pipeline for next-generation chemotherapeutics.

References
  • Evaluating the Cytotoxicity of Piperidine Analogs: Application Notes and Protocols - BenchChem - 5

  • Novel Apoptosis-Inducing trans-Platinum Piperidine Derivatives: Synthesis and Biological Characterization - ACS Publications - 4

  • Pharmacological screening of synthetic piperidine derivatives - DUT Open Scholar - 2

  • Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents - Journal of Medicinal and Chemical Sciences -3

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation - Northwestern Medical Journal - 6

Sources

Comparative

benchmarking new piperidine synthesis methods against traditional approaches

Benchmarking Next-Generation Piperidine Synthesis: Electrocatalysis and Biocatalysis vs. Traditional Hydrogenation Piperidines are the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Piperidine Synthesis: Electrocatalysis and Biocatalysis vs. Traditional Hydrogenation

Piperidines are the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals. As medicinal chemistry increasingly pivots toward complex, three-dimensional (sp³-rich) molecular architectures to improve target affinity and pharmacokinetic profiles, the demand for highly functionalized piperidines has surged.

Historically, accessing these scaffolds relied on the brute-force hydrogenation of flat, two-dimensional pyridine precursors. However, this traditional approach is fundamentally limited by poor chemoselectivity and hazardous operating conditions. Today, a paradigm shift is underway, driven by ambient electrocatalytic hydrogenation (ECH) and biocatalytic late-stage functionalization. As a Senior Application Scientist, I have compiled this guide to objectively benchmark these modern methodologies against traditional approaches, providing actionable protocols and mechanistic causality for drug development professionals.

The Traditional Paradigm: High-Pressure Heterogeneous Hydrogenation

Mechanistic Context & Causality: Pyridine possesses significant aromatic resonance energy. Breaking this aromaticity to fully saturate the ring requires forcing thermodynamic conditions. Traditional methods utilize heterogeneous platinum-group metals (e.g., Pd/C, PtO₂, Rh/C) under high hydrogen pressure to force the stepwise addition of hydrogen across the ring via dihydropyridine and tetrahydropyridine intermediates[1]. The high pressure is a thermodynamic necessity to overcome the initial activation barrier of aromatic disruption.

Protocol: Heterogeneous Catalytic Hydrogenation Self-Validating Workflow:

  • Reactor Setup: Load the pyridine derivative and 10% Pd/C catalyst into a high-pressure Parr reactor.

  • Pressurization: Purge the vessel with an inert gas (N₂ or Ar) to remove oxygen, then pressurize with H₂ gas to 50–70 bar[1].

  • Reaction: Stir vigorously at 40–60 °C for 16 hours. The heterogeneous catalyst surface facilitates H₂ dissociation and sequential hydride transfers[1].

  • Work-up: Carefully vent the excess H₂ gas. Dilute the mixture with ethyl acetate and filter through a Celite pad to remove the catalyst. Caution: The Pd/C catalyst is highly pyrophoric; quench the filter cake with water immediately to prevent ignition[1].

Limitations: While atom-economical for simple scaffolds, these forcing conditions indiscriminately reduce sensitive functional groups (e.g., alkenes, alkynes, nitro groups, and halogens). This poor chemoselectivity severely limits its utility for late-stage functionalization in complex drug synthesis.

Modern Paradigm I: Ambient Electrocatalytic Hydrogenation (ECH)

Mechanistic Context & Causality: ECH completely bypasses the need for hazardous, pressurized H₂ gas by utilizing water as both the proton and electron source. By applying a potential across a membrane electrode assembly, water is reduced at the cathode to form adsorbed hydrogen (H_ads). Because H_ads is generated electrochemically at the triple-phase boundary, the local concentration of reactive species is highly controlled, preventing the over-reduction of peripheral functional groups[2].

Protocol: Zero-Gap AEM Electrolysis Self-Validating Workflow:

  • Cell Assembly: Construct a zero-gap electrolyzer by sandwiching an Anion-Exchange Membrane (AEM) between a carbon-supported Rhodium (Rh/C) cathode and a dimensionally stable anode (DSE)[2]. Causality: The zero-gap configuration minimizes ohmic resistance, allowing the reaction to proceed efficiently at ambient conditions.

  • Electrolyte Introduction: Circulate a catholyte consisting solely of the pyridine substrate and H₂O. No acidic additives are required, preventing reactor corrosion[2].

  • Electrolysis: Apply a constant current density of 25 mA/cm² at ambient temperature and pressure. Pass 5 to 9 Faradays per mole of substrate to achieve quantitative conversion[2].

  • Isolation: Extract the aqueous catholyte with an organic solvent. The reaction proceeds directly to piperidine without the accumulation of partially reduced side products[2].

Modern Paradigm II: Biocatalytic Oxidation & Electro-Cross-Coupling

Mechanistic Context & Causality: Synthesizing complex, heavily substituted piperidines from scratch traditionally requires 7–17 steps due to the chemical inertness of the sp³ C–H bonds on the piperidine ring[3]. A groundbreaking 2024 methodology from Rice University bypasses de novo ring synthesis entirely. It combines enzymatic precision with electrochemistry to functionalize pre-formed piperidines directly[4]. Enzymes provide exquisite regioselectivity that small-molecule catalysts cannot achieve, while subsequent Ni-electrocatalysis forms C–C bonds without requiring expensive Palladium catalysts or extensive protecting-group manipulations[4].

Protocol: The Two-Stage Functionalization Method Self-Validating Workflow:

  • Biocatalytic C–H Oxidation: Subject the unfunctionalized piperidine to an engineered enzyme (e.g., a hydroxylase) in an aqueous buffer. The enzyme selectively abstracts a hydrogen atom and installs a hydroxyl group at a specific spatial coordinate on the 3D ring[4].

  • Activation: Convert the newly installed hydroxyl group into a redox-active ester (e.g., an oxalate) to prime it for radical generation.

  • Nickel Electrocatalysis: Perform a radical cross-coupling in an undivided electrochemical cell using a Nickel catalyst and an aryl/alkyl halide. The cathodic reduction generates a carbon-centered radical at the activated site, which the Ni catalyst couples to the halide, reducing a traditionally 15-step synthesis to just 2–5 steps[5].

Quantitative Benchmarking Data

The following table summarizes the operational and performance metrics of the three methodologies, providing a clear framework for route scouting in process chemistry.

MetricTraditional HydrogenationElectrocatalytic (ECH)Biocatalytic + Electro-Coupling
Primary Reagent H₂ Gas (50–70 bar)H₂O (Cathodic Reduction)Enzymes & Alkyl/Aryl Halides
Operating Conditions 40–60 °C, High PressureAmbient Temp & PressureAmbient Temp & Pressure
Chemoselectivity Poor (Reduces sensitive groups)High (Tolerates most groups)Exquisite (Regio/Stereospecific)
Step Count (Complex targets) 7–17 steps1 step (Core synthesis)2–5 steps
Environmental Impact High (Metal waste, grey H₂)Low (Aqueous, renewable e⁻)Low (Aqueous, no precious metals)

Mechanistic Workflow Visualization

PiperidineSynthesis Pyridine Pyridine Scaffold (Aromatic, 2D) Trad Traditional Hydrogenation High-Pressure H2 (50-70 bar) Pd/C or Rh/C Catalyst Pyridine->Trad Harsh Conditions ECH Electrocatalytic Hydrogenation Ambient e- / H2O Rh/C Cathode, AEM Pyridine->ECH Mild Conditions PiperidineCore Piperidine Core (Aliphatic, 3D) Trad->PiperidineCore Low Chemoselectivity ECH->PiperidineCore High Chemoselectivity Bio Biocatalytic Oxidation + Ni-Electrocatalysis (Late-Stage Functionalization) PiperidineCore->Bio C-H Activation ComplexPip Complex 3D Functionalized Piperidines (Drug Candidates) Bio->ComplexPip Radical Cross-Coupling

Comparison of traditional vs. modern electrocatalytic and biocatalytic piperidine synthesis.

Conclusion

The evolution of piperidine synthesis reflects a broader industry shift from brute-force thermodynamics to precision catalysis. While traditional high-pressure hydrogenation remains viable for simple, unfunctionalized bulk chemicals, it is fundamentally incompatible with the delicate architectures of modern drug candidates. Electrocatalytic Hydrogenation (ECH) offers a highly chemoselective, ambient alternative for core ring reduction. For highly decorated pharmaceutical targets, the synergistic combination of biocatalytic C–H oxidation and electro-cross-coupling represents the new gold standard, drastically reducing step counts and unlocking previously inaccessible chemical space.

References

  • Benchchem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.1

  • National Institutes of Health (NIH) / PMC. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.2

  • ScienceDaily. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.3

  • MSE Supplies. Accelerating Drug Synthesis and Discovery with a Groundbreaking Molecule Creation Method.5

  • Rice University News. New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl (3S,4R)-4-methylpiperidine-3-carboxylate

In the fast-paced environment of drug development, chiral building blocks like methyl (3S,4R)-4-methylpiperidine-3-carboxylate are indispensable for synthesizing novel therapeutics. However, the exact structural properti...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug development, chiral building blocks like methyl (3S,4R)-4-methylpiperidine-3-carboxylate are indispensable for synthesizing novel therapeutics. However, the exact structural properties that make this piperidine derivative chemically valuable—namely, its reactive secondary amine—also impart specific handling risks.

As an Application Scientist, my goal is to provide you with a comprehensive, self-validating safety and operational guide. This document goes beyond standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind the hazards and offering field-proven, step-by-step protocols to ensure both your safety and experimental integrity.

Chemical Profile & Mechanistic Toxicology

Understanding the causality of a chemical's hazard profile is the first step in effective risk mitigation. Methyl (3S,4R)-4-methylpiperidine-3-carboxylate is typically supplied in one of two forms, each presenting distinct logistical challenges[1][2].

Table 1: Chemical and Hazard Profile Summary

ParameterSpecification
Chemical Name Methyl (3S,4R)-4-methylpiperidine-3-carboxylate
CAS Numbers 1009376-57-1 (Free Base) / 1009376-67-3 (HCl Salt)
Physical State Liquid (Free Base) / Crystalline Solid (HCl Salt)
Signal Word Warning
GHS Hazard Statements H302, H315, H319, H332, H335
Key Precautionary Codes P261, P280, P305+P351+P338
  • The Free Base (Liquid): In its unprotonated form, the amine is inherently basic and nucleophilic. Upon contact with biological tissues, it can disrupt lipid bilayers, leading to rapid skin irritation (H315) and potentially severe corneal damage (H319)[3].

  • The Hydrochloride Salt (Solid): To improve stability and handling, this compound is frequently supplied as a hydrochloride salt[1][2]. While protonation mitigates volatility, the resulting fine crystalline powder introduces a significant inhalation hazard (H335). Aerosolized micro-particulates can deposit in the upper respiratory tract, causing acute mucosal irritation[4]. Both forms are harmful if swallowed (H302)[2].

Mandatory Personal Protective Equipment (PPE) Ecosystem

To safely handle this compound, researchers must deploy a multi-layered PPE ecosystem. Do not treat these as mere suggestions; they are critical barriers against exposure.

  • Hand Protection: Use double-layered nitrile gloves (minimum 4 mil thickness). Causality: Nitrile provides an excellent barrier against the solid hydrochloride salt. However, if handling the liquid free base, be aware that amines can eventually permeate nitrile; gloves should be changed immediately upon suspected contamination[5][6].

  • Eye Protection: ANSI Z87.1-compliant, tightly fitting safety goggles are mandatory. Standard safety glasses with side shields are insufficient because they do not prevent airborne dust ingress or liquid splash hazards[4][6].

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is required for the salt form to prevent inhalation of aerosolized dust[4][5].

Step-by-Step Operational Protocol (Self-Validating System)

The following protocol is designed as a self-validating system. Each step includes a verification check to ensure the environment remains controlled before proceeding.

G Start Start Protocol Hood Verify Fume Hood (>100 fpm) Start->Hood PPE Don PPE (Gloves, Goggles) Hood->PPE Weigh Weigh Chemical (Anti-static Boat) PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Workspace Transfer->Decon

Safe handling, weighing, and transfer workflow for piperidine carboxylate derivatives.

Protocol: Precision Weighing and Transfer of the Hydrochloride Salt

  • Pre-Operational Validation: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).

    • Validation Step: Check the digital monitor or perform a tissue-paper flutter test at the sash opening.

  • PPE Donning & Integrity Check: Equip a flame-resistant lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

    • Validation Step: Inflate gloves manually to check for microscopic pinholes before donning.

  • Static Mitigation: Ground the analytical balance. Use a static eliminator (ionizing blower) or anti-static weighing boats.

    • Causality: The hydrochloride salt is a fine powder prone to electrostatic repulsion, which can cause aerosolization and subsequent inhalation risks[4].

  • Dispensing: Use a clean, grounded stainless-steel spatula to transfer the solid.

    • Validation Step: Ensure the balance reading stabilizes without continuous drift, confirming no static interference or disruptive air drafts.

  • Containment & Transfer: Seal the weigh boat or transfer the powder directly into a pre-tared, sealable vial before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance pan, and hood surface with a 70% isopropyl alcohol (IPA) solution.

    • Validation Step: Visually inspect surfaces under good lighting for any residual white powder.

Emergency Response & Spill Mitigation

Even with rigorous protocols, accidental exposure can occur. Immediate, targeted action is required to prevent tissue damage.

G Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale FlushSkin Flush with Water (15+ mins) Skin->FlushSkin Eyewash Use Eyewash Station (Remove Contacts) Eye->Eyewash FreshAir Move to Fresh Air (Rest in position) Inhale->FreshAir Medical Seek Medical Attention FlushSkin->Medical Eyewash->Medical FreshAir->Medical

Emergency response pathways for accidental exposure to piperidine derivatives.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not use neutralizing chemicals, as the exothermic reaction can worsen burns[3].

  • Eye Contact: Utilize the nearest eyewash station immediately. Flush for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do[6].

  • Inhalation: Move the affected personnel to fresh air. Keep them in a resting position comfortable for breathing. If breathing is difficult, administer oxygen and seek immediate medical attention[6].

  • Spill Mitigation: For solid spills, sweep up the material using a damp paper towel to avoid dust generation. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container[3][4].

Waste Disposal & Environmental Compliance

Piperidine derivatives and their salts must never be flushed down the drain or disposed of in general waste.

  • Collect all contaminated consumables (weigh boats, gloves, paper towels) and residual chemicals in compatible, sealable hazardous waste containers (polyethylene is recommended)[4][6].

  • Clearly label the container as "Hazardous Waste - Toxic/Irritant (Contains Piperidine Derivatives)".

  • Store the waste in a designated satellite accumulation area until it can be collected by your institution's Environmental Health and Safety (EHS) department for professional incineration.

References

  • Title: HAZARD SUMMARY IDENTIFICATION: Piperidine Source: New Jersey Department of Health URL:[Link]

  • Title: Piperidine - SAFETY DATA SHEET Source: Penta Chemicals URL: [Link]

  • Title: Methyl piperidine-3-carboxylate hydrochloride, 99% Source: 3ASenrise URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
methyl (3S,4R)-4-methylpiperidine-3-carboxylate
Reactant of Route 2
methyl (3S,4R)-4-methylpiperidine-3-carboxylate
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